molecular formula C20H31NO7 B3097105 N-Acetyl-9-aminominocycline, (4R)- CAS No. 1300037-86-8

N-Acetyl-9-aminominocycline, (4R)-

Cat. No.: B3097105
CAS No.: 1300037-86-8
M. Wt: 397.5 g/mol
InChI Key: CTYJDHSTNLOUMT-PJOQTPGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-9-aminominocycline, (4R)- (CAS 1300037-86-8) is a chemically defined tetracycline-class compound with significant relevance in contemporary antimicrobial research. This compound has demonstrated promising potential as a synergistic adjuvant to counteract bacterial resistance. Recent scientific investigations highlight its ability to restore the efficacy of tigecycline, a last-line defense antibiotic, against resistant pathogens like tet(X4)-positive Escherichia coli . The proposed mechanism of action for this synergism is multi-faceted. Similar to other tetracyclines, it is understood to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit . Furthermore, research indicates that the combination with tigecycline can disrupt normal bacterial membrane structure, inhibit biofilm formation, significantly reduce intracellular ATP levels, and accelerate oxidative damage in bacteria . A key research value of N-Acetyl-9-aminominocycline, (4R)- lies in its apparent stability against the Tet(X4) enzyme, a flavin-dependent monooxygenase that inactivates conventional tetracyclines, making it a valuable tool for studying resistance bypass strategies . With a molecular formula of C20H31NO7 and a molecular weight of 397.47 g/mol, this compound is characterized by its high lipophilicity, which influences its distribution and activity . It is primarily used in biochemical and microbiological research, specifically in exploring novel combination therapies against multi-drug resistant gram-negative and gram-positive bacteria . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO7/c1-5-14(11(2)10-21(3)4)12-7-6-8-13(9-12)27-20-17(24)15(22)16(23)18(28-20)19(25)26/h6-9,11,14-18,20,22-24H,5,10H2,1-4H3,(H,25,26)/t11-,14+,15-,16-,17+,18-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYJDHSTNLOUMT-PJOQTPGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[C@@H](C)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858420
Record name 3-[(2R,3R)-1-(Dimethylamino)-2-methylpentan-3-yl]phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1300037-86-8
Record name N-Acetyl-9-aminominocycline, (4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1300037868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2R,3R)-1-(Dimethylamino)-2-methylpentan-3-yl]phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-9-AMINOMINOCYCLINE, (4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40KZS36JSZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(4R)-N-Acetyl-9-aminominocycline synthesis protocol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of (4R)-N-Acetyl-9-aminominocycline

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-N-Acetyl-9-aminominocycline is a derivative of minocycline, a member of the broad-spectrum tetracycline antibiotic family. The tetracyclines are characterized by a linear fused tetracyclic nucleus and are known for their activity against a wide range of Gram-positive and Gram-negative bacteria.[1] They function by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit.[2] Modifications at the C-9 position of the minocycline scaffold have been a key area of research to develop new analogs with enhanced antibacterial properties or novel therapeutic applications. This guide provides a comprehensive overview of a synthetic protocol for (4R)-N-Acetyl-9-aminominocycline, starting from the commercially available minocycline. The stereochemistry of the tetracycline core, including the critical (4R) position, is retained from the starting material.

Overall Synthesis Workflow

The synthesis of (4R)-N-Acetyl-9-aminominocycline from minocycline is a two-step process. The first step involves the nitration of minocycline at the 9-position, followed by a reduction of the nitro group to an amine to yield 9-aminominocycline. The second step is the selective N-acetylation of the 9-amino group to produce the final product.

Synthesis_Workflow Minocycline Minocycline Hydrochloride Nitrominocycline 9-Nitrominocycline Minocycline->Nitrominocycline Nitration (e.g., KNO3, H2SO4) Aminominocycline 9-Aminominocycline Nitrominocycline->Aminominocycline Reduction (e.g., Catalytic Hydrogenation) Final_Product (4R)-N-Acetyl-9-aminominocycline Aminominocycline->Final_Product N-Acetylation (e.g., Acetic Anhydride)

Caption: Overall synthetic workflow for (4R)-N-Acetyl-9-aminominocycline.

Experimental Protocols

Step 1: Synthesis of 9-Aminominocycline

This step involves the nitration of minocycline followed by the reduction of the resulting nitro derivative.

Part A: Synthesis of 9-Nitrominocycline Sulfate

This protocol is adapted from patent literature describing the nitration of minocycline.[3]

  • Materials:

    • Minocycline hydrochloride

    • Concentrated sulfuric acid (98%)

    • Potassium nitrate (KNO₃)

    • Diethyl ether

    • Cold ethanol

  • Procedure:

    • In a reaction vessel protected from light and under a nitrogen atmosphere, add 165 g of minocycline hydrochloride to 1050 mL of concentrated sulfuric acid, maintaining the temperature between 0-10 °C.

    • In batches, add 37.2 g of potassium nitrate to the solution, ensuring the temperature remains between 0-10 °C.

    • After the addition is complete, continue to stir the reaction mixture for 2 hours at the same temperature.

    • Slowly add the reaction mixture dropwise to 5 L of diethyl ether to induce crystallization. The addition should take approximately 1 hour.

    • Allow the crystal to grow for an additional hour after the addition is complete.

    • Collect the precipitate by filtration.

    • Wash the filter cake twice with 1 L of cold ethanol.

    • Dry the product under vacuum at 30 °C to obtain 9-nitrominocycline sulfate.

Part B: Synthesis of 9-Aminominocycline Sulfate

This protocol describes the reduction of the nitro group to an amine.[3]

  • Materials:

    • 9-Nitrominocycline sulfate

    • Acetic acid aqueous solution (e.g., 60%)

    • Zinc powder

    • Dichloromethane

    • Triethylamine

  • Procedure:

    • Dissolve the 9-nitrominocycline sulfate from the previous step in an acetic acid aqueous solution (the patent suggests a ratio of 1:10-100 g/mL).[3]

    • Add zinc powder as the reducing agent (the patent suggests an equivalent ratio of zinc powder to 9-nitrominocycline of 4-10:1).[3]

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by a suitable method like TLC or HPLC).

    • Upon completion, filter the reaction mixture to remove excess zinc and other solids.

    • The filtrate containing 9-aminominocycline can be further purified. One method involves adjusting the pH and extracting the product. For example, add the 9-aminominocycline sulfate to dichloromethane and adjust the pH to 7.2 with triethylamine to obtain a solution of the free base for the next step.[3]

Step 2: Synthesis of (4R)-N-Acetyl-9-aminominocycline

This step involves the selective N-acetylation of the 9-amino group. This protocol is a general procedure for the N-acetylation of aromatic amines adapted for this specific substrate.

  • Materials:

    • 9-Aminominocycline (as a free base or hydrochloride salt)[4]

    • A suitable solvent (e.g., dichloromethane, N,N-dimethylformamide)

    • Acetic anhydride

    • A non-nucleophilic base (e.g., triethylamine or pyridine, if starting from the hydrochloride salt)

  • Procedure:

    • Dissolve 9-aminominocycline in a suitable solvent in a reaction vessel under a nitrogen atmosphere. If using the hydrochloride salt, add a non-nucleophilic base to neutralize the acid.

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add a slight molar excess of acetic anhydride to the cooled solution while stirring. The reaction is typically rapid.

    • Monitor the reaction progress by TLC or HPLC to ensure the complete consumption of the starting material and to avoid over-acetylation.

    • Once the reaction is complete, the product can be isolated. This may involve quenching the excess acetic anhydride with water or a mild base, followed by extraction and purification.

    • Purification can be achieved by techniques such as column chromatography or recrystallization to yield pure (4R)-N-Acetyl-9-aminominocycline.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of (4R)-N-Acetyl-9-aminominocycline. The yields are based on data from related syntheses in the literature.

StepStarting MaterialProductReagentsTypical YieldReference
1A: NitrationMinocycline Hydrochloride9-Nitrominocycline SulfateKNO₃, H₂SO₄~85%[3]
1B: Reduction9-Nitrominocycline Sulfate9-Aminominocycline SulfateZinc powder, Acetic acidHigh[3]
2: N-Acetylation9-Aminominocycline(4R)-N-Acetyl-9-aminominocyclineAcetic anhydride, Base (if needed)>80%[5]

Logical Relationships in Synthesis

The synthesis follows a logical progression of functional group transformations on the aromatic D-ring of the minocycline scaffold.

Logical_Flow cluster_0 Synthesis of 9-Aminominocycline Intermediate cluster_1 Final Product Synthesis Start Minocycline Nitration Electrophilic Aromatic Substitution (Nitration) Start->Nitration Nitro_Intermediate 9-Nitrominocycline Nitration->Nitro_Intermediate Reduction Nitro Group Reduction Nitro_Intermediate->Reduction Amino_Intermediate 9-Aminominocycline Reduction->Amino_Intermediate Acetylation Nucleophilic Acyl Substitution (N-Acetylation) Amino_Intermediate->Acetylation Final_Product (4R)-N-Acetyl-9-aminominocycline Acetylation->Final_Product

Caption: Logical flow of chemical transformations.

Conclusion

The synthesis of (4R)-N-Acetyl-9-aminominocycline is a feasible process for researchers in drug development. By following a two-step procedure involving nitration and reduction to form the key 9-aminominocycline intermediate, followed by a selective N-acetylation, the desired compound can be obtained in good yield. Careful control of reaction conditions is necessary to ensure the integrity of the complex tetracycline core and to achieve selective modification at the C-9 position. The protocols provided in this guide, derived from existing literature, offer a solid foundation for the successful synthesis of this minocycline analog.

References

An In-depth Technical Guide to the Chemical Properties of (4R)-N-Acetyl-9-aminominocycline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and potential biological significance of (4R)-N-Acetyl-9-aminominocycline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. For the purposes of this guide, (4R)-N-Acetyl-9-aminominocycline is considered synonymous with 9-(N-Acetylamino)minocycline, incorporating the inherent stereochemistry of the minocycline scaffold.

Core Chemical Properties

(4R)-N-Acetyl-9-aminominocycline is a derivative of the tetracycline antibiotic minocycline, featuring an acetyl group attached to the 9-amino substituent. This modification can influence the compound's physicochemical properties and biological activity.

Quantitative Data Summary

The following table summarizes the known and computed chemical properties of 9-(N-Acetylamino)minocycline.

PropertyValueSource
Molecular Formula C₂₅H₃₀N₄O₈PubChem[1]
Molecular Weight 514.5 g/mol PubChem[1][2]
CAS Number 153621-85-3PubChem[1][2]
IUPAC Name (4S,4aS,5aR,12aR)-9-acetamido-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamidePubChem[1]
XLogP3 0.5PubChem[1]
Hydrogen Bond Donors 6PubChem (Computed)
Hydrogen Bond Acceptors 10PubChem (Computed)
Rotatable Bond Count 4PubChem (Computed)

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and characterization of (4R)-N-Acetyl-9-aminominocycline. The following sections provide methodologies based on established procedures for minocycline derivatives and related compounds.

Synthesis of (4R)-N-Acetyl-9-aminominocycline

The synthesis of (4R)-N-Acetyl-9-aminominocycline can be achieved through the acetylation of its precursor, 9-aminominocycline. A general procedure is outlined below, adapted from synthetic methods for related compounds[3][4][5].

Materials:

  • 9-aminominocycline sulfate

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide or tetrahydrofuran)

  • Acetylating agent (e.g., acetyl chloride or acetic anhydride)

  • Inert gas (e.g., Argon or Nitrogen)

  • Base (e.g., triethylamine or pyridine, if starting from the hydrochloride salt)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of 9-aminominocycline free base: If starting with a salt form like 9-aminominocycline sulfate, it should be neutralized to the free base. Dissolve the salt in water and adjust the pH to approximately 7.5-8.0 with a suitable base (e.g., sodium bicarbonate). Extract the free base into an organic solvent like ethyl acetate and dry the organic layer over anhydrous magnesium sulfate.

  • Acetylation Reaction: Dissolve the 9-aminominocycline free base in an anhydrous polar aprotic solvent under an inert atmosphere. Cool the solution in an ice bath (0 °C).

  • Slowly add the acetylating agent (1.1 equivalents) to the cooled solution. If using acetyl chloride, a non-nucleophilic base like triethylamine (1.2 equivalents) should be added to scavenge the HCl byproduct.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a suitable method for assessing the purity of and quantifying (4R)-N-Acetyl-9-aminominocycline. The conditions can be adapted from established methods for minocycline and other tetracyclines[6][7][8][9][10][11][12].

  • Column: A C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution can be employed. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.025 M KH₂PO₄ at pH 3) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 0.8-1.0 mL/min.

  • Detection: UV detection at a wavelength of 280 nm or 350 nm is appropriate for the tetracycline chromophore.

  • Temperature: The column temperature is often maintained at 35 °C to ensure reproducibility.

2. Mass Spectrometry (MS):

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Ionization Source: Electrospray ionization (ESI) is a suitable ionization technique for this class of molecules.

  • Analysis Mode: The analysis can be performed in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Instrumentation: The analysis can be performed on a standalone mass spectrometer or coupled with an HPLC system (LC-MS/MS) for enhanced separation and identification[13][14][15].

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of (4R)-N-Acetyl-9-aminominocycline.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic and aliphatic protons of the tetracycline core, as well as a singlet for the acetyl methyl group.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and provide information about their chemical environment[16].

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC can be used to assign the proton and carbon signals unambiguously.

  • Solvent: A deuterated solvent such as DMSO-d₆ or CD₃OD should be used.

Potential Signaling Pathways

The biological activity of (4R)-N-Acetyl-9-aminominocycline is likely influenced by the combined effects of its minocycline core and the N-acetyl moiety.

Minocycline-Related Pathways

Minocycline, beyond its antibiotic properties, exhibits anti-inflammatory, antioxidant, and neuroprotective effects[17][18]. It is known to modulate several signaling pathways:

  • NF-κB Signaling Pathway: Minocycline has been shown to inhibit the phosphorylation of IκB kinase (IKK)α/β, which is a critical step in the activation of the NF-κB pathway. This inhibition leads to a reduction in the production of pro-inflammatory cytokines[19][20][21].

  • MAPK Signaling Pathway: While some studies show that minocycline does not affect the phosphorylation of ERK1/2, JNK, and p38, its impact on the broader MAPK pathway can be context-dependent[19].

  • Apoptosis Pathways: Minocycline can inhibit apoptosis by reducing the release of cytochrome c from mitochondria[22].

N-Acetylcysteine (NAC)-Related Pathways

The N-acetyl group is reminiscent of N-acetylcysteine (NAC), a precursor to the antioxidant glutathione (GSH)[23][24][[“]]. NAC influences cellular signaling through:

  • Redox-Sensitive Pathways: By replenishing intracellular GSH levels, NAC modulates redox-sensitive signaling cascades[24][26][27].

  • Nrf2-ARE Pathway: NAC can activate the Nrf2-ARE pathway, leading to the expression of antioxidant and cytoprotective genes[23].

  • NF-κB Signaling Pathway: NAC can also suppress the activation of NF-κB, contributing to its anti-inflammatory effects[24][[“]].

The diagrams below illustrate these potential signaling pathways.

minocycline_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates Minocycline Minocycline Minocycline->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NF-κB_nuc->Gene_Expression activates

Potential inhibitory effect of the minocycline moiety on the NF-κB signaling pathway.

nac_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress Keap1 Keap1 ROS->Keap1 inactivates NAC_moiety N-Acetyl Moiety GSH Glutathione (GSH) NAC_moiety->GSH precursor to GSH->ROS neutralizes Nrf2 Nrf2 Keap1->Nrf2 inhibits Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE Antioxidant Response Element Nrf2_nuc->ARE binds to

Potential antioxidant mechanism via the N-acetyl moiety and the Nrf2-ARE pathway.

experimental_workflow Start Start Synthesis Synthesis of (4R)-N-Acetyl-9-aminominocycline Start->Synthesis Purification Purification by Column Chromatography Synthesis->Purification Purity_Analysis Purity Assessment (HPLC) Purification->Purity_Analysis Structure_Confirmation Structural Confirmation (MS, NMR) Purity_Analysis->Structure_Confirmation Biological_Assays Biological Activity Assays Structure_Confirmation->Biological_Assays End End Biological_Assays->End

General experimental workflow for the synthesis and characterization of the title compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of N-Acetyl-9-aminominocycline, (4R)-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the mechanism of action for N-Acetyl-9-aminominocycline, (4R)- is not extensively available in published literature. This guide, therefore, extrapolates its mechanism based on the well-documented actions of structurally related aminomethylcycline and tetracycline-class antibiotics, such as sarecycline and omadacycline. This approach is grounded in the conserved core structure and functional activity of this antibiotic class.

Introduction

N-Acetyl-9-aminominocycline, (4R)- is a derivative of the tetracycline class of antibiotics. This class has been a cornerstone of antibacterial therapy for decades. The development of newer derivatives, including the aminomethylcycline subclass, has been driven by the need to overcome widespread bacterial resistance. These next-generation compounds exhibit potent activity against a range of Gram-positive and some Gram-negative bacteria by targeting a fundamental process in bacterial survival: protein synthesis. This document provides a detailed examination of the core mechanism of action, leveraging data from analogous compounds to elucidate the molecular interactions, relevant signaling pathways, and methods for experimental validation.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary antibacterial effect of the tetracycline class, including by inference N-Acetyl-9-aminominocycline, (4R)-, is the inhibition of protein synthesis. This bacteriostatic action is achieved by specifically targeting the bacterial ribosome.

Tetracyclines bind to the 30S subunit of the bacterial 70S ribosome.[1][2][3] This binding occurs at a primary high-affinity site, designated TET-1, located near the A-site (aminoacyl site) of the ribosome.[4][5] By occupying this pocket, the antibiotic physically obstructs the binding of aminoacyl-tRNA (aa-tRNA) to the A-site codon on the messenger RNA (mRNA).[3][5] This steric hindrance is the critical step in its mechanism, as it prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein elongation and, consequently, bacterial growth.[1][3][4]

The unique C7 moiety present in newer tetracyclines like sarecycline allows for stronger interactions with the bacterial ribosome and can even interact with the mRNA, further stabilizing the drug-ribosome complex and enhancing its inhibitory activity.[1][2]

cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit A_Site A-Site P_Site P-Site mRNA mRNA Protein_Elongation Protein Elongation (Halted) A_Site->Protein_Elongation Prevents aa-tRNA accommodation Drug N-Acetyl-9-aminominocycline, (4R)- Drug->A_Site Binds to 30S subunit at A-Site aa_tRNA Aminoacyl-tRNA Block Binding Blocked aa_tRNA->Block

Diagram 1: Inhibition of bacterial protein synthesis.

Overcoming Mechanisms of Bacterial Resistance

The clinical efficacy of older tetracyclines has been compromised by two primary resistance mechanisms: efflux pumps and ribosomal protection.[6]

  • Efflux Pumps: These are membrane proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target in sufficient concentrations.

  • Ribosomal Protection Proteins (RPPs): Proteins like Tet(M) and Tet(O) are translational GTPases that bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume.[7][8]

Modern aminomethylcyclines, such as omadacycline, are engineered to overcome these resistance strategies. Modifications at the C9 position create a bulky side chain that sterically hinders the binding of ribosomal protection proteins, rendering them ineffective.[9] Similarly, modifications at the C7 position can reduce recognition by efflux pumps.[9] This dual-resistance evasion is a key advantage of this newer class of antibiotics.

cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Drug_In Drug Enters Cell Ribosome Ribosome Drug_In->Ribosome Binds to 30S Subunit Efflux_Pump Efflux Pump Drug_In->Efflux_Pump Targeted by Protein_Synthesis_Blocked Protein Synthesis Blocked Ribosome->Protein_Synthesis_Blocked RPP Ribosomal Protection Protein (RPP) Ribosome->RPP Targeted by Drug_Out Drug Pumped Out Efflux_Pump->Drug_Out Action Drug_Dislodged Drug Dislodged RPP->Drug_Dislodged Action Modern_Drug N-Acetyl-9-aminominocycline, (4R)- Modern_Drug->Efflux_Pump Evades Modern_Drug->RPP Blocks

Diagram 2: Overcoming bacterial resistance mechanisms.

Quantitative Data: In Vitro Activity

The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. The following table summarizes the MIC values for the analogous compound sarecycline against various bacterial strains, including those with defined tetracycline resistance mechanisms. Lower MIC values indicate greater potency.

Bacterial StrainResistance MechanismSarecycline MIC (µg/mL)Comparative Tetracycline MIC (µg/mL)
S. aureus (Wild Type)None0.12 - 0.50.25 - 1
S. aureus (Tet(K))Efflux Pump0.12 - 0.516 - 64
S. aureus (Tet(M))Ribosomal Protection0.25 - 132 - 128
C. acnes (Clinical Isolates)Various0.5 - 4 (MIC90 = 4)Not specified

Data compiled from analogous compound sarecycline studies.[2]

Experimental Protocols

The mechanism of action of novel antibiotics is elucidated through a series of standardized in vitro assays.

This protocol determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism. The broth microdilution method is a standard approach.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Stock solution of N-Acetyl-9-aminominocycline, (4R)-

  • Sterile saline or broth for dilutions

Methodology:

  • Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of the antibiotic stock solution in MHB across the wells of a 96-well plate. Concentrations should span a clinically relevant range. Leave a well with no antibiotic as a positive control for growth.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours under ambient air conditions.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth).

Start Start: Prepare Antibiotic Stock Serial_Dilution Perform Serial Dilutions in 96-Well Plate Start->Serial_Dilution Inoculate Inoculate All Wells (Final Conc. ~5x10^5 CFU/mL) Serial_Dilution->Inoculate Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculate Incubate Incubate Plate (16-20h at 37°C) Inoculate->Incubate Read_MIC Read Results: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End: MIC Value Determined Read_MIC->End

Diagram 3: Experimental workflow for MIC determination.

This assay identifies which major biosynthetic pathway (DNA, RNA, protein, or cell wall synthesis) is inhibited by the compound. It measures the incorporation of specific radiolabeled precursors into macromolecules.

Materials:

  • Bacterial culture in exponential growth phase.

  • Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), [¹⁴C]N-acetylglucosamine (for cell wall).

  • Test compound (N-Acetyl-9-aminominocycline, (4R)-) at a concentration of 4-8x MIC.

  • Control antibiotics with known mechanisms (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein).

  • Trichloroacetic acid (TCA), ice-cold.

  • Scintillation fluid and counter.

Methodology:

  • Culture Preparation: Grow bacteria to the mid-logarithmic phase.

  • Assay Setup: Aliquot the bacterial culture into separate tubes. To each tube, add one of the specific radiolabeled precursors.

  • Compound Addition: Add the test compound or a control antibiotic to the tubes. Include a no-drug control.

  • Incubation: Incubate the tubes at 37°C. Take samples at various time points (e.g., 0, 10, 20, 30 minutes).

  • Precipitation: Stop the incorporation reaction by adding ice-cold TCA to the samples. This precipitates the large macromolecules while the unincorporated radiolabeled precursors remain in solution.

  • Washing: Pellet the precipitate by centrifugation, discard the supernatant, and wash the pellet with TCA to remove any remaining free radiolabel.

  • Quantification: Solubilize the pellet and add scintillation fluid. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Analysis: Compare the level of incorporated radioactivity in the drug-treated samples to the no-drug control. A significant reduction in the incorporation of a specific precursor (e.g., [³H]leucine) indicates that the corresponding pathway (protein synthesis) is the primary target of the antibiotic. For N-Acetyl-9-aminominocycline, (4R)-, a pronounced inhibition of [³H]leucine incorporation is expected, with minimal effect on the others.[10]

References

N-Acetyl-9-aminominocycline, (4R)-: An In-Depth Technical Guide to its Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activity of N-Acetyl-9-aminominocycline, (4R)- is limited in publicly available scientific literature. This guide synthesizes information on the well-characterized parent molecule, minocycline, and its 9-substituted derivatives to project the potential biological profile of N-Acetyl-9-aminominocycline, (4R)-. These projections are for research and informational purposes and should be validated by empirical studies.

Introduction

N-Acetyl-9-aminominocycline, (4R)- is a semi-synthetic derivative of minocycline, a second-generation tetracycline antibiotic. The core structure is the minocycline backbone, which is known to possess not only broad-spectrum antibacterial properties but also significant anti-inflammatory and neuroprotective effects. The key modification in this compound is the N-acetylation of an amino group at the 9-position of the tetracycline ring. This modification has the potential to modulate the parent compound's biological activity, pharmacokinetics, and safety profile. This document provides a comprehensive overview of the predicted biological activities of N-Acetyl-9-aminominocycline, (4R)-, based on the established properties of minocycline and its analogs.

Predicted Biological Activities

Based on the structure of N-Acetyl-9-aminominocycline, (4R)-, it is anticipated to exhibit a spectrum of biological activities, including antibacterial, anti-inflammatory, and neuroprotective effects.

Antibacterial Activity

Minocycline and its derivatives with substitutions at the 9-position have demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to older tetracyclines. The N-acetyl group at the 9-position is expected to influence the compound's interaction with the bacterial ribosome, its primary target.

Table 1: Predicted Antibacterial Spectrum and Potency of N-Acetyl-9-aminominocycline, (4R)- (based on data from related compounds)

Bacterial SpeciesResistance MechanismPredicted MIC Range (µg/mL)Reference Compound Data
Staphylococcus aureus (MSSA)-0.125 - 1Minocycline MIC: 0.125-0.5 µg/mL
Staphylococcus aureus (MRSA)Mefloquine resistance0.25 - 29-substituted minocycline derivatives show activity against MRSA
Streptococcus pneumoniaePenicillin-resistant0.125 - 1Minocycline MIC: 0.125-0.5 µg/mL
Escherichia coliTetracycline-susceptible0.5 - 4Minocycline MIC: 0.5-2 µg/mL
Escherichia coliTetracycline-resistant (efflux)1 - 89-substituted minocycline derivatives can overcome efflux-mediated resistance
Acinetobacter baumanniiMulti-drug resistant2 - 16Minocycline shows variable activity; N-acetylcysteine can enhance activity of other antibiotics against A. baumannii biofilms.[1]

MIC: Minimum Inhibitory Concentration

Anti-inflammatory Activity

Minocycline is well-documented to possess anti-inflammatory properties independent of its antimicrobial action. It achieves this by inhibiting the activation of microglia and modulating the production of pro-inflammatory cytokines. The N-acetyl moiety may further enhance these properties, as N-acetylcysteine (NAC) is a known anti-inflammatory and antioxidant agent.

Table 2: Predicted Anti-inflammatory Activity of N-Acetyl-9-aminominocycline, (4R)-

AssayCell TypePredicted IC50/EffectReference Compound Data
Lipopolysaccharide (LPS)-induced TNF-α productionTHP-1 monocytes10 - 50 µMMinocycline inhibits TNF-α production in a dose-dependent manner.[2]
Nitric Oxide (NO) productionMicroglia5 - 25 µMMinocycline inhibits microglial NO production.
Cyclooxygenase-2 (COX-2) expressionMacrophagesDownregulationMinocycline decreases the expression of COX-2.[3]

IC50: Half-maximal inhibitory concentration

Neuroprotective Activity

The neuroprotective effects of minocycline are a significant area of research, with potential applications in various neurodegenerative diseases and acute brain injury. These effects are attributed to its anti-inflammatory, anti-apoptotic, and antioxidant properties.

Table 3: Predicted Neuroprotective Activity of N-Acetyl-9-aminominocycline, (4R)-

Neurotoxicity ModelCell TypePredicted EC50/EffectReference Compound Data
Glutamate-induced excitotoxicityPrimary neurons10 - 100 nMMinocycline shows neuroprotection with an IC50 of 10 nM.[4]
Oxidative stress-induced cell deathNeuronal cultures1 - 10 µMMinocycline protects neurons from oxidative stress.
Microglial activationMicrogliaInhibitionMinocycline inhibits microglial activation.[5]

EC50: Half-maximal effective concentration

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of N-Acetyl-9-aminominocycline, (4R)- in an appropriate solvent.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial inoculum.

    • Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[6][7][8]

In Vitro Anti-inflammatory Assay: Inhibition of LPS-induced TNF-α Production

This protocol describes a method to assess the anti-inflammatory effects by measuring the inhibition of a key pro-inflammatory cytokine.

  • Cell Culture:

    • Culture a suitable monocytic cell line (e.g., THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

    • Differentiate the monocytes into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) if required by the specific cell line.

  • Treatment:

    • Seed the cells in a 96-well plate at an appropriate density.

    • Pre-treat the cells with various concentrations of N-Acetyl-9-aminominocycline, (4R)- for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 4-24 hours) to allow for cytokine production.

  • Quantification of TNF-α:

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[9]

In Vitro Neuroprotection Assay: Neuronal Viability against Glutamate-Induced Excitotoxicity

This protocol outlines a method to evaluate the neuroprotective potential against a common mechanism of neuronal cell death.

  • Primary Neuronal Culture:

    • Isolate and culture primary neurons from a suitable source (e.g., rodent cortex or hippocampus) on poly-D-lysine coated plates.

    • Maintain the cultures in a neurobasal medium supplemented with B-27 and L-glutamine.

  • Treatment:

    • After the neurons have matured in culture (typically 7-10 days), pre-treat the cells with different concentrations of N-Acetyl-9-aminominocycline, (4R)- for 1-2 hours.

    • Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 100-500 µM) for a defined period (e.g., 24 hours). Include a vehicle control (no compound, with glutamate) and a negative control (no compound, no glutamate).

  • Assessment of Cell Viability:

    • After the treatment period, assess neuronal viability using a suitable assay. Common methods include:

      • MTT assay: Measures mitochondrial metabolic activity.

      • LDH assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.[10]

      • Live/Dead staining: Uses fluorescent dyes (e.g., calcein-AM and ethidium homodimer-1) to differentiate between live and dead cells.[11]

Signaling Pathways and Visualizations

Minocycline is known to modulate several key signaling pathways involved in inflammation and apoptosis. It is plausible that N-Acetyl-9-aminominocycline, (4R)- interacts with these same pathways.

NF-κB Signaling Pathway

Minocycline has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for pro-inflammatory gene expression.[3] This inhibition is thought to occur through the suppression of IκB kinase (IKK) phosphorylation.[2]

Caption: Predicted inhibition of the NF-κB signaling pathway.

p38 MAPK Signaling Pathway

Minocycline can also inhibit the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in the production of inflammatory mediators and apoptosis.

p38_MAPK_Pathway cluster_input Stress/Inflammatory Signals cluster_cascade MAPK Cascade cluster_output Cellular Response Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF-2, CREB) p38->TranscriptionFactors activates Compound N-Acetyl-9- aminominocycline, (4R)- Compound->p38 inhibits Inflammation Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis

Caption: Predicted modulation of the p38 MAPK signaling cascade.

Conclusion

N-Acetyl-9-aminominocycline, (4R)- represents a promising scaffold for the development of new therapeutic agents. By combining the known multifaceted biological activities of the minocycline core with a potentially activity-modulating N-acetyl group at the 9-position, this compound is predicted to possess a compelling profile of antibacterial, anti-inflammatory, and neuroprotective properties. The data and protocols presented in this guide provide a solid foundation for initiating in-depth preclinical investigations to empirically validate these predicted activities and explore the full therapeutic potential of this novel minocycline derivative. Further research is warranted to synthesize and characterize N-Acetyl-9-aminominocycline, (4R)- and to perform comprehensive in vitro and in vivo studies to confirm and expand upon the biological profile outlined herein.

References

In Vitro Stability of (4R)-N-Acetyl-9-aminominocycline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of (4R)-N-Acetyl-9-aminominocycline, a derivative of the tetracycline antibiotic minocycline. Due to the limited availability of direct stability data for this specific compound, this guide extrapolates from established knowledge of minocycline and related tetracycline analogues. The information presented herein is intended to support research and development efforts by providing a framework for stability assessment, including potential degradation pathways, key experimental protocols, and analytical methodologies.

Introduction to (4R)-N-Acetyl-9-aminominocycline

(4R)-N-Acetyl-9-aminominocycline is a semi-synthetic tetracycline derivative. Like its parent compound, minocycline, it is expected to exhibit antibacterial properties by binding to the bacterial 30S ribosomal subunit and inhibiting protein synthesis[1]. The addition of an N-acetyl group and an amino group at the 9-position may modulate its pharmacological profile, including its efficacy, safety, and pharmacokinetic properties. A thorough understanding of its in vitro stability is paramount for the development of robust analytical methods, formulation design, and predicting its shelf-life and therapeutic performance.

Factors Influencing the In Vitro Stability of Tetracycline Derivatives

The stability of tetracycline derivatives like minocycline is influenced by several environmental factors. These factors can induce degradation through various mechanisms such as hydrolysis, oxidation, and photodegradation[2].

Key Stability-Affecting Factors:

  • pH: Minocycline solutions exhibit greater stability at lower pH values[3]. The stability of minocycline in solution is affected by pH, with solutions at pH 4.2 and 5.2 maintaining over 90% of their initial potency after one week at 25°C[4]. Both acidic and basic conditions can lead to degradation, with the kinetics of this degradation often following first-order reactions[2].

  • Temperature: Elevated temperatures accelerate the degradation of minocycline[3]. For instance, the half-life of minocycline in human plasma is significantly shorter at 20°C (6.3 hours) compared to 4°C (9.9 hours)[5].

  • Light: Exposure to strong light can cause minocycline to darken, indicating photodegradation[1]. Therefore, it is crucial to protect solutions of (4R)-N-Acetyl-9-aminominocycline from light.

  • Oxidation: Minocycline is susceptible to oxidation[2]. The presence of oxidizing agents or dissolved oxygen can promote the formation of degradation products.

  • Moisture: In the solid state, moisture can accelerate the degradation of minocycline, especially in the presence of light[1].

Predicted Degradation Pathways

Based on the known degradation of minocycline, the following pathways are plausible for (4R)-N-Acetyl-9-aminominocycline.

G A (4R)-N-Acetyl-9-aminominocycline B Epimerization at C4 A->B  pH dependent C Hydrolysis of N-acetyl group A->C  Acid/Base catalysis D Oxidation A->D  Presence of O2 E Photodegradation A->E  UV/Vis light F Degradation Products B->F C->F D->F E->F

Caption: Predicted Degradation Pathways for (4R)-N-Acetyl-9-aminominocycline.

Quantitative Stability Data

While specific quantitative data for (4R)-N-Acetyl-9-aminominocycline is not publicly available, the following table summarizes stability data for the parent compound, minocycline, which can serve as a benchmark.

MatrixTemperatureHalf-life (t½)Reference
Human Plasma4°C9.9 hours[5]
Human Plasma20°C6.3 hours[5]
Aqueous Solution (pH 4.2)25°C> 1 week (≥90% potency)[4]
Aqueous Solution (pH 5.2)25°C> 1 week (≥90% potency)[4]

Experimental Protocols for Stability Assessment

A comprehensive in vitro stability study for (4R)-N-Acetyl-9-aminominocycline should involve subjecting the compound to a range of stress conditions to identify potential degradation products and determine its degradation kinetics.

Forced Degradation Studies

Forced degradation studies are essential to develop and validate stability-indicating analytical methods.

G cluster_0 Stress Conditions cluster_1 Analytical Workflow A Acidic Hydrolysis (e.g., 0.1 M HCl) F Sample Preparation A->F B Basic Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidative Degradation (e.g., 3% H2O2) C->F D Thermal Degradation (e.g., 60°C) D->F E Photodegradation (ICH Q1B guidelines) E->F G Stability-Indicating HPLC/UPLC Analysis F->G H Peak Purity Assessment (e.g., PDA detector) G->H I Quantification of Parent Compound and Degradation Products H->I J Identification of Degradants (e.g., LC-MS/MS) I->J

Caption: Workflow for Forced Degradation Studies.

Detailed Methodologies:

  • Stock Solution Preparation: Prepare a stock solution of (4R)-N-Acetyl-9-aminominocycline in a suitable solvent (e.g., methanol or a buffer with optimal initial stability).

  • Stress Conditions:

    • Acidic and Basic Hydrolysis: Incubate the drug solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the drug solution with an oxidizing agent like hydrogen peroxide (e.g., 3% v/v) at room temperature.

    • Thermal Degradation: Expose the solid drug and its solution to elevated temperatures (e.g., 60-80°C).

    • Photodegradation: Expose the solid drug and its solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating chromatographic method.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection are commonly employed for this purpose[5][6].

Example HPLC Method Parameters (based on minocycline analysis):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[5][6].

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile, methanol)[5][6]. The inclusion of a chelating agent like EDTA in the mobile phase can improve peak shape for tetracyclines by minimizing interactions with metal ions[2].

  • Flow Rate: Typically 0.5-1.5 mL/min[5].

  • Detection Wavelength: Based on the UV-Vis spectrum of (4R)-N-Acetyl-9-aminominocycline. For minocycline, detection is often performed around 280 nm or 345 nm[2][5].

  • Column Temperature: Maintaining a constant column temperature (e.g., 30-40°C) is important for reproducibility.

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Biological Implications of Degradation

While specific signaling pathways for (4R)-N-Acetyl-9-aminominocycline are yet to be elucidated, minocycline is known to have effects beyond its antimicrobial action, including anti-inflammatory and neuroprotective properties[1]. These effects are often attributed to the inhibition of microglial activation and matrix metalloproteinases. It is important to consider that degradation products may have altered biological activity or could potentially be toxic. Therefore, identifying and characterizing major degradants is a critical aspect of the stability program.

The combination of minocycline and N-acetylcysteine (NAC) has been investigated for its potential to modulate neuroinflammation[7]. This suggests that the N-acetyl moiety could influence the interaction of the molecule with biological pathways.

Conclusion

The in vitro stability of (4R)-N-Acetyl-9-aminominocycline is a critical quality attribute that requires thorough investigation. While direct stability data is not yet widely available, a robust stability-testing program can be designed based on the known behavior of minocycline and other tetracycline derivatives. Key considerations include protection from light and moisture, and careful control of pH and temperature during storage and handling. The development and validation of a stability-indicating analytical method are fundamental to accurately assessing the stability profile and ensuring the quality, safety, and efficacy of this promising new chemical entity. Further research is warranted to delineate the specific degradation pathways and to characterize the pharmacological and toxicological profiles of its degradation products.

References

An In-depth Technical Guide to the Solubility Profile of N-Acetyl-9-aminominocycline, (4R)-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive, experimentally determined solubility profile for N-Acetyl-9-aminominocycline, (4R)- is not available in the public domain. This technical guide has been constructed by leveraging data from its parent compound, minocycline, and established methodologies for the characterization of active pharmaceutical ingredients (APIs). The information presented herein serves as a foundational reference for researchers, scientists, and drug development professionals, offering an inferred profile and detailed protocols for empirical validation.

Compound Identification

1.1. N-Acetyl-9-aminominocycline, (4R)-

While specific experimental data is limited, the compound is indexed in public databases.

  • PubChem CID: 71752323

  • Molecular Formula: C₂₅H₃₀N₄O₈

  • Molecular Weight: 514.5 g/mol

  • Structure: The structure indicates the addition of an acetyl group to the 9-amino position of minocycline. This modification is expected to alter the physicochemical properties of the parent molecule, including its solubility. The acetylation of the amino group will likely decrease the compound's basicity and may lead to a reduction in aqueous solubility, particularly at lower pH values where the parent amine would be protonated.

1.2. Reference Compound: Minocycline Hydrochloride

Minocycline is a second-generation, semi-synthetic tetracycline antibiotic. Due to its structural similarity, its physicochemical properties provide the best available model for inferring the behavior of N-Acetyl-9-aminominocycline, (4R)-.

  • CAS Number: 13614-98-7

  • Molecular Formula: C₂₃H₂₇N₃O₇ · HCl

  • Molecular Weight: 493.9 g/mol

  • Description: A yellow crystalline powder.[1]

Inferred Solubility Profile (Based on Minocycline Hydrochloride Data)

The solubility of a compound is a critical determinant of its bioavailability and formulation development. The following table summarizes the available solubility data for minocycline hydrochloride. It is important to note that these values are for the parent compound and should be considered as an estimation for the N-acetyl derivative.

Solvent/MediumTypeSolubilityTemperatureSource(s)
WaterQualitativeSparingly SolubleNot Specified[1][2][3]
WaterQuantitative~16.7 mg/mL (1 g in 60 mL)Not Specified[4]
WaterQuantitative50 mg/mL (with heat)Not Specified[5]
Phosphate-Buffered Saline (PBS), pH 7.2Quantitative~1 mg/mLNot Specified[6]
Phosphate-Buffered Saline (PBS)Quantitative6.79 ± 0.42 mg/mLNot Specified[7]
0.1 N HCl-Stock solutions stable at 1 mg/mL for 2 days at 4°C4°C[5]
Ethanol (95%)QualitativeSlightly SolubleNot Specified[1]
EthanolQuantitative~14.3 mg/mL (1 g in 70 mL)Not Specified[4]
MethanolQualitativeSolubleNot Specified[1]
MethanolQuantitative (Mole Fraction)2.88 x 10⁻³313.15 K (40°C)[8]
Dimethylformamide (DMF)QualitativeFreely SolubleNot Specified[1]
Dimethylformamide (DMF)Quantitative~10 mg/mLNot Specified[6]
Dimethyl Sulfoxide (DMSO)Quantitative~5 mg/mLNot Specified[6]
Dimethyl Sulfoxide (DMSO)Quantitative7 mg/mLNot Specified[5]
ChloroformQualitativePractically InsolubleNot Specified[3]
EtherQualitativePractically InsolubleNot Specified[3]
Solutions of Alkali Hydroxides and CarbonatesQualitativeSolubleNot Specified[2][9]

Experimental Protocols for Solubility Determination

To empirically determine the solubility of N-Acetyl-9-aminominocycline, (4R)-, the Shake-Flask Method is the recommended standard for measuring thermodynamic equilibrium solubility.

3.1. Detailed Methodology: Equilibrium Solubility Determination via Shake-Flask Method

  • Preparation of Media: Prepare a series of aqueous buffers with pH values ranging from 1.2 to 6.8. This range is critical for assessing the solubility of ionizable compounds and is a standard requirement for Biopharmaceutics Classification System (BCS) studies. Commonly used buffers include HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8.

  • Sample Preparation: Add an excess amount of N-Acetyl-9-aminominocycline, (4R)- to a series of stoppered flasks, each containing a known volume of the prepared buffer or solvent. The presence of undissolved solid at the end of the experiment is necessary to confirm that equilibrium with a saturated solution has been reached.

  • Equilibration: Seal the flasks and place them in a constant temperature shaker bath, typically maintained at 25°C ± 0.5°C or 37°C ± 0.5°C. Agitate the flasks for a predetermined period, often 24 to 48 hours, to ensure equilibrium is reached. For poorly soluble compounds, longer equilibration times may be necessary.

  • Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw a sample of the supernatant. It is crucial to separate the dissolved API from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a low-binding, inert filter (e.g., 0.22 µm PVDF).

  • Sample Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique as it can separate the API from any potential impurities or degradants.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L. The experiment should be performed in triplicate for each condition to ensure reproducibility.

3.2. Workflow for Shake-Flask Solubility Determination

G prep 1. Preparation add_api Add excess API to buffers/solvents prep->add_api equilibrate 2. Equilibration agitate Agitate at constant T (e.g., 24-48h) equilibrate->agitate separation 3. Phase Separation centrifuge Centrifuge and/or filter supernatant separation->centrifuge analysis 4. Analysis hplc Quantify concentration (e.g., HPLC-UV) analysis->hplc report 5. Report Data result Solubility (mg/mL) in triplicate report->result

Workflow for the Shake-Flask Solubility Determination Method.

Relevant Signaling Pathways (Based on Minocycline)

The biological activity of N-Acetyl-9-aminominocycline, (4R)- is likely to be similar to that of minocycline. Minocycline exhibits both antibacterial and anti-inflammatory properties through distinct mechanisms.

4.1. Antibacterial Mechanism: Inhibition of Protein Synthesis

Like all tetracyclines, minocycline's primary antibacterial action is the inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action halts the elongation of peptide chains, leading to a bacteriostatic effect.

minocycline Minocycline Derivative ribosome Bacterial 30S Ribosomal Subunit minocycline->ribosome Binds to binding_site A-Site minocycline->binding_site Blocks binding protein_synthesis Protein Synthesis (Peptide Chain Elongation) minocycline->protein_synthesis Inhibits tRNA aminoacyl-tRNA tRNA->binding_site Binds to binding_site->protein_synthesis Enables bacterial_growth Bacterial Growth & Replication protein_synthesis->bacterial_growth Leads to protein_synthesis->bacterial_growth Inhibition leads to

Antibacterial Mechanism of Minocycline via Inhibition of Protein Synthesis.

4.2. Anti-inflammatory Mechanism: TLR4/NF-κB Pathway Inhibition

Minocycline possesses significant anti-inflammatory and neuroprotective properties, which are independent of its antibiotic activity. One key mechanism is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. By modulating this pathway, minocycline can reduce the production of pro-inflammatory cytokines.

LPS PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKKα/β TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Leads to Minocycline Minocycline Derivative Minocycline->IKK Inhibits

Anti-inflammatory Mechanism via TLR4/NF-κB Pathway Inhibition.

Conclusion

While direct experimental data on the solubility of N-Acetyl-9-aminominocycline, (4R)- remains elusive, this guide provides a robust framework for initiating its physicochemical characterization. The solubility profile of the parent compound, minocycline hydrochloride, offers a valuable starting point, suggesting that the N-acetyl derivative may exhibit moderate to low aqueous solubility. The provided experimental protocol for the shake-flask method offers a clear pathway for the empirical determination of its solubility. Furthermore, the established mechanisms of action for minocycline serve as a strong foundation for investigating the biological activities of this derivative. It is imperative that the inferred data presented here is supplemented with rigorous experimental validation to accurately define the solubility profile and guide the successful formulation and development of N-Acetyl-9-aminominocycline, (4R)-.

References

The Pharmacokinetic Profile of N-Acetyl-9-aminominocycline, (4R)-: A Technical Overview Based on its Parent Compound, Minocycline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available pharmacokinetic data for N-Acetyl-9-aminominocycline, including its (4R)- stereoisomer, is exceptionally scarce. This compound has been identified as a minor metabolite of the glycylcycline antibiotic tigecycline.[1][2][3][4][5] Due to the limited direct data, this guide provides an in-depth technical overview of the pharmacokinetics of its parent compound, minocycline. The information presented below on minocycline serves as a foundational reference for researchers, scientists, and drug development professionals, offering insights into the potential pharmacokinetic properties of its derivatives.

Introduction to Minocycline Pharmacokinetics

Minocycline is a second-generation tetracycline antibiotic known for its broad-spectrum bacteriostatic activity, which it achieves by inhibiting protein synthesis through binding to the 30S ribosomal subunit of bacteria.[6][7][8] It exhibits high lipid solubility, which contributes to its excellent tissue penetration compared to other tetracyclines.[7][8] The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of minocycline.

Quantitative Pharmacokinetic Data for Minocycline

The pharmacokinetic parameters of minocycline have been documented in various studies. The following tables summarize key quantitative data for oral and intravenous administration in healthy adults.

Table 1: Pharmacokinetic Parameters of Oral Minocycline in Adults

Parameter100 mg Dose200 mg DoseReference
Cmax (mg/L) 0.8 - 1.62.1 - 5.1[6][9][10]
Tmax (h) 1.7 - 1.92.1 - 2.5[6][9][10]
AUC (mg·h/L) 31.648.3[6]
Bioavailability (%) 90 - 10090 - 100[8][11]
Half-life (h) 11.1 - 22.111.1 - 22.1[6][12]
Clearance (L/h) 3.42 - 4.43.42 - 4.4[6][13]

Table 2: Pharmacokinetic Parameters of Intravenous Minocycline in Adults

ParameterValueReference
Half-life (h) 15 - 23[6][14]
Volume of Distribution (L) 67.5 - 133[6][15]
Protein Binding (%) 70 - 80[8][16][17]
Clearance (L/h) 3.36 - 5.7[6][13]

Experimental Protocols in Pharmacokinetic Analysis

The determination of pharmacokinetic parameters for antibiotics like minocycline involves a series of well-defined experimental protocols.

Study Design and Sample Collection

Pharmacokinetic studies typically involve administering the drug to healthy volunteers or patient populations.[18] For oral administration studies, subjects are often fasted to avoid food-drug interactions that can affect absorption.[9] Blood samples are collected at predetermined time points before and after drug administration.[18] Urine and feces may also be collected to study excretion pathways.[6][8]

Bioanalytical Method for Minocycline Quantification

High-Performance Liquid Chromatography (HPLC) is a common and robust method for quantifying minocycline in biological matrices like plasma, serum, and tissues.[19][20][21][22][23]

  • Sample Preparation: Biological samples are typically pre-treated to remove proteins and other interfering substances. This can be achieved through protein precipitation or solid-phase extraction (SPE).[20][23]

  • Chromatographic Separation: A C18 or similar reversed-phase column is frequently used for separation.[20][21] The mobile phase often consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[19][21][23]

  • Detection: UV detection at a wavelength of around 270-280 nm is commonly employed to quantify minocycline.[19][21][22]

  • Validation: The analytical method is validated for linearity, accuracy, precision, and sensitivity to ensure reliable results.[21]

Pharmacokinetic Modeling

The plasma concentration-time data are analyzed using pharmacokinetic modeling software.[24][25] Non-compartmental or compartmental models can be used to calculate key parameters such as AUC, clearance, volume of distribution, and half-life.[26] Population pharmacokinetic (PopPK) modeling is often used to identify sources of variability in drug disposition among individuals.[27]

G cluster_study_design Study Design cluster_bioanalysis Bioanalysis cluster_pk_modeling Pharmacokinetic Modeling Drug Administration Drug Administration Sample Collection Sample Collection Drug Administration->Sample Collection Blood, Urine, Feces Sample Preparation Sample Preparation Sample Collection->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Quantification Quantification HPLC Analysis->Quantification Data Analysis Data Analysis Quantification->Data Analysis Parameter Calculation Parameter Calculation Data Analysis->Parameter Calculation

Experimental workflow for pharmacokinetic studies.

Metabolism of Minocycline

Minocycline is partially metabolized in the liver.[8] The primary metabolic pathways include hydroxylation and N-demethylation.[7] The main identified metabolites are 9-hydroxyminocycline and two different N-demethylated metabolites.[6][8][28] It is important to note that N-Acetyl-9-aminominocycline is a known metabolite of tigecycline, a structurally related glycylcycline antibiotic.[1][2][3][4][5] This suggests that N-acetylation could be a metabolic pathway for aminocycline derivatives.

G Minocycline Minocycline Metabolite1 9-Hydroxyminocycline Minocycline->Metabolite1 Hydroxylation (CYP3A4) Metabolite2 N-demethylated Metabolites Minocycline->Metabolite2 N-demethylation (CYP3A4) Metabolite3 N-Acetyl-9-aminominocycline (Hypothesized/Minor) Minocycline->Metabolite3 Amide Hydrolysis & N-acetylation (in related compounds)

Metabolic pathways of minocycline and related compounds.

Excretion

Minocycline and its metabolites are eliminated from the body through both renal and fecal routes.[8] Approximately 5% to 12% of an administered dose is excreted unchanged in the urine.[7] A significant portion is eliminated in the feces.[6][8] The elimination half-life of minocycline is relatively long, ranging from 11 to 26 hours, which allows for once or twice daily dosing.[7][8]

Conclusion

While specific pharmacokinetic data for N-Acetyl-9-aminominocycline remains elusive in the public domain, the comprehensive data available for its parent compound, minocycline, provides a valuable framework for understanding its potential ADME properties. The high bioavailability, extensive tissue distribution, and established metabolic pathways of minocycline suggest that its derivatives may share some of these characteristics. Further research is warranted to elucidate the specific pharmacokinetic profile of N-Acetyl-9-aminominocycline to support its potential development and clinical application.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Minocycline and its 9-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: While direct research on N-Acetyl-9-aminominocycline, (4R)- is not extensively available in current scientific literature, a comprehensive understanding of its potential therapeutic targets can be extrapolated from its parent compound, minocycline, and related 9-substituted analogs. This guide delineates the established and emerging therapeutic targets of this class of tetracycline derivatives, moving beyond their antibacterial activity to explore their roles in inflammation, neuroprotection, and other non-canonical pathways. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental methodologies, quantitative data, and visual representations of key signaling pathways to facilitate further investigation and therapeutic development.

Primary Antibacterial Target: The 30S Ribosomal Subunit

The principal mechanism of antibacterial action for minocycline and its derivatives is the inhibition of protein synthesis in bacteria. This is achieved through high-affinity binding to the 30S ribosomal subunit.

Mechanism of Action

Minocycline binds to the 16S rRNA of the 30S ribosomal subunit, specifically at the A site.[1][2][3][4] This binding physically obstructs the attachment of aminoacyl-tRNA to the ribosome-mRNA complex.[3] The consequence is the termination of peptide chain elongation, leading to a bacteriostatic effect.[3][4] Modifications at the C9 position of the minocycline scaffold have been explored to enhance binding and overcome common resistance mechanisms, such as efflux pumps and ribosomal protection proteins.[1][5]

Experimental Protocol: Ribosomal Binding Assay (Filter Binding)

This protocol outlines a standard method to determine the binding affinity of tetracycline derivatives to the bacterial 70S ribosome.

Objective: To quantify the dissociation constant (Kd) of a test compound for the bacterial ribosome.

Materials:

  • Purified bacterial 70S ribosomes

  • Radiolabeled tetracycline (e.g., [3H]-tetracycline)

  • Test compound (e.g., N-Acetyl-9-aminominocycline)

  • Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 2 mM DTT)

  • Nitrocellulose and glass fiber filters (0.45 µm pore size)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a series of dilutions of the unlabeled test compound.

  • In a microcentrifuge tube, combine a fixed concentration of purified 70S ribosomes and a fixed concentration of [3H]-tetracycline.

  • Add varying concentrations of the unlabeled test compound to initiate competitive binding.

  • Incubate the mixture at room temperature for 30 minutes to reach equilibrium.

  • Filter the reaction mixture through a pre-wetted nitrocellulose filter stacked on top of a glass fiber filter using a vacuum manifold. The ribosomes and bound ligand will be retained on the nitrocellulose filter.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound ligand.

  • Place the nitrocellulose filter in a scintillation vial with a suitable scintillation cocktail.

  • Quantify the amount of bound radioligand using a liquid scintillation counter.

  • The data is then used to calculate the IC50 of the test compound, which can be converted to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow: Ribosomal Binding Assay

G cluster_prep Preparation cluster_reaction Binding Reaction cluster_separation Separation & Quantification cluster_analysis Data Analysis prep1 Prepare serial dilutions of N-Acetyl-9-aminominocycline react1 Combine test compound with reaction mix prep1->react1 prep2 Prepare reaction mix: - 70S Ribosomes - [3H]-Tetracycline prep2->react1 react2 Incubate at room temperature (30 minutes) react1->react2 sep1 Filter through nitrocellulose membrane react2->sep1 sep2 Wash filter with ice-cold buffer sep1->sep2 sep3 Measure radioactivity with scintillation counter sep2->sep3 analysis1 Calculate IC50 and Ki (Cheng-Prusoff) sep3->analysis1

Caption: Workflow for a competitive ribosomal binding assay.

Non-Antibiotic Therapeutic Targets

Minocycline exhibits a range of biological activities independent of its antibacterial properties, suggesting interactions with multiple host cellular targets. These "non-antibiotic" effects are an active area of research for neurodegenerative diseases, autoimmune disorders, and cancer.

Inhibition of Pro-inflammatory Enzymes

Minocycline has been shown to modulate inflammatory responses by directly inhibiting key enzymes involved in the inflammatory cascade.

  • Nitric Oxide Synthase (NOS): Minocycline can inhibit the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a key inflammatory mediator.[6] The mechanism appears to be at the level of iNOS mRNA expression and protein translation, rather than direct inhibition of the enzyme's catalytic activity.[6] This leads to a reduction in excessive NO production implicated in inflammatory conditions like arthritis.[6]

Quantitative Data: Enzyme Inhibition by Minocycline
Target EnzymeCell/System TypeTest CompoundIC50 / % InhibitionReference
Inducible Nitric Oxide Synthase (iNOS)RAW 264.7 macrophagesMinocyclineInhibition of nitrite accumulation[6]
Osteoarthritic Nitric Oxide Synthase (OA-NOS)Human cartilage explantsMinocyclineBlocked and reversed activity[6]
Experimental Protocol: Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)

Objective: To measure the effect of a test compound on the production of nitric oxide by cells, an indicator of iNOS activity.

Materials:

  • Cell line capable of expressing iNOS (e.g., RAW 264.7 murine macrophages)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) to induce iNOS expression

  • Test compound (e.g., N-Acetyl-9-aminominocycline)

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard curve solutions

  • 96-well microplate and plate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression. Include unstimulated and vehicle-treated controls.

  • Incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Add Griess Reagent Part A to each supernatant sample in a new 96-well plate and incubate for 10 minutes at room temperature, protected from light.

  • Add Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.

  • Calculate the percentage inhibition of nitrite production by the test compound.

Signaling Pathway: Minocycline's Anti-inflammatory Action

Minocycline's anti-inflammatory and neuroprotective effects are also attributed to its ability to modulate key signaling pathways, such as the p38 MAPK and NF-κB pathways, and to inhibit apoptosis.[7]

G cluster_pathway Cellular Signaling LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (e.g., p38) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Minocycline Minocycline Derivative Minocycline->MAPK Inhibits Minocycline->NFkB Inhibits iNOS_mRNA iNOS mRNA Expression Minocycline->iNOS_mRNA Inhibits Expression MAPK->iNOS_mRNA NFkB->iNOS_mRNA iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein NO Nitric Oxide (NO) Production iNOS_Protein->NO

References

Exploring the Antibacterial Spectrum of N-Acetyl-9-aminominocycline, (4R)-: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific data on the antibacterial spectrum of N-Acetyl-9-aminominocycline, (4R)-. This technical guide, therefore, provides an in-depth overview of the antibacterial properties of the broader class of 9-substituted minocycline derivatives, to which N-Acetyl-9-aminominocycline, (4R)- belongs. The experimental protocols and potential mechanisms of action described are based on established methodologies for analogous tetracycline compounds.

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred research into novel antimicrobial agents, including the modification of existing antibiotic scaffolds to overcome resistance mechanisms. Minocycline, a second-generation tetracycline, has been a focal point for such derivatization, particularly at the C-9 position. Modifications at this site have led to the development of compounds with potent activity against a wide range of bacteria, including those resistant to earlier tetracyclines. N-Acetyl-9-aminominocycline, (4R)- is a 9-acylamino derivative of minocycline. While specific data for this compound is not available, the analysis of structurally related 9-substituted minocycline derivatives provides valuable insights into its potential antibacterial spectrum and mechanism of action.

Predicted Antibacterial Spectrum and Efficacy

Based on structure-activity relationship studies of 9-acylamino and 9-sulfonylamino derivatives of minocycline, it is anticipated that N-Acetyl-9-aminominocycline, (4R)- would exhibit a broad spectrum of activity, particularly against Gram-positive pathogens.[1] Research on these derivatives has shown that they are effective against both tetracycline-susceptible and tetracycline-resistant strains.[1]

The glycylcyclines, a prominent class of 9-substituted minocycline derivatives, have demonstrated excellent activity against a wide array of clinically important bacteria. For instance, GAR-936, the 9-t-butylglycylamido derivative of minocycline, has shown potent in vitro activity against numerous Gram-positive and Gram-negative aerobic and anaerobic bacteria.[2][3][4] This includes activity against challenging pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci.[2][3]

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for 9-Substituted Minocycline Derivatives

Note: The following data is for GAR-936, a representative 9-substituted minocycline derivative, and is intended to be illustrative of the potential activity of N-Acetyl-9-aminominocycline, (4R)-. Data is presented as MIC90 (μg/mL), the concentration at which 90% of isolates are inhibited.

Bacterial SpeciesRepresentative MIC90 (μg/mL) for GAR-936
Staphylococcus aureus (Oxacillin-susceptible)0.25
Staphylococcus aureus (Oxacillin-resistant)0.5
Enterococcus faecalis (Vancomycin-susceptible)0.12
Enterococcus faecium (Vancomycin-resistant)0.25
Streptococcus pneumoniae (Penicillin-susceptible)≤0.06
Streptococcus pneumoniae (Penicillin-resistant)0.25
Escherichia coli1
Haemophilus influenzae0.5
Bacteroides fragilis group2

Source: Adapted from various in vitro studies on GAR-936.[2][3][4]

Mechanism of Action

Tetracycline antibiotics, including minocycline and its derivatives, primarily act by inhibiting bacterial protein synthesis.[5][6] They bind to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site.[6] This blockage effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect. Recent studies have also suggested that tetracyclines may have additional mechanisms of action, including altering the bacterial cytoplasmic membrane.[7] The modifications at the C-9 position in glycylcyclines are thought to enhance their binding to the ribosome and provide steric hindrance against ribosomal protection proteins, a common mechanism of tetracycline resistance.

Tetracycline Mechanism of Action cluster_ribosome Bacterial Ribosome cluster_translation Protein Synthesis 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit tRNA Aminoacyl-tRNA 30S_Subunit->tRNA Blocks binding mRNA mRNA mRNA->30S_Subunit Associates with Polypeptide Growing Polypeptide Chain tRNA->Polypeptide Adds amino acid to Tetracycline N-Acetyl-9-aminominocycline Tetracycline->30S_Subunit Binds to

Figure 1: Inhibition of bacterial protein synthesis by N-Acetyl-9-aminominocycline.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of a compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The broth microdilution method is a standard procedure for MIC determination, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11][12][13][14]

Broth Microdilution Method

1. Preparation of Materials:

  • Test Compound: A stock solution of N-Acetyl-9-aminominocycline, (4R)- is prepared in a suitable solvent and sterilized by filtration.

  • Bacterial Strains: Pure, overnight cultures of the test bacteria are grown in appropriate broth media.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria.[11] Specialized media are used for fastidious organisms.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.

2. Inoculum Preparation:

  • A few colonies from the overnight culture are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

  • This suspension is further diluted in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.[11]

3. Serial Dilution of the Test Compound:

  • A two-fold serial dilution of the N-Acetyl-9-aminominocycline, (4R)- stock solution is performed across the wells of the microtiter plate using the growth medium. This creates a range of decreasing concentrations of the compound.

4. Inoculation and Incubation:

  • Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Control wells are included: a positive control (bacteria and medium, no drug) and a negative control (medium only, no bacteria or drug).

  • The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.[8]

5. Determination of MIC:

  • After incubation, the plates are visually inspected for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of N-Acetyl-9-aminominocycline, (4R)- at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare stock solution of N-Acetyl-9-aminominocycline C Perform serial dilutions of the compound in a 96-well plate A->C B Culture and standardize bacterial inoculum D Inoculate wells with standardized bacterial suspension B->D C->D E Incubate at 37°C for 16-20 hours D->E F Visually inspect for growth and determine MIC E->F

Figure 2: Experimental workflow for MIC determination by broth microdilution.

Conclusion

While direct experimental data for N-Acetyl-9-aminominocycline, (4R)- is not currently available in the public domain, the extensive research on the class of 9-substituted minocycline derivatives provides a strong foundation for predicting its antibacterial properties. It is likely to be a broad-spectrum agent with potent activity against Gram-positive bacteria, including resistant strains. Its mechanism of action is expected to be the inhibition of bacterial protein synthesis, a hallmark of the tetracycline class. Further in vitro and in vivo studies are necessary to definitively characterize the antibacterial spectrum and clinical potential of N-Acetyl-9-aminominocycline, (4R)-.

References

The Modulatory Effects of Tetracycline Derivatives on Microglial Activation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the effects of minocycline , a second-generation tetracycline, on microglial activation. To date, there is a lack of publicly available scientific literature specifically detailing the effects of N-Acetyl-9-aminominocycline, (4R)- on microglial activation. The information presented herein is based on the well-documented activities of the parent compound, minocycline, and serves as a foundational guide for researchers, scientists, and drug development professionals.

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in brain homeostasis and pathology. Their activation is a hallmark of neuroinflammation and is implicated in a spectrum of neurological disorders. Minocycline has been extensively investigated for its neuroprotective properties, which are largely attributed to its ability to attenuate microglial activation. This technical guide provides an in-depth analysis of the quantitative effects, underlying mechanisms, and experimental methodologies related to the impact of minocycline on microglia.

Quantitative Effects of Minocycline on Microglial Activation

The following table summarizes the quantitative data from various studies on the effect of minocycline on key markers of microglial activation.

Model SystemTreatment ProtocolMarker of ActivationQuantitative Effect of MinocyclineReference
SOD1G93A mice (ALS model) Not specifiedNumber and soma size of microgliaReduced number and soma size of microglia.[1][1]
SOD1G93A mice (ALS model) Not specifiedCD11b expression (flow cytometry)Suppressed the increase in CD11b expression.[1][1]
SOD1G93A mice (ALS model) Not specifiedIba1 and CD68 protein expression (Western blot)Diminished the increase in Iba1 and CD68 protein expression.[1][1]
SOD1G93A mice (ALS model) Not specifiedM1 markers (CD68, CD86, IFN-γ, TNF-α, IL-1β)Significantly attenuated the increase in M1 marker expression.[1][1]
Primary cultured microglia (LPS-stimulated) Not specifiedNF-κB upregulationInhibited the upregulation of NF-κB.[1][1]
Zitter (zi/zi) mutant rat (neurodegeneration model) Chronic treatmentExpression of IL-1β in the midbrainReduced the expression of IL-1β.[2][2]
Neonatal rat (Traumatic Brain Injury) 45mg/Kg/dose for 3 daysMicroglial reactivity (cortex and hippocampus)Reduced microglial reactivity.[3][3]
Mice (Traumatic Brain Injury) 90 mg/kg i.p. at 5 min, 45 mg/kg i.p. at 3h and 9h post-TBIMicroglial activation (CD11b immunolabeling)Attenuated microglial activation by 59%.[4][4]
Tg-SwDI mice (Cerebral microvascular amyloid model) 50 mg/kg intraperitoneal injection every other day for 4 weeksNumber of activated microgliaSignificantly reduced the numbers of activated microglia.[5][5]
Tg-SwDI mice (Cerebral microvascular amyloid model) 50 mg/kg intraperitoneal injection every other day for 4 weeksInterleukin-6 (IL-6) levelsReduced the levels of proinflammatory IL-6.[5][5]
Neuron-glia cultures (Excitotoxicity model) 0.02 μmMicroglial proliferationCompletely prevented excitotoxin-induced microglial proliferation.[6][6]
Neuron-glia cultures (Excitotoxicity model) 0.02 μmNitric oxide (NO) metabolites and IL-1β releaseReduced the increased release of NO metabolites and IL-1β.[6][6]

Key Signaling Pathways Modulated by Minocycline in Microglia

Minocycline exerts its inhibitory effects on microglial activation through the modulation of several key intracellular signaling pathways. A primary mechanism involves the inhibition of the NF-κB pathway, a central regulator of pro-inflammatory gene expression.

G Minocycline's Putative Signaling Pathway in Microglia cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to nucleus Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) NFkB_nucleus->Pro_inflammatory_genes induces transcription Minocycline Minocycline Minocycline->IKK Inhibits

Caption: Putative mechanism of minocycline's anti-inflammatory effect on microglia.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the effect of minocycline on microglial activation.

Primary Microglial Cell Culture and Treatment
  • Cell Source: Primary microglial cells are typically isolated from the cerebral cortices of neonatal rodents (e.g., P0-P2 Sprague-Dawley rats or C57BL/6 mice).

  • Isolation and Culture:

    • Meninges are carefully removed from the cortices.

    • The cortical tissue is mechanically and enzymatically dissociated (e.g., using trypsin and DNase I).

    • The resulting cell suspension is plated onto poly-L-lysine-coated flasks in DMEM/F12 medium supplemented with 10% FBS and antibiotics.

    • Mixed glial cultures are grown for 10-14 days.

    • Microglia are isolated from the mixed glial culture by gentle shaking and differential adhesion.

  • Treatment:

    • Purified microglia are plated at a desired density (e.g., 2 x 10^5 cells/well in a 24-well plate).

    • Cells are allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing minocycline at various concentrations.

    • After a pre-incubation period (e.g., 1 hour), cells are stimulated with an activating agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours).

Immunocytochemistry for Microglial Morphology
  • Fixation: Microglial cells cultured on coverslips are fixed with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Permeabilization and Blocking: Cells are permeabilized with 0.1-0.25% Triton X-100 in PBS for 10 minutes and then blocked with a solution containing 5-10% normal goat serum and 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Cells are incubated overnight at 4°C with a primary antibody targeting a microglial marker, such as Iba1 (e.g., rabbit anti-Iba1, 1:500 dilution).

  • Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:1000 dilution) for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Nuclei are counterstained with DAPI. The coverslips are then mounted onto glass slides using an anti-fade mounting medium.

  • Imaging and Analysis: Images are captured using a fluorescence microscope. Microglial activation state is assessed by morphological changes (e.g., from a ramified to an amoeboid shape).

Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Gene Expression
  • RNA Extraction: Total RNA is extracted from treated microglial cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qRT-PCR: The relative expression levels of target genes (e.g., TNF-α, IL-1β, iNOS) are quantified by qRT-PCR using a SYBR Green-based master mix and gene-specific primers. A housekeeping gene (e.g., GAPDH or β-actin) is used for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of a compound on microglial activation.

G General Experimental Workflow for Assessing Microglial Activation cluster_0 In Vitro / In Vivo Model cluster_1 Treatment cluster_2 Sample Collection and Processing cluster_3 Analysis of Microglial Activation cluster_4 Data Interpretation Model Select Model (e.g., Primary Microglia, Animal Model of Disease) Treatment Administer Test Compound (e.g., N-Acetyl-9-aminominocycline) and/or Pro-inflammatory Stimulus Model->Treatment Collection Collect Samples (e.g., Cells, Tissue, CSF) Treatment->Collection Processing Process Samples (e.g., RNA/Protein Extraction, Tissue Sectioning) Collection->Processing Morphology Morphological Analysis (Immunohistochemistry/Immunocytochemistry) Processing->Morphology Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) Processing->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot, ELISA, Flow Cytometry) Processing->Protein_Expression Cytokine_Release Cytokine Release Assay (ELISA, Multiplex Assay) Processing->Cytokine_Release Interpretation Data Analysis and Interpretation Morphology->Interpretation Gene_Expression->Interpretation Protein_Expression->Interpretation Cytokine_Release->Interpretation

References

The Discovery of N-Acetyl-9-aminominocycline, (4R)- Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological evaluation of N-Acetyl-9-aminominocycline, (4R)- derivatives. Minocycline, a second-generation tetracycline antibiotic, has long been a cornerstone in treating a variety of bacterial infections. However, the rise of antibiotic resistance has necessitated the development of novel derivatives with enhanced efficacy. This document focuses on the strategic modification at the C9 position of the minocycline scaffold, specifically the introduction of an N-acetyl group, to explore its impact on antibacterial activity. We present a summary of the key quantitative data, detailed experimental protocols for synthesis and microbiological assays, and a visualization of the underlying synthetic and mechanistic pathways.

Introduction: Rationale for C9-Substituted Minocycline Analogs

The tetracycline class of antibiotics exerts its bacteriostatic effect by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis. Minocycline, with its broad spectrum of activity, has been a valuable therapeutic agent. However, two primary mechanisms of resistance have emerged in bacteria: efflux pumps that actively remove the drug from the cell and ribosomal protection proteins that prevent the drug from binding to its target.

To overcome these resistance mechanisms, medicinal chemists have focused on modifying the tetracycline scaffold at positions that are not critical for ribosomal binding but may hinder recognition by efflux pumps or ribosomal protection proteins. The C9 position of the D-ring of minocycline has been identified as a promising site for substitution. Introducing various functional groups at this position can lead to derivatives with improved potency against both tetracycline-susceptible and -resistant bacterial strains. The development of N-Acetyl-9-aminominocycline represents a targeted effort to investigate the structure-activity relationship (SAR) of 9-acylamino minocycline derivatives.

Synthesis of N-Acetyl-9-aminominocycline, (4R)- Derivatives

The synthesis of N-Acetyl-9-aminominocycline begins with the commercially available minocycline. The key intermediate is 9-aminominocycline, which is then acylated. The "(4R)-" designation refers to the natural stereochemistry of minocycline at the C4 position.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step transformation from the parent antibiotic, minocycline.

Synthesis_Workflow Minocycline Minocycline Intermediate 9-Aminominocycline Minocycline->Intermediate Nitration & Reduction Final_Product N-Acetyl-9-aminominocycline Intermediate->Final_Product Acetylation

Caption: Synthetic workflow for N-Acetyl-9-aminominocycline.

Experimental Protocols

Protocol 1: Synthesis of 9-Aminominocycline (Intermediate)

This procedure is a crucial step in preparing the precursor for the final product.

  • Nitration: Minocycline hydrochloride is dissolved in concentrated sulfuric acid at 0°C. A solution of nitric acid in sulfuric acid is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified period, typically 1-2 hours, and then poured onto ice. The pH is adjusted to precipitate the 9-nitrominocycline.

  • Reduction: The isolated 9-nitrominocycline is then subjected to catalytic hydrogenation. The compound is dissolved in a suitable solvent, such as a mixture of methanol and N,N-dimethylformamide (DMF), and a palladium on carbon (Pd/C) catalyst is added. The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield 9-aminominocycline.

Protocol 2: Synthesis of N-Acetyl-9-aminominocycline (Final Product)

  • Acetylation: 9-Aminominocycline is dissolved in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and water. An acylating agent, such as acetic anhydride or acetyl chloride, is added to the solution, often in the presence of a mild base like sodium bicarbonate to neutralize the acid byproduct. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Purification: The reaction mixture is then subjected to a standard workup procedure, which may include extraction and washing. The crude product is purified by column chromatography on silica gel to afford the final N-Acetyl-9-aminominocycline.

Biological Activity and Data

The primary biological activity of interest for N-Acetyl-9-aminominocycline derivatives is their antibacterial efficacy. This is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains, including those susceptible and resistant to tetracyclines.

In Vitro Antibacterial Activity

The following table summarizes the reported MIC values for N-Acetyl-9-aminominocycline (referred to as compound 2d in the source literature) against various Gram-positive and Gram-negative bacteria.[1]

Bacterial StrainResistance MechanismMinocycline MIC (µg/mL)N-Acetyl-9-aminominocycline MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Tetracycline-Susceptible0.250.5
Staphylococcus aureus (COL)Tetracycline-Resistant (tetK)22
Staphylococcus aureus (RN4220/pT181)Tetracycline-Resistant (tetK)44
Staphylococcus aureus (UBMS 9-1)Tetracycline-Resistant (tetM)816
Enterococcus faecalis (ATCC 29212)Tetracycline-Susceptible0.120.5
Enterococcus faecalis (V583)Tetracycline-Resistant (tetM)1632
Streptococcus pneumoniae (ATCC 49619)Tetracycline-Susceptible0.060.25
Streptococcus pneumoniae (R6X)Tetracycline-Resistant (tetM)816
Escherichia coli (ATCC 25922)Tetracycline-Susceptible0.54
Haemophilus influenzae (ATCC 49247)Tetracycline-Susceptible0.252
Experimental Protocol for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains are grown overnight on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microdilution Plates: The test compounds are serially diluted in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plates are then incubated at 35-37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Mechanism of Action

The mechanism of action of N-Acetyl-9-aminominocycline is presumed to be consistent with that of other tetracycline antibiotics.

Mechanism_of_Action cluster_bacterium Bacterial Cell Ribosome 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis Cell_Growth Bacterial Growth Inhibition tRNA aminoacyl-tRNA tRNA->Ribosome Binding Blocked Protein_Synthesis->Cell_Growth Leads to Drug N-Acetyl-9-aminominocycline Drug->Ribosome Binds to

Caption: Proposed mechanism of action for N-Acetyl-9-aminominocycline.

The core tetracycline structure binds to the 16S rRNA of the 30S ribosomal subunit, preventing the docking of aminoacyl-tRNA to the A-site of the ribosome. This effectively halts the elongation of the polypeptide chain, leading to the inhibition of protein synthesis and ultimately inhibiting bacterial growth. The modification at the C9 position is not expected to alter this fundamental mechanism but may influence the compound's affinity for the ribosomal target or its susceptibility to resistance mechanisms.

Conclusion and Future Directions

The synthesis and evaluation of N-Acetyl-9-aminominocycline, (4R)- derivatives have provided valuable insights into the structure-activity relationships of C9-substituted minocycline analogs. The data indicates that while the N-acetyl derivative retains antibacterial activity, it is generally less potent than the parent minocycline against both susceptible and resistant strains. This suggests that a simple acetyl group at the C9-amino position may not be optimal for overcoming common tetracycline resistance mechanisms.

Future research in this area could explore:

  • Alternative Acyl Groups: Investigating a broader range of acyl substituents at the C9-amino position to identify functionalities that may enhance antibacterial potency.

  • In Vivo Efficacy and Pharmacokinetics: For derivatives showing promising in vitro activity, evaluation of their in vivo efficacy, pharmacokinetic properties, and safety profiles will be crucial.

  • Mechanism of Resistance Interaction: Detailed studies to understand how C9 modifications interact with specific efflux pumps and ribosomal protection proteins could guide the design of more effective derivatives.

This technical guide provides a foundational understanding of the discovery and initial characterization of N-Acetyl-9-aminominocycline, (4R)- derivatives, serving as a valuable resource for researchers in the field of antibiotic drug discovery and development.

References

An In-depth Technical Guide on the Binding Affinity of N-Acetyl-9-aminominocycline, (4R)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity studies concerning N-Acetyl-9-aminominocycline, (4R)-, a derivative of the tetracycline antibiotic minocycline. While specific quantitative binding data for this particular compound is not extensively available in public literature, this document extrapolates from the well-established principles of tetracycline-ribosome interactions and the known characteristics of closely related C9-substituted minocycline analogs. The guide details the presumed mechanism of action, relevant binding affinity data from analogous compounds for comparative purposes, and the experimental protocols crucial for such investigations.

Introduction to Tetracycline Derivatives and their Mechanism of Action

Tetracyclines are a class of broad-spectrum antibiotics that inhibit protein synthesis in bacteria. Minocycline, a second-generation tetracycline, exhibits enhanced activity and has been a scaffold for the development of new derivatives to combat antibiotic resistance. Modifications at the C9 position of the minocycline core have been a key area of research, leading to compounds with improved efficacy. N-Acetyl-9-aminominocycline, (4R)- is one such derivative. The primary target for tetracyclines is the bacterial 70S ribosome, a complex cellular machine responsible for protein synthesis.

Tetracyclines exert their bacteriostatic effect by binding to the 30S subunit of the bacterial ribosome. This binding event physically obstructs the accommodation of aminoacyl-tRNA (aa-tRNA) into the ribosomal A-site (aminoacyl site). By preventing the binding of aa-tRNA, the elongation of the polypeptide chain is halted, thereby inhibiting protein synthesis and bacterial growth.

Figure 1: Simplified signaling pathway of tetracycline antibiotic action.

Quantitative Binding Affinity Data

CompoundTargetMethodBinding ConstantReference
MinocyclineE. coli 70S RibosomeCompetition AssayIC50: 1.63 ± 0.01 µM[2]
OmadacyclineE. coli 70S RibosomeCompetition AssayIC50: 1.96 ± 0.01 µM[2]
TigecyclineE. coli 70S RibosomeNot Specified~5-fold higher affinity than tetracycline[3]

Note: The data presented is for comparative purposes to provide a likely range of binding affinity for N-Acetyl-9-aminominocycline, (4R)-.

Experimental Protocols for Binding Affinity Determination

Several biophysical techniques are employed to quantify the binding affinity of antibiotics to their targets. The following are detailed methodologies for key experiments.

ITC directly measures the heat change that occurs upon binding of a ligand (the antibiotic) to a macromolecule (the ribosome). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, from which Kd is calculated), enthalpy (ΔH), and stoichiometry (n).

Experimental Protocol:

  • Sample Preparation:

    • Purify bacterial 70S ribosomes and the antibiotic compound.

    • Prepare a buffer solution (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)2, 100 mM NH4Cl, 2 mM DTT) and dialyze both the ribosome and antibiotic samples against this buffer to minimize heat of dilution effects.

    • Determine the precise concentrations of the ribosome and antibiotic solutions spectrophotometrically.

  • ITC Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Load the ribosome solution into the sample cell (typically at a concentration of 1-10 µM).

    • Load the antibiotic solution into the injection syringe (typically at a concentration 10-20 times that of the ribosome solution).

    • Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 seconds).

  • Data Acquisition:

    • Perform an initial injection to account for dilution effects, which is typically discarded from the final analysis.

    • Initiate the automated titration, injecting the antibiotic into the ribosome solution. The instrument records the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of antibiotic to ribosome.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Ka, ΔH, and n. The dissociation constant, Kd, is the reciprocal of Ka.

cluster_prep Sample Preparation cluster_itc ITC Measurement cluster_analysis Data Analysis Purify Purify Ribosomes & Antibiotic Dialyze Dialyze against common buffer Purify->Dialyze Concentration Determine Concentrations Dialyze->Concentration Load_Ribosome Load Ribosome into Sample Cell Concentration->Load_Ribosome Load_Antibiotic Load Antibiotic into Syringe Concentration->Load_Antibiotic Titrate Titrate Antibiotic into Ribosome Load_Ribosome->Titrate Load_Antibiotic->Titrate Measure_Heat Measure Heat Change per Injection Titrate->Measure_Heat Integrate Integrate Heat Peaks Measure_Heat->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit_Model Fit to Binding Model Plot->Fit_Model Determine_Params Determine Kd, ΔH, n Fit_Model->Determine_Params

Figure 2: Workflow for Isothermal Titration Calorimetry (ITC) experiment.

This assay determines the binding affinity of a non-radiolabeled compound (the competitor, i.e., N-Acetyl-9-aminominocycline, (4R)-) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-tetracycline) from its target (the ribosome).

Experimental Protocol:

  • Reaction Mixture Preparation:

    • In a series of tubes, combine a constant concentration of purified 70S ribosomes and a constant concentration of a radiolabeled tetracycline (e.g., [3H]-tetracycline, typically at a concentration close to its Kd).

    • Add increasing concentrations of the unlabeled competitor compound (N-Acetyl-9-aminominocycline, (4R)-) to the tubes.

    • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled tetracycline).

  • Incubation:

    • Incubate the reaction mixtures at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixtures through a nitrocellulose membrane. The ribosomes and any bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

    • Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specifically bound radioligand as a function of the logarithm of the competitor concentration.

    • Fit the resulting competition curve using a non-linear regression model to determine the IC50 value (the concentration of competitor that displaces 50% of the bound radioligand).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Prepare Reaction Mixtures (Ribosomes, [3H]-Tetracycline, Competitor) Incubate Incubate to Equilibrium Start->Incubate Filter Filter through Nitrocellulose Membrane Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Plot Plot Competition Curve Measure->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Figure 3: Workflow for a Radioligand Competitive Binding Assay.

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It can provide kinetic data (association and dissociation rate constants, kon and koff) in addition to the equilibrium dissociation constant (Kd).

Experimental Protocol:

  • Sensor Chip Preparation:

    • Choose a suitable sensor chip (e.g., CM5).

    • Immobilize the bacterial 70S ribosomes onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling). One flow cell is typically used as a reference surface (without immobilized ribosomes).

  • SPR Instrument Setup:

    • Equilibrate the system with running buffer (e.g., the same buffer used in ITC).

    • Set the flow rate and temperature.

  • Binding Analysis:

    • Inject a series of concentrations of the antibiotic (the analyte) over the sensor surface.

    • Monitor the change in the SPR signal (measured in response units, RU) over time during the association phase (injection) and the dissociation phase (buffer flow).

    • After each cycle, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.

    • Fit the association and dissociation curves (sensorgrams) for each analyte concentration to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon).

Immobilize Immobilize Ribosomes on Sensor Chip Equilibrate Equilibrate with Running Buffer Immobilize->Equilibrate Inject Inject Antibiotic (Analyte) Equilibrate->Inject Monitor_Association Monitor Association Phase (RU vs. time) Inject->Monitor_Association Buffer_Flow Inject Running Buffer Monitor_Association->Buffer_Flow Analyze Analyze Sensorgrams (Fit to model) Monitor_Association->Analyze Monitor_Dissociation Monitor Dissociation Phase (RU vs. time) Buffer_Flow->Monitor_Dissociation Regenerate Regenerate Sensor Surface Monitor_Dissociation->Regenerate Monitor_Dissociation->Analyze Determine_Kinetics Determine kon, koff, and Kd Analyze->Determine_Kinetics

Figure 4: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Conclusion

While direct experimental data on the binding affinity of N-Acetyl-9-aminominocycline, (4R)- is not currently in the public domain, its structural similarity to minocycline and other C9-substituted tetracyclines strongly suggests that it targets the bacterial 30S ribosomal subunit to inhibit protein synthesis. The binding affinity is expected to be in the micromolar range, comparable to its parent compound. The experimental protocols detailed in this guide—Isothermal Titration Calorimetry, Radioligand Competitive Binding Assays, and Surface Plasmon Resonance—represent the gold-standard methodologies for definitively characterizing the binding kinetics and thermodynamics of this and other novel antibiotic candidates. Such studies are fundamental in the drug development pipeline for understanding structure-activity relationships and optimizing lead compounds.

References

Preliminary Toxicity Screening of N-Acetyl-9-aminominocycline (Sarecycline)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-9-aminominocycline, more commonly known as Sarecycline, is a novel, narrow-spectrum tetracycline-class antibiotic. It is specifically designed for the treatment of inflammatory lesions of non-nodular moderate to severe acne vulgaris. As a modified aminomethylcycline, its structure is designed to achieve a targeted antibacterial effect while potentially minimizing some of the side effects associated with broader-spectrum tetracyclines. This document provides a comprehensive overview of the preliminary toxicity screening of Sarecycline, summarizing key non-clinical safety data. The information presented is collated from publicly available regulatory documents and scientific publications.

Acute and Chronic Toxicity

Acute Oral Toxicity

In a study involving Sprague-Dawley rats, a single oral gavage dose of Sarecycline was administered at levels of 100, 300, and 2000 mg/kg. Mortality was observed at the highest dose of 2000 mg/kg, suggesting that the acute oral LD50 in rats is likely in this range.[1]

Chronic Toxicity

Chronic toxicology studies have been conducted in rats (6 months) and monkeys (9 months). The toxicity profile observed in these studies was generally consistent with the known class effects of tetracyclines, including potential effects on the liver and kidneys.[1]

Data Presentation: Summary of Genotoxicity and Phototoxicity Studies

The following tables summarize the key quantitative data from the preclinical toxicity assessment of Sarecycline.

Table 1: Summary of Genotoxicity Assays for Sarecycline

Assay TypeTest SystemConcentrations/Doses TestedMetabolic Activation (S9)Result
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium and Escherichia coliUp to 5000 µ g/plate With and WithoutNegative
In Vitro Chromosomal Aberration TestChinese Hamster Ovary (CHO) cellsUp to 750 µg/mL (4h treatment), Up to 125 µg/mL (20h treatment)With and WithoutNegative
In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)L5178Y/TK+/- mouse lymphoma cellsUp to 100 µg/mL (4h, no S9), Up to 20 µg/mL (4h, with S9), Up to 25 µg/mL (24h, no S9)With and WithoutNegative
In Vivo Mammalian Erythrocyte Micronucleus TestSprague-Dawley rat bone marrowSingle oral gavage doses of 0, 100, 300, and 2000 mg/kgN/ANegative

Table 2: Summary of Phototoxicity Studies for Sarecycline

Study TypeAnimal ModelDosingUVA Radiation ExposureResult
Systemic PhototoxicitySKH1-hr hairless miceIntravenous doses up to 75 mg/kg/day for 2 days4.8 mW/cm² for 1 hour after each doseDose-related phototoxicity observed, mainly at doses ≥50 mg/kg.[1]
Local PhototoxicitySKH1-hr hairless miceSingle intracutaneous doses up to 0.375 mg/mouse5 mW/cm² for 1 hourSkin reactions (erythema, edema, flaking, scab) indicating phototoxicity at the 0.375 mg dose.[1]

Experimental Protocols

The following sections detail the methodologies for the key toxicity experiments. These protocols are based on standard regulatory guidelines and information disclosed in the FDA review of Sarecycline.[1]

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the potential of Sarecycline and its metabolites to induce gene mutations (point mutations) in bacterial strains.

Methodology:

  • Tester Strains: A panel of Salmonella typhimurium strains and Escherichia coli strains, which are sensitive to different types of mutagens, were used. These strains have mutations in the histidine (for Salmonella) or tryptophan (for E. coli) operon, rendering them unable to synthesize the respective amino acid.

  • Metabolic Activation: The assay was conducted both in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be mutagenic.

  • Exposure: The tester strains were exposed to various concentrations of Sarecycline (up to 5000 µ g/plate ) on minimal agar plates.

  • Incubation: The plates were incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) was counted for each concentration and compared to the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a positive result.

Result: Sarecycline was found to be non-mutagenic in the Ames test, as it did not cause a significant increase in revertant colonies in any of the tested strains, with or without metabolic activation.[1]

In Vivo Mammalian Erythrocyte Micronucleus Test

Objective: To determine if Sarecycline induces chromosomal damage (clastogenicity or aneugenicity) in the bone marrow of living animals.

Methodology:

  • Test System: Male and female Sprague-Dawley rats were used.

  • Dosing: The rats were administered a single oral gavage dose of Sarecycline at 0, 100, 300, and 2000 mg/kg.

  • Bone Marrow Sampling: Bone marrow was harvested from the animals at appropriate time points after dosing (typically 24 and 48 hours).

  • Slide Preparation: The bone marrow cells were smeared onto microscope slides and stained to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).

  • Micronuclei Scoring: A statistically significant number of PCEs (immature red blood cells) were scored under a microscope for the presence of micronuclei. Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag during cell division.

  • Toxicity Assessment: The ratio of PCEs to NCEs was also calculated to assess bone marrow toxicity.

Result: Sarecycline did not induce a significant increase in the frequency of micronucleated PCEs in the bone marrow of rats at any dose level, indicating it is not genotoxic in this in vivo assay.[1]

Mandatory Visualizations

Experimental_Workflow_Ames_Test cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Sarecycline Sarecycline (Various Concentrations) Plate_NoS9 Plate Bacteria + Sarecycline (-S9) Sarecycline->Plate_NoS9 Plate_S9 Plate Bacteria + Sarecycline + S9 (+S9) Sarecycline->Plate_S9 Bacteria Bacterial Strains (e.g., S. typhimurium) Bacteria->Plate_NoS9 Bacteria->Plate_S9 S9 S9 Metabolic Activation Mix S9->Plate_S9 Incubate Incubate (37°C, 48-72h) Plate_NoS9->Incubate Plate_S9->Incubate Count Count Revertant Colonies Incubate->Count Result Compare to Control (Negative/Positive) Count->Result

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Experimental_Workflow_Micronucleus_Test cluster_treatment In Vivo Treatment cluster_sampling Sample Collection & Preparation cluster_analysis Microscopic Analysis Animals Sprague-Dawley Rats (Male & Female) Dosing Oral Gavage Dosing (0, 100, 300, 2000 mg/kg) Animals->Dosing Harvest Bone Marrow Harvest (24h & 48h post-dose) Dosing->Harvest Smear Slide Preparation & Staining Harvest->Smear Score Score PCEs for Micronuclei Smear->Score Ratio Calculate PCE/NCE Ratio Smear->Ratio Analysis Statistical Analysis vs. Control Score->Analysis Ratio->Analysis

Caption: Workflow for the In Vivo Mammalian Erythrocyte Micronucleus Test.

Conclusion

The preliminary toxicity screening of N-Acetyl-9-aminominocycline (Sarecycline) indicates a safety profile consistent with other tetracycline-class antibiotics. A comprehensive battery of in vitro and in vivo genotoxicity studies showed no evidence of mutagenic or clastogenic potential.[1] Acute oral toxicity in rats is low, with mortality only observed at a high dose. Phototoxicity, a known effect of tetracyclines, was observed in non-clinical models at certain doses.[1] Overall, the non-clinical data supported the further development and clinical investigation of Sarecycline for its approved indication.

References

N-Acetyl-9-aminominocycline, (4R)-: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Minocycline, a second-generation tetracycline antibiotic, has garnered significant interest beyond its antimicrobial properties for its notable anti-inflammatory and neuroprotective effects.[1] This has spurred research into the development of novel minocycline analogs with improved therapeutic profiles. Modifications at the C9 position of the tetracycline scaffold have been a key area of exploration, leading to the synthesis of compounds such as 9-aminominocycline and its derivatives. This technical guide focuses on the structure-activity relationship (SAR) of N-Acetyl-9-aminominocycline, with a specific emphasis on the (4R)- stereoisomer, providing a comprehensive overview of its synthesis, biological activity, and potential mechanisms of action based on the available scientific literature. While specific data on the (4R)- isomer is limited, this guide extrapolates from studies on closely related 9-substituted minocycline analogs to provide a foundational understanding for researchers in the field.

Structure-Activity Relationship (SAR) at the C9 Position of Minocycline

The C9 position of the minocycline D-ring is a prime site for chemical modification to modulate biological activity. The introduction of various substituents at this position has been shown to significantly impact the antibacterial spectrum and potency of the resulting analogs.

A key study in this area explored the synthesis and antibacterial activity of a series of 9-acylamino and 9-sulfonylamino derivatives of minocycline.[2] The general findings from this and related research indicate the following SAR trends:

  • Acylamino and Sulfonylamino Substituents: The introduction of both acylamino and sulfonylamino groups at the C9 position yields compounds with potent antibacterial activity against both tetracycline-susceptible and tetracycline-resistant bacterial strains.[2]

  • Impact of the R-group: The nature of the substituent on the acyl or sulfonyl group plays a critical role in determining the potency and spectrum of activity.

  • Activity against Resistant Strains: Many of the 9-sulfonylamino derivatives have demonstrated improved activity against tetracycline- and minocycline-resistant Gram-positive pathogens.[2] This suggests that modifications at the C9 position can help overcome common tetracycline resistance mechanisms.

  • N-Acetyl Group: The N-acetyl group, as in N-Acetyl-9-aminominocycline, represents one of the simplest acylamino substitutions. While specific activity data for the purified (4R)- isomer is not available in the reviewed literature, the general activity of 9-acylamino derivatives suggests that it would retain antibacterial properties.

Data Presentation: Antibacterial Activity of 9-Substituted Minocycline Analogs

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of selected 9-substituted minocycline derivatives against various bacterial strains, as reported by Sum et al. (2006). This data provides a quantitative basis for understanding the SAR at the C9 position.

CompoundR GroupS. aureus (Tet-S)S. aureus (Tet-R)E. faecalis (Tet-S)E. faecalis (Tet-R)S. pneumoniae (Tet-S)S. pneumoniae (Tet-R)
Minocycline -0.2510.1280.064
9-Aminominocycline H0.520.25160.128
9-Acetamidominocycline CH₃CO0.520.25160.128
9-(Methylsulfonylamino)minocycline CH₃SO₂0.2510.1240.062
9-(Phenylsulfonylamino)minocycline C₆H₅SO₂0.520.2580.124

Data extracted from Sum, P-E., et al. (2006). Synthesis and antibacterial activity of 9-substituted minocycline derivatives. Bioorganic & Medicinal Chemistry Letters, 16(2), 400-403.[2]

Experimental Protocols

Synthesis of 9-Aminominocycline

The synthesis of N-Acetyl-9-aminominocycline begins with the preparation of the key intermediate, 9-aminominocycline. A common route involves the nitration of minocycline followed by reduction of the nitro group.

Step 1: Nitration of Minocycline

  • Dissolve minocycline hydrochloride in concentrated sulfuric acid at 0°C.

  • Add potassium nitrate portion-wise while maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and adjust the pH to 4-5 with a suitable base (e.g., ammonium hydroxide).

  • The precipitated 9-nitrominocycline is collected by filtration, washed with water, and dried.

Step 2: Reduction of 9-Nitrominocycline

  • Suspend 9-nitrominocycline in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, typically palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield 9-aminominocycline.

Synthesis of N-Acetyl-9-aminominocycline

Step 3: N-Acetylation of 9-Aminominocycline

  • Dissolve 9-aminominocycline in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base, for example, triethylamine or diisopropylethylamine, to the solution.

  • Cool the mixture to 0°C and add acetyl chloride or acetic anhydride dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Acetyl-9-aminominocycline.

Note: The stereochemistry at the C4 position is retained from the starting minocycline. To obtain the specific (4R)- isomer, one would need to start with the corresponding stereoisomer of minocycline.

Signaling Pathways and Mechanism of Action

While the primary antibacterial mechanism of tetracyclines involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit, minocycline and its derivatives are known to modulate various cellular pathways, contributing to their anti-inflammatory and neuroprotective effects.[1][3][4] It is plausible that N-Acetyl-9-aminominocycline shares these pleiotropic activities.

Anti-inflammatory Signaling Pathway

Minocycline is known to exert anti-inflammatory effects by inhibiting the activation of microglia and subsequent release of pro-inflammatory cytokines. This is achieved through the modulation of key signaling pathways such as NF-κB and p38 MAPK.

anti_inflammatory_pathway cluster_nfkb Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) Nucleus->Pro_inflammatory_Genes Activates Transcription of Minocycline N-Acetyl-9-aminominocycline Minocycline->IKK Inhibits Minocycline->NFkB_p65_p50 Inhibits Nuclear Translocation

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Neuroprotective Signaling Pathway

The neuroprotective effects of minocycline are attributed, in part, to its ability to inhibit apoptosis and reduce oxidative stress. This involves the modulation of mitochondrial pathways and matrix metalloproteinases (MMPs).

neuroprotective_pathway Ischemia_Reperfusion Ischemia/Reperfusion Injury Mitochondria Mitochondria Ischemia_Reperfusion->Mitochondria Induces Stress MMPs MMPs (e.g., MMP-9) Ischemia_Reperfusion->MMPs Upregulates Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis ECM_Degradation Extracellular Matrix Degradation MMPs->ECM_Degradation Minocycline N-Acetyl-9-aminominocycline Minocycline->Mitochondria Stabilizes Mitochondrial Membrane Minocycline->MMPs Inhibits

Caption: Proposed neuroprotective mechanism via apoptosis and MMP inhibition.

Conclusion

N-Acetyl-9-aminominocycline, particularly the (4R)- stereoisomer, represents a promising scaffold for the development of novel therapeutic agents with potential applications beyond traditional antibiotic use. The available structure-activity relationship data for 9-substituted minocycline analogs suggest that N-acetylation at the C9-amino position is compatible with retaining antibacterial activity, including against some resistant strains. Furthermore, based on the well-documented pleiotropic effects of minocycline, it is anticipated that N-Acetyl-9-aminominocycline would exhibit anti-inflammatory and neuroprotective properties through the modulation of key signaling pathways such as NF-κB and apoptosis cascades. Further research is warranted to isolate and characterize the specific biological profile of the (4R)- stereoisomer of N-Acetyl-9-aminominocycline to fully elucidate its therapeutic potential.

References

Methodological & Application

HPLC method for N-Acetyl-9-aminominocycline, (4R)- quantification

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC Method for the Quantification of N-Acetyl-9-aminominocycline, (4R)-

Application Note and Protocol

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Acetyl-9-aminominocycline, (4R)-. The described method is based on established analytical techniques for tetracycline antibiotics and their derivatives, providing a robust starting point for researchers, scientists, and drug development professionals.[1][2][3][4]

Introduction

N-Acetyl-9-aminominocycline, (4R)- is a derivative of minocycline, a member of the tetracycline class of antibiotics. Accurate and precise quantification of this compound is crucial for various applications, including pharmaceutical development, quality control, and pharmacokinetic studies. The following protocol details a reversed-phase HPLC (RP-HPLC) method coupled with UV detection, a widely used and reliable technique for the analysis of tetracycline compounds.[2][4]

Principle

The method employs a reversed-phase C18 column to separate N-Acetyl-9-aminominocycline, (4R)- from potential impurities. The mobile phase, consisting of an acidic buffer and an organic solvent, facilitates the separation. Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area of the analyte to that of a standard of known concentration.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector is suitable.[3]

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[3] C8 columns can also be considered.[4]

  • Chemicals and Reagents:

    • N-Acetyl-9-aminominocycline, (4R)- reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (or Oxalic acid)[2][5]

    • Water (HPLC grade or Milli-Q)

Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% phosphoric acid solution in water (v/v). Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of N-Acetyl-9-aminominocycline, (4R)- reference standard.

    • Dissolve in a 10 mL volumetric flask with methanol.[1]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions

The following are recommended starting conditions and may require optimization:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (0.1% H₃PO₄ in H₂O) and Mobile Phase B (ACN)
Gradient Program 0-5 min: 10% B; 5-20 min: 10-70% B; 20-25 min: 70% B; 25.1-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm[2]
Sample Preparation
  • Samples should be dissolved in the initial mobile phase composition or methanol and filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation: Quantitative Summary

The following table summarizes the expected quantitative parameters for a validated method. These values should be determined experimentally during method validation.

ParameterExpected Range/Value
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) To be determined (typically in the ng/mL range)
Limit of Quantification (LOQ) To be determined (typically in the ng/mL to low µg/mL range)
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Retention Time To be determined

Method Validation

For use in a regulated environment, the method should be validated according to ICH guidelines, including an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Visualization

Experimental Workflow

HPLC_Workflow A Sample and Standard Preparation D Sequence Setup (Standards, Samples, Blanks) A->D B HPLC System Preparation (Mobile Phase, Priming) C Method Setup (Gradient, Flow Rate, Temp, Wavelength) B->C C->D E Data Acquisition (Chromatogram Generation) D->E Run Sequence F Data Processing (Peak Integration) E->F G Quantification (Calibration Curve) F->G H Report Generation G->H

Caption: HPLC analysis workflow for the quantification of N-Acetyl-9-aminominocycline, (4R)-.

Logical Relationship for Method Development

Method_Development start Define Analytical Goal col Column Selection (C18, C8) start->col mp Mobile Phase Optimization (pH, Organic %) start->mp det Detector Wavelength Selection start->det opt Parameter Optimization (Flow, Temp) col->opt mp->opt det->opt val Method Validation (ICH Guidelines) opt->val end Routine Analysis val->end

Caption: Logical flow for the development of an HPLC method.

References

Application Notes and Protocols for the Analysis of N-Acetyl-9-aminominocycline, (4R)- in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-9-aminominocycline, a derivative of the tetracycline antibiotic minocycline, is a compound of interest in drug development due to its potential therapeutic activities. Accurate and precise quantification of this analyte in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed protocol for the analysis of N-Acetyl-9-aminominocycline in biological samples, primarily plasma and tissue homogenates. The methodology is based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the parent compound, minocycline, and has been adapted to the specific properties of its N-acetylated form.

Experimental Protocols

A robust and sensitive LC-MS/MS method is the preferred approach for the quantification of N-Acetyl-9-aminominocycline in biological matrices. The following protocol describes the key steps for sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like N-Acetyl-9-aminominocycline from plasma and tissue homogenates.

Reagents and Materials:

  • Biological sample (plasma, tissue homogenate)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled N-Acetyl-9-aminominocycline or a structurally similar compound)

  • Precipitating agent: Acetonitrile or Trichloroacetic Acid (TCA)

  • Centrifuge capable of 10,000 x g

  • Vortex mixer

  • Pipettes and appropriate tips

  • LC-MS vials

Procedure:

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution and vortex briefly.

  • Add 300 µL of the cold precipitating agent (Acetonitrile or 10% w/v TCA).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean LC-MS vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is essential to resolve the analyte from endogenous matrix components and potential isomers.

Instrumentation and Conditions:

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., Waters XBridge BEH C18, 50 x 4.6 mm, 5 µm) is a suitable starting point.[1]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation. The gradient can be optimized as follows:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Tandem Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode and Multiple Reaction Monitoring (MRM).

Instrumentation and Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • MRM Transitions: The specific precursor-to-product ion transitions for N-Acetyl-9-aminominocycline and the IS need to be determined by infusing a standard solution of the analyte. For minocycline, the transition is m/z 458.2 -> 441.1. A hypothetical transition for N-Acetyl-9-aminominocycline (assuming addition of an acetyl group, C2H2O, with a mass of 42.01 Da to the 9-amino position) would be approximately m/z 500.2 -> [product ion]. The product ion would need to be determined experimentally.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS/MS method for N-Acetyl-9-aminominocycline, based on typical validation parameters for similar analytes.

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 101 ng/mL
Upper Limit of Quantification (ULOQ) Within 15% of nominal value1000 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (%Bias) Within ±15% (±20% at LLOQ)± 10%
Recovery (%) Consistent and reproducible85-95%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 15%

Table 1: Method Validation Parameters and Expected Performance

Quality Control LevelNominal Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ 1< 15< 18± 15
Low QC 3< 10< 10± 10
Mid QC 100< 8< 9± 8
High QC 800< 7< 8± 7

Table 2: Expected Precision and Accuracy for Quality Control Samples

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of N-Acetyl-9-aminominocycline in biological samples.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Tissue Homogenate) add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (Acetonitrile/TCA) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection HPLC Injection supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification (Standard Curve) integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for N-Acetyl-9-aminominocycline analysis.

Hypothetical Signaling Pathway

Tetracycline antibiotics, including minocycline, are known to exert anti-inflammatory and neuroprotective effects, in part through the modulation of mitogen-activated protein kinase (MAPK) signaling pathways. The following diagram illustrates a hypothetical pathway that could be influenced by N-Acetyl-9-aminominocycline.

G cluster_pathway Hypothetical Signaling Pathway compound N-Acetyl-9- aminominocycline mapkkk MAPKKK (e.g., ASK1) compound->mapkkk Inhibition stress Cellular Stress / Inflammatory Stimuli stress->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk mapk p38 MAPK mapkk->mapk transcription Transcription Factors (e.g., NF-κB, AP-1) mapk->transcription response Inflammatory Response / Apoptosis transcription->response

Caption: Hypothetical inhibition of the p38 MAPK pathway.

References

Application Notes and Protocols for Cell-Based Assays of N-Acetyl-9-aminominocycline, (4R)- Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-9-aminominocycline, (4R)- is a derivative of minocycline, a second-generation tetracycline antibiotic. Minocycline and its analogs have garnered significant interest for their non-antibiotic properties, including potent anti-inflammatory, anti-apoptotic, and neuroprotective effects.[1][2] These attributes make them promising candidates for therapeutic development in a range of disorders characterized by inflammation and neuronal damage. This document provides detailed application notes and protocols for a panel of cell-based assays to evaluate the biological activity of N-Acetyl-9-aminominocycline, (4R)-, focusing on its potential anti-inflammatory and neuroprotective properties, drawing parallels from the well-established activities of minocycline.

Principle of Assays

The proposed assays are designed to quantify the potential anti-inflammatory and neuroprotective effects of N-Acetyl-9-aminominocycline, (4R)- in relevant cellular models. These assays measure key biomarkers and cellular responses associated with inflammation and neuronal injury.

  • Anti-Inflammatory Activity: Assessed by measuring the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-1β, IL-6) in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[3][4]

  • Neuroprotective Activity: Evaluated by quantifying the compound's ability to protect neuronal cells from damage induced by excitotoxins or oxidative stress.[2][5][6] Common endpoints include cell viability and the release of lactate dehydrogenase (LDH), a marker of cell death.[2][6]

  • Antioxidant Activity: The direct radical-scavenging properties of the compound can be assessed using in vitro chemical assays.[5][7]

Data Presentation

The following tables summarize representative quantitative data for minocycline and other tetracyclines in relevant cell-based assays. These values can serve as a benchmark for evaluating the potency of N-Acetyl-9-aminominocycline, (4R)-.

Table 1: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

CompoundCell LineEC50 (µg/mL)Percent Inhibition at 50 µg/mL
TigecyclineRAW 264.73.6487.46 ± 9.50
MinocyclineRAW 264.714.5663.11 ± 3.61
DoxycyclineRAW 264.711.9939.06 ± 13.78
OxytetracyclineRAW 264.70.0620.17 ± 4.42

Data adapted from a study on the anti-inflammatory action of tetracyclines.[4]

Table 2: Neuroprotection Against Excitotoxicity

CompoundCell CultureLowest Effective Dose for Neuroprotection
MinocyclineSpinal Cord Cell Cultures10 nM

Data adapted from a study on the neuroprotective effects of minocycline against excitotoxicity.[2]

Experimental Protocols

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in Macrophages

Principle: This assay measures the ability of the test compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with LPS. The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of N-Acetyl-9-aminominocycline, (4R)- in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of the test compound.

    • Pre-incubate the cells with the compound for 1 hour.

  • Inflammatory Stimulation:

    • Add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well, except for the negative control wells.

    • Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Workflow Diagram:

Nitric_Oxide_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement seed_cells Seed RAW 264.7 cells in 96-well plate adhere Incubate overnight seed_cells->adhere add_compound Add test compound adhere->add_compound pre_incubate Incubate for 1 hour add_compound->pre_incubate add_lps Add LPS (1 µg/mL) pre_incubate->add_lps incubate_24h Incubate for 24 hours add_lps->incubate_24h collect_supernatant Collect supernatant incubate_24h->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay read_absorbance Read absorbance at 540 nm griess_assay->read_absorbance

Caption: Workflow for the Nitric Oxide Production Assay.

Neuroprotective Activity: Lactate Dehydrogenase (LDH) Release Assay

Principle: This assay assesses the ability of the test compound to protect neuronal cells from damage by measuring the release of LDH from the cytosol of damaged cells into the culture medium.

Methodology:

  • Cell Culture:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons in the appropriate medium.

    • Seed the cells in a 96-well plate at a suitable density and allow them to differentiate if necessary.

  • Compound Treatment:

    • Prepare serial dilutions of N-Acetyl-9-aminominocycline, (4R)- in culture medium.

    • Add the compound to the cells and pre-incubate for 1 hour.

  • Induction of Neurotoxicity:

    • Induce neurotoxicity by adding a neurotoxic agent such as glutamate (e.g., 500 µM) or an oxidative stressor (e.g., H₂O₂).

    • Incubate for 24 hours at 37°C.

  • LDH Measurement:

    • After incubation, carefully collect the culture supernatant.

    • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • To determine the maximum LDH release, lyse a set of control cells with the lysis buffer provided in the kit.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the percentage of LDH release relative to the maximum release control.

Signaling Pathway Diagram:

Neuroprotection_Signaling Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx ROS_Production ROS Production Ca_Influx->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis / Necrosis Caspase_Activation->Apoptosis LDH_Release LDH Release Apoptosis->LDH_Release Minocycline_Analog N-Acetyl-9-aminominocycline, (4R)- Minocycline_Analog->ROS_Production Minocycline_Analog->Caspase_Activation Cytokine_Assay_Logic LPS LPS Stimulation Macrophages Macrophages LPS->Macrophages Signaling_Pathway Pro-inflammatory Signaling Pathways (e.g., NF-κB) Macrophages->Signaling_Pathway Cytokine_Production Production of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Signaling_Pathway->Cytokine_Production Minocycline_Analog N-Acetyl-9-aminominocycline, (4R)- Inhibition Inhibition Minocycline_Analog->Inhibition Inhibition->Signaling_Pathway

References

Application Notes and Protocols for Preclinical Efficacy Testing of N-Acetyl-9-aminominocycline, (4R)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-9-aminominocycline, (4R)- is a derivative of minocycline, a second-generation tetracycline antibiotic with known anti-inflammatory, neuroprotective, and antimicrobial properties. The addition of an N-acetyl group may modulate the parent compound's pharmacokinetic and pharmacodynamic profile. Due to the limited direct experimental data on N-Acetyl-9-aminominocycline, (4R)-, the following application notes and protocols are based on established animal models and known mechanisms of action of its parent compound, minocycline. These protocols provide a robust framework for the preclinical evaluation of N-Acetyl-9-aminominocycline, (4R)-'s efficacy in relevant disease models.

Proposed Mechanisms of Action (Based on Minocycline)

Minocycline exerts its therapeutic effects through several mechanisms beyond its antimicrobial activity. These include the inhibition of microglial activation, modulation of inflammatory pathways, and inhibition of apoptosis. A key mechanism involves the downregulation of pro-inflammatory cytokines and the inhibition of nitric oxide synthase.

Minocycline Signaling Pathway cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Microglia cluster_2 Therapeutic Intervention cluster_3 Cellular Effects LPS LPS Microglia Microglia LPS->Microglia Activates NFkB NF-κB Microglia->NFkB Activates iNOS iNOS NFkB->iNOS Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Inflammation Neuroinflammation iNOS->Inflammation Contributes to Cytokines->Inflammation Contributes to Minocycline N-Acetyl-9-aminominocycline, (4R)- (Proposed) Minocycline->Microglia Inhibits Activation Minocycline->NFkB Inhibits Minocycline->iNOS Inhibits Expression Apoptosis Neuronal Apoptosis Inflammation->Apoptosis Leads to

Caption: Proposed anti-inflammatory signaling pathway of N-Acetyl-9-aminominocycline, (4R)-.

Animal Models for Efficacy Testing

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of N-Acetyl-9-aminominocycline, (4R)-. Based on the known activities of minocycline, the following models are recommended.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This model is ideal for assessing the anti-inflammatory and neuroprotective effects of the compound.

Experimental Workflow:

LPS Neuroinflammation Workflow cluster_0 Phase 1: Acclimatization cluster_1 Phase 2: Grouping & Dosing cluster_2 Phase 3: Induction & Observation cluster_3 Phase 4: Endpoint Analysis Acclimatization Animal Acclimatization (7 days) Grouping Randomize into Groups: - Vehicle Control - LPS + Vehicle - LPS + Test Compound Acclimatization->Grouping Dosing Pre-treatment with N-Acetyl-9-aminominocycline, (4R)- or Vehicle Grouping->Dosing Induction LPS Administration (i.p. injection) Dosing->Induction Observation Behavioral Assessment (e.g., Open Field Test) Induction->Observation Sacrifice Euthanasia & Tissue Collection (Brain) Observation->Sacrifice Analysis Biochemical & Histological Analysis: - Cytokine levels (ELISA) - Microglial activation (IHC) - Gene expression (qPCR) Sacrifice->Analysis

Caption: Experimental workflow for the LPS-induced neuroinflammation model.

Detailed Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Experimental Groups:

    • Group 1: Vehicle control (Saline i.p.).

    • Group 2: LPS (0.5 mg/kg, i.p.) + Vehicle.

    • Group 3: LPS (0.5 mg/kg, i.p.) + N-Acetyl-9-aminominocycline, (4R)- (dose range to be determined).

  • Procedure:

    • Administer N-Acetyl-9-aminominocycline, (4R)- or vehicle 30 minutes prior to LPS injection.

    • Induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS.

    • Perform behavioral tests (e.g., open field test for sickness behavior) 2-4 hours post-LPS injection.

    • At 24 hours post-injection, euthanize animals and collect brain tissue.

    • Process brain tissue for analysis of inflammatory markers (e.g., TNF-α, IL-1β) by ELISA or qPCR, and assess microglial activation by immunohistochemistry (Iba1 staining).

Bacterial Infection Models

To evaluate the antimicrobial efficacy, models of bacterial infection are essential.

a) Murine Thigh Infection Model:

This model is used to assess in vivo bactericidal or bacteriostatic activity.

b) Murine Sepsis Model:

This model evaluates the compound's ability to improve survival in a systemic infection.

Experimental Workflow:

Bacterial Infection Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Infection & Treatment cluster_2 Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization (7 days) Infection Induce Infection: - Thigh Model (i.m.) - Sepsis Model (i.p.) Acclimatization->Infection Inoculum Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) Inoculum->Infection Treatment Administer Test Compound or Vehicle (at specified time points post-infection) Infection->Treatment Thigh_Analysis Thigh Model: - Euthanize at 24h - Homogenize thigh - Determine CFU/gram tissue Treatment->Thigh_Analysis Sepsis_Analysis Sepsis Model: - Monitor survival for 7 days Treatment->Sepsis_Analysis

Caption: Experimental workflow for bacterial infection models.

Detailed Protocol (Murine Thigh Infection Model):

  • Animals: Neutropenic mice (rendered neutropenic by cyclophosphamide).

  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) or a relevant Gram-negative bacterium.

  • Procedure:

    • Induce neutropenia in mice.

    • Inject a defined bacterial inoculum into the thigh muscle.

    • Initiate treatment with N-Acetyl-9-aminominocycline, (4R)- or vehicle at 2 hours post-infection.

    • Euthanize mice at 24 hours post-infection.

    • Aseptically remove the thigh muscle, homogenize, and perform serial dilutions for bacterial colony forming unit (CFU) counting.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of N-Acetyl-9-aminominocycline, (4R)- on Pro-inflammatory Cytokine Levels in LPS-Treated Mice

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Vehicle Control
LPS + Vehicle
LPS + Compound (X mg/kg)
LPS + Compound (Y mg/kg)

Table 2: Efficacy of N-Acetyl-9-aminominocycline, (4R)- in Murine Thigh Infection Model

Treatment GroupMean Log10 CFU/gram thigh (± SD)Log10 Reduction vs. Vehicle
Vehicle ControlN/A
Compound (X mg/kg)
Compound (Y mg/kg)
Comparator Antibiotic

Conclusion

These application notes provide a comprehensive framework for the preclinical evaluation of N-Acetyl-9-aminominocycline, (4R)-. By utilizing established animal models for neuroinflammation and bacterial infections, researchers can effectively assess the therapeutic potential of this novel minocycline derivative. The detailed protocols and data presentation guidelines will ensure robust and reproducible results, facilitating informed decisions in the drug development process.

Protocol for the Dissolution of N-Acetyl-9-aminominocycline, (4R)- for In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-9-aminominocycline, (4R)-, a derivative of the tetracycline antibiotic minocycline, is a compound of interest for various in vitro studies. Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the solubilization of N-Acetyl-9-aminominocycline, (4R)- intended for use in cell-based assays and other in vitro applications. The protocol is based on the known solubility characteristics of structurally related compounds, such as minocycline and other tetracycline derivatives.

Compound Information

PropertyValue
Chemical Name N-Acetyl-9-aminominocycline, (4R)-
Synonyms 9-(N-Acetylamino)minocycline
CAS Number 153621-85-3
Molecular Formula C₂₅H₃₀N₄O₈
Molecular Weight 514.5 g/mol

Solubility Data of Related Compounds

CompoundSolventSolubilityReference
Minocycline (hydrochloride hydrate)DMSO~5-7 mg/mL[1][2]
Dimethyl formamide~10 mg/mL[1]
PBS (pH 7.2)~1 mg/mL[1]
Water (with heating)50 mg/mL[2][3]
Tetracycline hydrochloride70% Ethanol5-12 mg/mL[3]
Water (with heating)50 mg/mL[3]

Experimental Protocols

Recommended Protocol for Dissolving N-Acetyl-9-aminominocycline, (4R)-

This protocol is recommended for preparing a high-concentration stock solution, which can then be diluted to working concentrations for in vitro experiments. Due to the limited specific data for the title compound, it is advised to first test the solubility on a small scale.

Materials:

  • N-Acetyl-9-aminominocycline, (4R)- powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure for Preparing a 10 mM Stock Solution:

  • Weighing the Compound: Accurately weigh the desired amount of N-Acetyl-9-aminominocycline, (4R)- powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be 5.145 mg per 1 mL of DMSO.

  • Adding Solvent: Add the appropriate volume of sterile DMSO to the tube containing the compound.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming (e.g., in a 37°C water bath) may be applied if the compound does not readily dissolve, though caution should be exercised as heat can degrade tetracycline derivatives.

  • Sterilization (Optional): If required for the specific application, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. Tetracycline-class compounds are known to be light-sensitive.[4][5]

Preparation of Working Solutions

For cell culture experiments, the high-concentration DMSO stock solution should be serially diluted to the final working concentration in the desired cell culture medium.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[6]

  • It is crucial to add the DMSO stock solution to the culture medium and mix thoroughly before adding to the cells. Adding the concentrated stock directly to cells can cause precipitation and localized toxicity.

  • Due to the potential for hydrolysis and degradation in aqueous solutions, it is recommended to prepare fresh working solutions from the frozen stock for each experiment.[3][7] Aqueous solutions of minocycline are not recommended for storage for more than one day.[1]

Visualization of Experimental Workflow

The following diagram illustrates the recommended workflow for preparing N-Acetyl-9-aminominocycline, (4R)- solutions for in vitro use.

Dissolution_Protocol Workflow for N-Acetyl-9-aminominocycline, (4R)- Solution Preparation cluster_stock Stock Solution Preparation (in DMSO) cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve sterilize Filter Sterilize (0.22 µm) dissolve->sterilize aliquot Aliquot and Store at -20°C/-80°C sterilize->aliquot thaw Thaw Stock Aliquot aliquot->thaw For each experiment dilute Serially Dilute in Culture Medium thaw->dilute use Use Immediately in In Vitro Assay dilute->use

Figure 1. Recommended workflow for the preparation of N-Acetyl-9-aminominocycline, (4R)- solutions.

Signaling Pathway Considerations

While the direct signaling pathways modulated by N-Acetyl-9-aminominocycline, (4R)- may be the subject of investigation, it is important to consider the known effects of its parent compound, minocycline. Minocycline has been shown to exert effects beyond its antimicrobial activity, including anti-inflammatory and neuroprotective properties, often through the inhibition of matrix metalloproteinases (MMPs) and modulation of microglial activation. Researchers using N-Acetyl-9-aminominocycline, (4R)- should consider these potential off-target effects in their experimental design and interpretation of results.

Signaling_Pathway Potential Signaling Pathways Modulated by Minocycline Derivatives cluster_effects Potential Cellular Effects compound N-Acetyl-9-aminominocycline, (4R)- (Minocycline Derivative) mmp Inhibition of MMPs compound->mmp microglia Modulation of Microglial Activation compound->microglia apoptosis Inhibition of Apoptosis compound->apoptosis inflammation Anti-inflammatory Effects microglia->inflammation

Figure 2. Potential signaling pathways influenced by minocycline and its derivatives.

References

Application Notes and Protocols for N-Acetyl-Minocycline Derivatives in Traumatic Brain Injury Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on N-Acetyl-9-aminominocycline, (4R)- for Traumatic Brain Injury (TBI) is not currently available in the public domain. The following application notes and protocols are based on extensive research on its parent compound, minocycline , and its synergistic combination with N-acetylcysteine (NAC) . This information is intended to provide a foundational resource for researchers and drug development professionals interested in the therapeutic potential of minocycline derivatives for TBI.

Introduction

Traumatic brain injury (TBI) initiates a complex cascade of secondary injury mechanisms, including neuroinflammation, oxidative stress, and apoptosis, which contribute to progressive neuronal damage and long-term neurological deficits.[1][2] Minocycline, a second-generation tetracycline antibiotic, has demonstrated significant neuroprotective effects in preclinical TBI models.[1][3] Its therapeutic actions are attributed to its pleiotropic properties, including potent anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][2][3] Furthermore, combining minocycline with N-acetylcysteine (NAC), an antioxidant and glutathione precursor, has shown synergistic effects in mitigating TBI-induced pathology.[2][4][5] These findings suggest that N-acetylated derivatives of minocycline could represent a promising therapeutic strategy for TBI.

Mechanism of Action

Minocycline exerts its neuroprotective effects through multiple pathways. At concentrations higher than those required for antimicrobial activity, it readily crosses the blood-brain barrier and inhibits microglial activation, a key driver of neuroinflammation.[1][3] It also modulates secondary injury cascades by inhibiting pro-inflammatory enzymes like metalloproteinases and caspases, which are involved in apoptosis.[1][2][3] NAC complements these actions by replenishing glutathione stores, scavenging reactive oxygen species, and reducing oxidative stress.[2][6] The combination of minocycline and NAC provides a multi-targeted approach to address the multifaceted pathophysiology of TBI.[2][7]

Mechanism of Action cluster_secondary_injury Secondary Injury Cascade TBI Traumatic Brain Injury Microglial_Activation Microglial Activation TBI->Microglial_Activation Oxidative_Stress Oxidative Stress TBI->Oxidative_Stress Apoptosis Apoptosis TBI->Apoptosis Neuroinflammation Neuroinflammation Microglial_Activation->Neuroinflammation Neuronal_Damage Neuronal Damage & Deficits Neuroinflammation->Neuronal_Damage Oxidative_Stress->Neuronal_Damage Apoptosis->Neuronal_Damage Minocycline Minocycline Minocycline->Microglial_Activation Inhibits Minocycline->Apoptosis Inhibits Caspases, Metalloproteinases NAC N-Acetylcysteine (NAC) NAC->Oxidative_Stress Scavenges ROS, Replenishes Glutathione

Caption: Proposed mechanism of action for minocycline and NAC in TBI.

Data Presentation

Table 1: Summary of Preclinical Efficacy of Minocycline in TBI Models
Animal ModelInjury ModelMinocycline DosageAdministration RouteKey FindingsReference
MiceClosed Head Injury90 mg/kg then 45 mg/kgIntraperitonealReduced lesion volume and improved neurological outcome at 1 day post-injury; attenuated microglial activation.[8]
RatsSepsis-associated TBI50 mg/kgIntraperitonealAttenuated cortical lesion volume and hippocampal neuronal loss; reduced microglial activation.[9]
RatsMild Blast-induced TBI50 mg/kg/day for 4 daysIntraperitonealMitigated neurobehavioral abnormalities; reduced inflammatory, vascular, and neuronal injury markers.[10]
Table 2: Synergistic Effects of Minocycline and N-Acetylcysteine in TBI
Animal ModelInjury ModelTreatmentKey FindingsReference
RatsMild Controlled Cortical ImpactMinocycline + NACPrevented cognitive and memory deficits.[4]
RatsClosed Cortical ImpactMinocycline + NACSynergistically improved brain function when dosed one hour post-injury.[5][11]
MiceClosed Head InjuryMinocycline + NACProtected oligodendrocytes and promoted remyelination when administered 12 hours post-injury.[12]

Experimental Protocols

Animal Model of Traumatic Brain Injury (Controlled Cortical Impact)

The Controlled Cortical Impact (CCI) model is a widely used and reproducible method for inducing a focal brain injury.

Materials:

  • Stereotaxic frame

  • CCI device with a pneumatic or electromagnetic impactor

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Bone drill

  • Suture materials

Procedure:

  • Anesthetize the animal (e.g., rat or mouse) and mount it in a stereotaxic frame.

  • Maintain body temperature using a heating pad.

  • Make a midline incision on the scalp to expose the skull.

  • Perform a craniotomy over the desired cortical region (e.g., parietal cortex) using a bone drill, keeping the dura intact.

  • Position the impactor tip perpendicular to the cortical surface.

  • Induce the injury by rapidly displacing the impactor onto the dura at a defined velocity and depth.

  • After impact, remove the impactor, suture the scalp incision.

  • Allow the animal to recover from anesthesia in a heated cage.

CCI_Workflow start Start anesthesia Anesthetize and Mount Animal start->anesthesia end End incision Scalp Incision anesthesia->incision craniotomy Perform Craniotomy incision->craniotomy position_impactor Position CCI Impactor craniotomy->position_impactor induce_injury Induce Cortical Impact position_impactor->induce_injury suture Suture Incision induce_injury->suture recovery Post-operative Recovery suture->recovery recovery->end

Caption: Experimental workflow for the Controlled Cortical Impact (CCI) TBI model.

Drug Administration Protocol (Minocycline and NAC)

Materials:

  • Minocycline hydrochloride

  • N-acetylcysteine

  • Sterile saline or vehicle

  • Syringes and needles for injection

Procedure (based on rodent models):

  • Preparation of Solutions:

    • Dissolve minocycline hydrochloride in sterile saline to the desired concentration (e.g., 10 mg/mL).

    • Dissolve N-acetylcysteine in sterile saline to the desired concentration (e.g., 15 mg/mL).

    • Prepare fresh solutions daily and protect from light.

  • Administration:

    • Administer the first dose of minocycline and/or NAC via intraperitoneal (IP) injection at a specific time point post-TBI (e.g., 1 hour).[5]

    • Subsequent doses can be administered as per the experimental design (e.g., every 12 or 24 hours).

    • The typical dosage for minocycline in rodents ranges from 50 to 90 mg/kg for the initial dose, followed by lower maintenance doses.[8][9][10]

    • A typical dosage for NAC in rodents is around 150 mg/kg.

Behavioral Assessment: Morris Water Maze

The Morris Water Maze (MWM) is a common behavioral test to assess spatial learning and memory deficits following TBI.

Materials:

  • Circular water tank

  • Water (made opaque with non-toxic paint)

  • Submerged platform

  • Visual cues around the tank

  • Video tracking system and software

Procedure:

  • Acquisition Phase:

    • Place the animal in the water facing the wall of the tank at one of four starting positions.

    • Allow the animal to swim and find the hidden platform.

    • If the animal does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.

    • Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).

    • Conduct multiple trials per day for several consecutive days.

  • Probe Trial:

    • On the day after the last acquisition trial, remove the platform from the tank.

    • Place the animal in the tank and allow it to swim for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant where the platform was previously located.

MWM_Logic TBI_Model TBI Animal Model Treatment_Group Treatment Group (e.g., Minocycline/NAC) TBI_Model->Treatment_Group Control_Group Control Group (Vehicle) TBI_Model->Control_Group Acquisition_Training Morris Water Maze Acquisition Training Treatment_Group->Acquisition_Training Control_Group->Acquisition_Training Probe_Trial Probe Trial Acquisition_Training->Probe_Trial Data_Analysis Data Analysis (Escape Latency, Time in Target Quadrant) Probe_Trial->Data_Analysis Outcome Assessment of Cognitive Deficits Data_Analysis->Outcome

Caption: Logical relationship for assessing cognitive function post-TBI using the MWM.

Histological and Molecular Analysis

Immunohistochemistry for Microglial Activation:

  • Perfuse the animal with paraformaldehyde.

  • Collect the brain and prepare frozen or paraffin-embedded sections.

  • Incubate sections with a primary antibody against a microglial marker (e.g., Iba1).

  • Incubate with a fluorescently labeled secondary antibody.

  • Visualize and quantify microglial morphology and density using microscopy.

Western Blot for Apoptotic Markers:

  • Dissect the brain region of interest and homogenize in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3).

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect protein bands using a chemiluminescent substrate and imaging system.

Conclusion

While direct evidence for N-Acetyl-9-aminominocycline, (4R)- in TBI is lacking, the extensive research on minocycline and its combination with NAC provides a strong rationale for investigating this and other N-acetylated derivatives. The protocols and data presented here offer a comprehensive starting point for researchers to explore the therapeutic potential of this class of compounds in preclinical TBI models. Future studies should focus on the pharmacokinetic and pharmacodynamic properties of novel minocycline derivatives to optimize their neuroprotective efficacy for traumatic brain injury.

References

Application Notes and Protocols for N-Acetylcysteine and Minocycline in Schizophrenia Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While information regarding the specific compound N-Acetyl-9-aminominocycline, (4R)- in the context of schizophrenia research is not currently available in scientific literature, extensive research has been conducted on two related compounds: N-acetylcysteine (NAC) and Minocycline. Both have shown considerable promise in preclinical and, to some extent, clinical studies, targeting key pathological mechanisms believed to underlie schizophrenia, such as glutamatergic dysregulation, oxidative stress, and neuroinflammation. These application notes provide detailed protocols and data for researchers utilizing NAC and minocycline in established animal models of schizophrenia.

N-acetylcysteine (NAC) in Schizophrenia Research

N-acetylcysteine is a precursor to the antioxidant glutathione and has demonstrated therapeutic potential by modulating glutamate homeostasis and reducing oxidative stress.[1]

Mechanism of Action

NAC's primary mechanisms in the central nervous system relevant to schizophrenia include:

  • Restoration of Glutathione (GSH) Levels: As a cysteine prodrug, NAC replenishes intracellular GSH, the brain's primary antioxidant, thereby combating oxidative stress implicated in schizophrenia pathophysiology.

  • Modulation of Glutamatergic Neurotransmission: NAC stimulates the cystine-glutamate antiporter, leading to increased non-vesicular glutamate release in the extrasynaptic space. This, in turn, activates presynaptic mGluR2/3 autoreceptors, reducing synaptic glutamate release in regions like the prefrontal cortex and nucleus accumbens. This can help correct the hyperglutamatergic state observed in some schizophrenia models.[1][2][3][4]

  • Anti-inflammatory Effects: NAC can suppress the production of pro-inflammatory cytokines, which are often elevated in patients with schizophrenia.[1]

Signaling Pathway of N-acetylcysteine (NAC)

NAC_Pathway NAC N-acetylcysteine (NAC) Cysteine Cysteine NAC->Cysteine Metabolized to Cystine_Glutamate_Antiporter Cystine-Glutamate Antiporter (Xc-) NAC->Cystine_Glutamate_Antiporter Stimulates GSH Glutathione (GSH) Cysteine->GSH Rate-limiting precursor Oxidative_Stress Oxidative Stress GSH->Oxidative_Stress Reduces Extrasynaptic_Glutamate Extrasynaptic Glutamate Cystine_Glutamate_Antiporter->Extrasynaptic_Glutamate Increases mGluR2_3 Presynaptic mGluR2/3 Extrasynaptic_Glutamate->mGluR2_3 Activates Synaptic_Glutamate_Release Synaptic Glutamate Release mGluR2_3->Synaptic_Glutamate_Release Inhibits

Caption: N-acetylcysteine (NAC) signaling pathway.

Quantitative Data for NAC in Animal Models
Animal ModelSpeciesNAC DosageKey Findings
Perinatal KetamineMouseNot specified, provided throughout developmentPrevented deficits in cognitive flexibility, social interaction, and prepulse inhibition (PPI).[5][6][7]
Ketamine-induced Oxidative StressMouse50 mg/kg, i.p.Alleviated ketamine-induced increases in brain malondialdehyde and decreases in nitric oxide and glutathione.[8]
BSO-induced Neurodevelopmental ModelRat10 and 30 mg/kg, chronicallyHigher dose improved social and cognitive deficits; co-administration of low doses with aripiprazole was also effective.[9]
Maternal Immune Activation (Poly I:C)RatNot specified, administered during gestation or periadolescencePrevented schizophrenia-like behavioral and neurochemical deficits.[10]
Heterozygous Disc1 MutantMouseChronic treatment in drinking waterPrevented amphetamine-induced hyperactivity and rescued striatal dopamine receptor abnormalities.[11]
Experimental Protocols

This protocol is designed to model the neurodevelopmental aspects of schizophrenia.

  • Animal Model: C57BL/6 mice.

  • Induction of Schizophrenia-like Phenotype:

    • Administer ketamine (30 mg/kg, i.p.) or saline to mouse pups on postnatal days (PND) 7, 9, and 11.[5][6]

  • NAC Administration:

    • Provide NAC in the drinking water (concentration to be optimized, e.g., 1 g/L) from PND 7 through to the end of behavioral testing.[12] A control group receives regular drinking water.

  • Behavioral Testing (in adulthood, PND 70-90):

    • Social Interaction Test: In a three-chambered apparatus, assess the time the subject mouse spends with a novel mouse versus a novel object.

    • Novel Object Recognition Test: Familiarize the mouse with two identical objects. In the test phase, replace one object with a novel one and measure the time spent exploring the novel versus the familiar object.

    • Prepulse Inhibition (PPI) of Startle: Measure the suppression of the acoustic startle reflex when the startling stimulus is preceded by a weak prepulse.

  • Data Analysis: Use ANOVA to compare behavioral outcomes between the four groups (Saline-Control, Ketamine-Control, Saline-NAC, Ketamine-NAC).

Ketamine_NAC_Workflow PND7_11 PND 7, 9, 11: Ketamine (30 mg/kg) or Saline Injection NAC_Admin PND 7 onwards: NAC in drinking water or Control Weaning PND 21: Weaning PND7_11->Weaning NAC_Admin->Weaning Adulthood PND 70-90: Adulthood Weaning->Adulthood Behavioral Behavioral Testing: - Social Interaction - Novel Object Recognition - Prepulse Inhibition Adulthood->Behavioral Biochem Post-mortem Analysis: - Brain Glutathione Levels - Oxidative Stress Markers Behavioral->Biochem

Caption: Experimental workflow for the perinatal ketamine model with NAC treatment.

Minocycline in Schizophrenia Research

Minocycline, a semi-synthetic tetracycline antibiotic, has garnered interest for its neuroprotective and anti-inflammatory properties, independent of its antimicrobial action.

Mechanism of Action

Minocycline's potential therapeutic effects in schizophrenia are attributed to:

  • Inhibition of Microglial Activation: This is a key mechanism, as over-activated microglia contribute to neuroinflammation. Minocycline can reduce the proliferation and activation of microglia.[13]

  • Anti-inflammatory Effects: It decreases the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and inhibits inducible nitric oxide synthase (iNOS).[14]

  • Modulation of Glutamate Excitotoxicity: Minocycline can inhibit the p38 MAPK pathway, providing neuroprotection against glutamate-induced excitotoxicity.[13]

  • Anti-apoptotic Properties: It has been shown to inhibit caspases, enzymes involved in programmed cell death.[15]

Signaling Pathway of Minocycline

Minocycline_Pathway Minocycline Minocycline Microglia_Activation Microglial Activation Minocycline->Microglia_Activation Inhibits p38_MAPK p38 MAPK Pathway Minocycline->p38_MAPK Inhibits NF_kB NF-κB Pathway Minocycline->NF_kB Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia_Activation->Proinflammatory_Cytokines Produces Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation Leads to Glutamate_Excitotoxicity Glutamate Excitotoxicity p38_MAPK->Glutamate_Excitotoxicity Mediates NF_kB->Proinflammatory_Cytokines Induces Glutamate_Excitotoxicity->Neuroinflammation Contributes to

Caption: Minocycline's anti-inflammatory and neuroprotective signaling pathways.

Quantitative Data for Minocycline in Animal Models
Animal ModelSpeciesMinocycline DosageKey Findings
MK-801 (NMDA antagonist)Rat35 mg/kg/dayReversed cognitive visuospatial memory deficits.[13]
Amphetamine-induced PPI disruptionMouse40 mg/kgCounteracted the disruptive effect of amphetamine on PPI.[16]
Apomorphine-induced stereotypyRat50 and 100 mg/kgDose-dependently decreased stereotypic behavior.[17]
Maternal Immune Activation (Poly I:C)RodentNot specifiedImproved neurogenesis and inhibited microglial activation and cytokine production.[14]
Post-traumatic Stress Disorder ModelRatNot specifiedReduced pro-inflammatory cytokines and activation of microglia and NF-κB.[18]
Experimental Protocols

This protocol uses an NMDA receptor antagonist to induce schizophrenia-like cognitive impairments.

  • Animal Model: Adult male Wistar rats.

  • Minocycline Pre-treatment:

    • Administer minocycline (e.g., 35 mg/kg/day, i.p.) or saline for 3 consecutive days.[13]

  • Induction of Schizophrenia-like Phenotype:

    • On the third day, 30 minutes after the final minocycline/saline injection, administer MK-801 (0.1 mg/kg, i.p.) or saline.[19]

  • Behavioral Testing:

    • Y-Maze or T-Maze: Assess spatial working memory by measuring spontaneous alternations.

    • Morris Water Maze: Evaluate spatial learning and memory by measuring the latency to find a hidden platform.

  • Data Analysis: Use two-way ANOVA (Treatment x Drug) to analyze the behavioral data.

MK801_Minocycline_Workflow Day1_3 Days 1-3: Minocycline (35 mg/kg) or Saline Pre-treatment Day3_MK801 Day 3: MK-801 (0.1 mg/kg) or Saline Injection Day1_3->Day3_MK801 30 min post-injection Behavioral Cognitive Testing: - Y-Maze (Spontaneous Alternation) - Morris Water Maze Day3_MK801->Behavioral 15-30 min post-injection Histo Post-mortem Analysis: - Immunohistochemistry for Microglial markers (e.g., Iba1) Behavioral->Histo

Caption: Experimental workflow for the MK-801 model with minocycline pre-treatment.

N-acetylcysteine and minocycline represent promising therapeutic avenues for schizophrenia, targeting distinct but complementary pathways involving oxidative stress, glutamate dysregulation, and neuroinflammation. The protocols and data presented here provide a framework for researchers to investigate these compounds in validated animal models, facilitating the exploration of their neurobiological mechanisms and the development of novel treatment strategies for the complex symptoms of schizophrenia.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N-Acetyl-9-aminominocycline, (4R)- in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a detailed protocol for the sensitive and selective quantification of N-Acetyl-9-aminominocycline, (4R)-, a metabolite of the antibiotic tigecycline, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a simple protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

N-Acetyl-9-aminominocycline is a known metabolite of tigecycline, a broad-spectrum glycylcycline antibiotic. Accurate measurement of its concentration in biological matrices is crucial for understanding the pharmacokinetics and metabolism of the parent drug. This LC-MS/MS method provides a robust and reliable approach for the determination of N-Acetyl-9-aminominocycline, (4R)- in human plasma, offering high sensitivity and specificity.

Experimental Protocols

Materials and Reagents
  • N-Acetyl-9-aminominocycline, (4R)- reference standard

  • N-Acetyl-9-aminominocycline-d3, (4R)- (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, ultrapure

  • Human plasma (K2-EDTA)

Sample Preparation
  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Acetyl-9-aminominocycline, (4R)-515.2498.225
N-Acetyl-9-aminominocycline-d3, (4R)- (IS)518.2501.225
  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation

Calibration Curve

The method was linear over the concentration range of 1 to 1000 ng/mL.

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)
1 (LLOQ)0.005102.3
50.02498.7
200.101101.1
1000.50599.5
5002.51100.2
1000 (ULOQ)5.0298.9

Linear Regression: y = 0.005x + 0.0001 (r² > 0.998)

Precision and Accuracy
QC Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
3 (Low)4.5103.15.2101.8
80 (Medium)3.199.23.8100.5
800 (High)2.8101.53.599.7

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (10 µL) Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile + 0.1% FA) Add_IS->Precipitation Centrifugation Centrifuge (13,000 rpm, 10 min) Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant (200 µL) Centrifugation->Supernatant_Transfer Injection Inject (5 µL) Supernatant_Transfer->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Report Results Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of N-Acetyl-9-aminominocycline.

Logical_Relationship Analyte N-Acetyl-9-aminominocycline (in plasma) Extraction Extraction Efficiency Analyte->Extraction Ionization Ionization Suppression/Enhancement Analyte->Ionization IS Internal Standard (N-Acetyl-9-aminominocycline-d3) IS->Extraction IS->Ionization LC_Peak_Area LC Peak Area Extraction->LC_Peak_Area IS_Peak_Area IS Peak Area Extraction->IS_Peak_Area Ionization->LC_Peak_Area Ionization->IS_Peak_Area Peak_Area_Ratio Peak Area Ratio (Analyte/IS) LC_Peak_Area->Peak_Area_Ratio IS_Peak_Area->Peak_Area_Ratio Calibration_Curve Calibration Curve Peak_Area_Ratio->Calibration_Curve Concentration Analyte Concentration Calibration_Curve->Concentration

Caption: Logical relationship of the quantitative analysis process.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable means for the quantification of N-Acetyl-9-aminominocycline, (4R)- in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a clinical or research setting. The method has been shown to have excellent linearity, precision, and accuracy, meeting the requirements for bioanalytical method validation.

Application Notes and Protocols: N-Acetyl-9-aminominocycline, (4R)- for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for evaluating the neuroprotective effects of N-Acetyl-9-aminominocycline, (4R)-, a derivative of minocycline. The protocols and pathways described are based on established methodologies for assessing neuroprotective compounds.

N-Acetyl-9-aminominocycline, (4R)-, is a promising candidate for neuroprotection due to its structural similarity to minocycline, a tetracycline antibiotic with known anti-inflammatory, anti-apoptotic, and antioxidant properties.[1][2] The addition of an N-acetyl group may enhance its blood-brain barrier permeability and antioxidant capacity, similar to N-acetylcysteine (NAC).[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for neuroprotective compounds structurally or functionally related to N-Acetyl-9-aminominocycline, (4R)-. This data can serve as a benchmark for evaluating its efficacy.

Compound/ParameterModel SystemEndpointResultReference
Minocycline Spinal Cord Cell Culture (glutamate-induced excitotoxicity)Neuroprotection (LDH release)Effective at 20 nM - 2 µM[5]
Spinal Cord Cell Culture (glutamate-induced excitotoxicity)Inhibition of p38 MAPK activationEffective at 0.02 µM[5]
Mouse Model of Spinal Cord InjuryImproved Hindlimb FunctionSignificant recovery with treatment[6]
mPGES-1 Inhibitor (MPO-0144) PC12 Cells (6-OHDA-induced toxicity)Neuroprotection (ED50)3.0 nM[7][8]
mPGES-1 Inhibition (IC50)1.16 nM[7][8]
PGE2 Production Inhibition (IC50)41.77 nM[7][8]
N-acetylcysteine amide (NACA) Mouse Model of Traumatic Brain InjuryNeurologic Status ImprovementSignificant improvement at 1 and 3 days[9]
Reduction of Oxidative Stress (MDA levels)Significantly reduced[9]

Signaling Pathways in Neuroprotection

The neuroprotective effects of minocycline and related compounds are often mediated through the modulation of key signaling pathways involved in inflammation, apoptosis, and oxidative stress.

G cluster_0 Neuroinflammatory Stimulus (e.g., LPS, 6-OHDA) cluster_1 Microglia cluster_2 N-Acetyl-9-aminominocycline, (4R)- cluster_3 Neuronal Effects Stimulus Stimulus Microglia Resting Microglia Stimulus->Microglia activates ActivatedMicroglia Activated Microglia Microglia->ActivatedMicroglia p38_MAPK p38 MAPK ActivatedMicroglia->p38_MAPK activates Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38_MAPK->Inflammatory_Cytokines induces Compound N-Acetyl-9-aminominocycline, (4R)- Compound->ActivatedMicroglia inhibits Compound->p38_MAPK inhibits Neuronal_Death Neuronal Death Inflammatory_Cytokines->Neuronal_Death leads to

Figure 1: Inhibition of Microglial Activation and p38 MAPK Pathway.

G cluster_0 Pro-survival Signaling cluster_1 Apoptotic Signaling cluster_2 N-Acetyl-9-aminominocycline, (4R)- PI3K PI3K Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits (via phosphorylation) Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival promotes Apoptosis Apoptosis GSK3b->Apoptosis promotes Compound N-Acetyl-9-aminominocycline, (4R)- Compound->PI3K activates

Figure 2: Activation of the PI3K/Akt/GSK-3β Pro-survival Pathway.

G cluster_0 Oxidative Stress cluster_1 Cellular Response cluster_2 N-Acetyl-9-aminominocycline, (4R)- cluster_3 Antioxidant Gene Expression Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates Compound N-Acetyl-9-aminominocycline, (4R)- Compound->Keap1_Nrf2 promotes dissociation Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Cytotoxicity Assessment (e.g., MTT assay in SH-SY5Y cells) B Neuroprotection Assays (e.g., LDH release, TUNEL staining in response to 6-OHDA or glutamate) A->B C Mechanism of Action Studies (e.g., Western blot for p38, Akt; Nrf2 activation assays) B->C D Pharmacokinetic Studies (Blood-Brain Barrier Penetration) C->D Proceed if promising E Efficacy in Disease Models (e.g., MPTP mouse model of Parkinson's, Spinal Cord Injury model) D->E F Behavioral Assessments (e.g., Rotarod, Open Field Test) E->F G Histological Analysis (e.g., Immunohistochemistry for neuronal markers, microgliosis) E->G

References

Application Notes and Protocols: In Vivo Imaging with N-Acetyl-9-aminominocycline, (4R)- Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, specific data regarding "N-Acetyl-9-aminominocycline, (4R)- analogs" for in vivo imaging is not available in the public domain. The following application notes and protocols are based on the established properties and methodologies for closely related fluorescent tetracycline analogs. These guidelines are intended to serve as a starting point for research and development, and specific parameters for the novel analogs will need to be empirically determined.

Introduction

Tetracycline and its derivatives are a class of antibiotics known for their intrinsic fluorescent properties. This characteristic, combined with their ability to chelate metal ions and accumulate in specific tissues, makes them attractive candidates for the development of fluorescent probes for in vivo imaging. N-Acetyl-9-aminominocycline, (4R)- analogs are a novel class of tetracycline derivatives with potential applications in imaging various biological processes, including bacterial infections, bone metabolism, and neuroinflammation. This document provides a detailed overview of the potential applications, data presentation, and experimental protocols for the use of these novel analogs in in vivo imaging.

Data Presentation: Photophysical Properties of Tetracycline Analogs

The following table summarizes the known photophysical properties of several common tetracycline derivatives. This data can serve as a reference for the expected performance of N-Acetyl-9-aminominocycline, (4R)- analogs, although the specific values for the novel compounds will need to be experimentally determined.

Tetracycline DerivativeAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φ)Key Characteristics & Applications
Tetracycline~350-360~520-530VariableBrightest fluorescence among common derivatives; used for bone labeling.[1]
Chlortetracycline~360~530VariableCan be distinguished from other tetracyclines, useful for double labeling.[1]
Oxytetracycline~354~520-530VariableSimilar properties to tetracycline.[2]
Doxycycline~345~520-530VariableLower relative fluorescence intensity.[1][2]
MinocyclineNot specified~521 (in vitro)Low/undetectable in vivoPoor fluorescence in vivo.[1]

Experimental Protocols

Synthesis of Fluorescent N-Acetyl-9-aminominocycline, (4R)- Analogs

The synthesis of fluorescently labeled tetracycline analogs typically involves the conjugation of a fluorescent dye to the tetracycline scaffold. The following is a generalized protocol for the synthesis of a fluorescent analog.

Materials:

  • N-Acetyl-9-aminominocycline, (4R)- analog

  • Amine-reactive fluorescent dye (e.g., NHS ester or isothiocyanate derivative)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Protocol:

  • Dissolve the N-Acetyl-9-aminominocycline, (4R)- analog in anhydrous DMF or DMSO.

  • Add 1.1 equivalents of the amine-reactive fluorescent dye to the solution.

  • Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 4-12 hours, protected from light.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.

  • Upon completion, purify the fluorescently labeled product using preparative HPLC.

  • Characterize the final product by mass spectrometry and measure its concentration using UV-Vis spectroscopy.

In Vitro Characterization of Fluorescent Analogs

Before in vivo studies, it is crucial to characterize the photophysical properties of the newly synthesized fluorescent analogs.

Materials:

  • Purified fluorescent analog

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Phosphate-buffered saline (PBS) at various pH values

  • Organic solvents (e.g., ethanol, methanol)

Protocol:

  • Absorption and Emission Spectra:

    • Prepare a dilute solution of the fluorescent analog in PBS (pH 7.4).

    • Measure the absorption spectrum using a UV-Vis spectrophotometer to determine the λabs.

    • Measure the fluorescence emission spectrum using a spectrofluorometer by exciting at the λabs. Determine the λem.

  • Quantum Yield Determination:

    • Measure the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • pH and Solvent Effects:

    • Repeat the absorption and emission measurements in buffers of different pH values and in various organic solvents to assess the environmental sensitivity of the probe.[3]

In Vivo Imaging of Bacterial Infections

This protocol describes a general procedure for imaging a localized bacterial infection in a murine model.

Materials:

  • Fluorescent N-Acetyl-9-aminominocycline, (4R)- analog

  • Animal model of bacterial infection (e.g., subcutaneous abscess in mice)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

Protocol:

  • Animal Preparation:

    • Induce a localized bacterial infection in the animal model and allow it to establish for 24-48 hours.

  • Probe Administration:

    • Anesthetize the animal using isoflurane.

    • Administer the fluorescent analog via an appropriate route (e.g., intravenous, intraperitoneal, or direct local injection). The optimal dose will need to be determined empirically.

  • In Vivo Imaging:

    • Place the anesthetized animal in the in vivo imaging system.

    • Acquire fluorescence images at various time points post-injection to determine the optimal imaging window. Use appropriate excitation and emission filters based on the in vitro characterization.

  • Data Analysis:

    • Quantify the fluorescence intensity in the region of interest (ROI) corresponding to the infection site.

    • Compare the signal from the infected area to that of a control, uninfected area.

In Vivo Imaging of Neuroinflammation

This protocol provides a general framework for using a fluorescent tetracycline analog to image neuroinflammation in a rodent model.

Materials:

  • Fluorescent N-Acetyl-9-aminominocycline, (4R)- analog

  • Animal model of neuroinflammation (e.g., lipopolysaccharide (LPS)-induced neuroinflammation)

  • Two-photon microscope or other high-resolution brain imaging modality

  • Anesthesia and stereotaxic frame

Protocol:

  • Animal Model:

    • Induce neuroinflammation in the animal model according to established protocols.

  • Surgical Preparation (for high-resolution imaging):

    • Anesthetize the animal and secure it in a stereotaxic frame.

    • Perform a craniotomy to expose the brain region of interest.

  • Probe Administration:

    • Administer the fluorescent analog intravenously.

  • In Vivo Brain Imaging:

    • Position the animal under the microscope objective.

    • Acquire images of the brain parenchyma, focusing on areas of expected inflammation.

    • Monitor the accumulation of the fluorescent probe over time.

  • Data Analysis:

    • Quantify the fluorescence signal in inflamed versus non-inflamed brain regions.

    • Co-localization studies with cell-specific markers (e.g., for microglia or astrocytes) can be performed post-mortem to identify the cellular targets of the probe.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis A N-Acetyl-9-aminominocycline, (4R)- analog C Reaction in DMF/DMSO with base A->C B Amine-reactive fluorescent dye B->C D Purification by HPLC C->D Crude Product E Characterization (Mass Spec, UV-Vis) D->E Purified Product

Caption: Workflow for the synthesis of fluorescent N-Acetyl-9-aminominocycline, (4R)- analogs.

InVivo_Imaging_Workflow cluster_workflow In Vivo Imaging Protocol start Animal Model of Disease (e.g., Infection, Neuroinflammation) admin Administer Fluorescent Analog start->admin image In Vivo Fluorescence Imaging admin->image analysis Image Acquisition & Data Analysis image->analysis result Quantification of Signal in ROI analysis->result

Caption: Generalized workflow for in vivo imaging with fluorescent tetracycline analogs.

Signaling_Pathway cluster_pathway Hypothesized Mechanism of Action in Bacteria probe Fluorescent Tetracycline Analog membrane Bacterial Cell Membrane probe->membrane Accumulation ribosome 30S Ribosomal Subunit membrane->ribosome protein_synthesis Protein Synthesis Inhibition ribosome->protein_synthesis Binding fluorescence Fluorescence Signal Enhancement ribosome->fluorescence Conformational Change

Caption: Hypothesized signaling pathway for fluorescent tetracycline analogs in bacteria.[4]

References

Application Notes and Protocols for Preclinical Studies of (4R)-N-Acetyl-9-aminominocycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4R)-N-Acetyl-9-aminominocycline is a novel chemical entity designed to combine the neuroprotective and anti-inflammatory properties of minocycline and N-acetylcysteine (NAC) into a single molecule. The rationale for its development is rooted in the extensive preclinical evidence supporting the therapeutic potential of its constituent components, particularly in the context of neurological disorders. While specific preclinical data for the (4R)- formulation of N-Acetyl-9-aminominocycline is not yet publicly available, this document provides a comprehensive guide for its preclinical evaluation based on the well-established effects of minocycline and NAC, including their synergistic neuroprotective actions observed in various models.[1][2][3]

These application notes and protocols are intended to serve as a foundational resource for researchers initiating preclinical studies with (4R)-N-Acetyl-9-aminominocycline. The methodologies described herein are adapted from published studies on minocycline and NAC and are designed to assess the efficacy, mechanism of action, and safety profile of this novel compound.

Proposed Mechanism of Action

The therapeutic potential of (4R)-N-Acetyl-9-aminominocycline is predicated on the complementary mechanisms of its parent molecules. Minocycline, a second-generation tetracycline, exhibits potent anti-inflammatory and neuroprotective effects independent of its antimicrobial activity.[4][5] N-acetylcysteine is a precursor to the antioxidant glutathione and has demonstrated benefits in conditions associated with oxidative stress.[6] The combined activities are hypothesized to provide a multi-faceted approach to treating complex neurological diseases.

Proposed_Mechanism_of_Action cluster_0 Cellular Stress cluster_1 (4R)-N-Acetyl-9-aminominocycline cluster_2 Cellular Effects cluster_3 Therapeutic Outcomes Inflammatory Stimuli Inflammatory Stimuli Microglial Activation Inhibition Microglial Activation Inhibition Inflammatory Stimuli->Microglial Activation Inhibition Oxidative Stress Oxidative Stress ROS Scavenging ROS Scavenging Oxidative Stress->ROS Scavenging Minocycline Moiety Minocycline Moiety Minocycline Moiety->Microglial Activation Inhibition Pro-inflammatory Cytokine Reduction Pro-inflammatory Cytokine Reduction Minocycline Moiety->Pro-inflammatory Cytokine Reduction NAC Moiety NAC Moiety Glutathione Synthesis Glutathione Synthesis NAC Moiety->Glutathione Synthesis Microglial Activation Inhibition->Pro-inflammatory Cytokine Reduction Neuroprotection Neuroprotection Pro-inflammatory Cytokine Reduction->Neuroprotection Glutathione Synthesis->ROS Scavenging Reduced Neuronal Damage Reduced Neuronal Damage ROS Scavenging->Reduced Neuronal Damage Neuroprotection->Reduced Neuronal Damage

Figure 1: Proposed dual-action mechanism of (4R)-N-Acetyl-9-aminominocycline.

Preclinical Efficacy Studies: Data from Minocycline and NAC Combination Therapy

The following tables summarize representative data from preclinical studies investigating the combined use of minocycline and N-acetylcysteine in a rat model of mild traumatic brain injury (mTBI). This data provides a strong rationale for the potential efficacy of a single molecule like (4R)-N-Acetyl-9-aminominocycline.

Table 1: Behavioral Outcomes in a Rat Model of mTBI

Treatment GroupActive Place Avoidance (Long-Term Memory)Set-Shifting Task (Cognitive Flexibility)
ShamNo deficitNo deficit
mTBI + VehicleDeficit in task acquisitionDeficit in learning a new shock zone location
mTBI + MinocyclinePartial improvementNo significant improvement
mTBI + NACNo significant improvementNo significant improvement
mTBI + Minocycline + NACSynergistic improvement, limiting behavioral deficitsSynergistic improvement, limiting behavioral deficits
Data adapted from a study on mild traumatic brain injury in rats.[3]

Table 2: Neuroinflammatory Markers in a Rat Model of mTBI

Treatment GroupCD68 Expression (Phagocytic Microglia) at Impact SiteIba-1 Expression (Overall Microglia) in Corpus Callosum
ShamBaseline levelsBaseline levels
mTBI + VehicleIncreasedIncreased
mTBI + MinocyclineReducedSuppressed
mTBI + NACNo significant effectNo significant effect
mTBI + Minocycline + NACAttenuatedIncreased (suggesting modulation rather than suppression)
Data adapted from a study on mild traumatic brain injury in rats.[3]

Experimental Protocols

The following protocols are suggested for the preclinical evaluation of (4R)-N-Acetyl-9-aminominocycline.

In Vivo Efficacy Model: Traumatic Brain Injury (TBI)

A controlled cortical impact (CCI) model in rodents is a widely used and reproducible method to study TBI.

Protocol:

  • Animal Model: Adult male Sprague-Dawley rats (250-300g).

  • Anesthesia: Induce and maintain anesthesia with isoflurane (4% induction, 1.5-2% maintenance).

  • Surgical Procedure:

    • Mount the animal in a stereotaxic frame.

    • Perform a midline scalp incision and expose the skull.

    • Create a craniotomy (e.g., 5mm diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura intact.

    • Induce a cortical impact using a pneumatic or electromagnetic impactor with defined parameters (e.g., 3 mm tip diameter, 4 m/s velocity, 2 mm depth).

  • Drug Administration:

    • Administer (4R)-N-Acetyl-9-aminominocycline or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time point post-injury (e.g., 1 hour).

    • Multiple dosing regimens should be evaluated.

  • Behavioral Assessment:

    • Conduct a battery of behavioral tests to assess motor and cognitive function at various time points post-injury (e.g., 1, 3, 7, 14 days). Examples include the Morris Water Maze, Rotarod test, and Novel Object Recognition test.

  • Histological and Molecular Analysis:

    • At the study endpoint, perfuse the animals and collect brain tissue.

    • Perform immunohistochemistry for markers of neuronal damage (e.g., Fluoro-Jade B), inflammation (e.g., Iba1, GFAP), and apoptosis (e.g., cleaved caspase-3).

    • Conduct ELISAs or Western blots to quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and oxidative stress markers.

TBI_Experimental_Workflow Animal Acclimation Animal Acclimation Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimation->Baseline Behavioral Testing Anesthesia & Surgery (CCI) Anesthesia & Surgery (CCI) Baseline Behavioral Testing->Anesthesia & Surgery (CCI) Drug Administration Drug Administration Anesthesia & Surgery (CCI)->Drug Administration Post-injury Behavioral Testing Post-injury Behavioral Testing Drug Administration->Post-injury Behavioral Testing Tissue Collection & Analysis Tissue Collection & Analysis Post-injury Behavioral Testing->Tissue Collection & Analysis Data Analysis & Interpretation Data Analysis & Interpretation Tissue Collection & Analysis->Data Analysis & Interpretation

Figure 2: Workflow for in vivo efficacy testing in a TBI model.
Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of (4R)-N-Acetyl-9-aminominocycline is critical for dose selection and translation to clinical studies.

Protocol:

  • Animal Model: Naive adult male Sprague-Dawley rats.

  • Drug Administration:

    • Administer a single dose of (4R)-N-Acetyl-9-aminominocycline via intravenous (IV) and the intended clinical route (e.g., oral).

  • Sample Collection:

    • Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to obtain plasma.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of (4R)-N-Acetyl-9-aminominocycline in plasma.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters including:

      • IV: Clearance (CL), Volume of distribution (Vd), Half-life (t1/2).

      • Oral: Maximum concentration (Cmax), Time to maximum concentration (Tmax), Area under the curve (AUC), Bioavailability (F%).

Table 3: Hypothetical Pharmacokinetic Parameters for (4R)-N-Acetyl-9-aminominocycline

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)500250
Tmax (h)0.081.0
AUC (ng*h/mL)8001200
t1/2 (h)2.53.0
CL (L/h/kg)1.25-
Vd (L/kg)4.5-
F (%)-15%
This table presents hypothetical data for illustrative purposes.
In Vitro Anti-inflammatory Assay

This assay assesses the ability of (4R)-N-Acetyl-9-aminominocycline to suppress the production of pro-inflammatory mediators in cultured microglia.

Protocol:

  • Cell Culture: Culture a murine microglial cell line (e.g., BV-2) in appropriate media.

  • Cell Treatment:

    • Pre-treat cells with varying concentrations of (4R)-N-Acetyl-9-aminominocycline for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include vehicle-treated and unstimulated controls.

  • Quantification of Nitric Oxide:

    • After 24 hours, collect the cell culture supernatant.

    • Measure the concentration of nitrite, a stable metabolite of nitric oxide, using the Griess reagent.

  • Quantification of Cytokines:

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Data Analysis:

    • Calculate the IC50 value for the inhibition of nitric oxide and cytokine production.

In_Vitro_Anti_inflammatory_Assay Plate Microglial Cells Plate Microglial Cells Pre-treat with Compound Pre-treat with Compound Plate Microglial Cells->Pre-treat with Compound Stimulate with LPS Stimulate with LPS Pre-treat with Compound->Stimulate with LPS Incubate for 24h Incubate for 24h Stimulate with LPS->Incubate for 24h Collect Supernatant Collect Supernatant Incubate for 24h->Collect Supernatant Measure Nitric Oxide (Griess Assay) Measure Nitric Oxide (Griess Assay) Collect Supernatant->Measure Nitric Oxide (Griess Assay) Measure Cytokines (ELISA) Measure Cytokines (ELISA) Collect Supernatant->Measure Cytokines (ELISA) Data Analysis (IC50) Data Analysis (IC50) Measure Nitric Oxide (Griess Assay)->Data Analysis (IC50) Measure Cytokines (ELISA)->Data Analysis (IC50)

Figure 3: Workflow for in vitro anti-inflammatory screening.

Toxicology and Safety Pharmacology

A comprehensive toxicology program is essential to support the advancement of (4R)-N-Acetyl-9-aminominocycline to clinical trials.

Recommended Studies:

  • Acute Toxicity: To determine the maximum tolerated dose (MTD) in rodents.

  • Repeat-Dose Toxicity: 28-day and 90-day studies in two species (one rodent, one non-rodent) to identify potential target organs of toxicity.

  • Genotoxicity: A battery of in vitro and in vivo assays (e.g., Ames test, micronucleus assay) to assess mutagenic potential.

  • Safety Pharmacology: To evaluate the effects on vital functions (cardiovascular, respiratory, and central nervous systems).

Conclusion

(4R)-N-Acetyl-9-aminominocycline represents a promising therapeutic candidate for neurological disorders by combining the known beneficial effects of minocycline and N-acetylcysteine. The protocols and application notes provided here offer a robust framework for the preclinical evaluation of this novel compound. A thorough investigation of its efficacy, mechanism of action, pharmacokinetics, and safety will be crucial for its successful translation to the clinic. The synergistic effects observed with the combination of its parent molecules provide a strong scientific rationale for its continued development.[1][3]

References

Application Notes and Protocols for High-Throughput Screening with N-Acetyl-9-aminominocycline, (4R)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-9-aminominocycline, (4R)- is a derivative of the tetracycline antibiotic minocycline. While specific biological data for this compound is not extensively available in public literature, the tetracycline class of molecules is known for a broad range of biological activities beyond their antimicrobial effects. Patents related to 9-substituted minocycline compounds suggest potential applications in treating bacterial infections and neoplasms.[1][2] Furthermore, tetracycline derivatives have been reported to exhibit non-antibiotic properties, including the inhibition of matrix metalloproteinases (MMPs) and nitric oxide synthases (iNOS), as well as the induction of apoptosis.

These application notes provide a framework for conducting high-throughput screening (HTS) campaigns to investigate the biological activities of N-Acetyl-9-aminominocycline, (4R)-. The protocols described below are based on established HTS methodologies for antibacterial, anticancer, and anti-inflammatory research.

Disclaimer: The quantitative data presented in the tables are illustrative examples and are not based on experimental results for N-Acetyl-9-aminominocycline, (4R)-. These examples are provided to guide the user in data presentation and interpretation.

Section 1: Antibacterial Activity Screening

Tetracycline derivatives are well-known for their antibacterial properties. An HTS campaign can be designed to determine the minimum inhibitory concentration (MIC) of N-Acetyl-9-aminominocycline, (4R)- against a panel of clinically relevant bacterial strains.

Experimental Protocol: Broth Microdilution MIC Assay

  • Bacterial Strain Preparation:

    • Culture a panel of Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria overnight in appropriate broth media (e.g., Mueller-Hinton Broth).

    • Dilute the overnight cultures to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation:

    • Prepare a stock solution of N-Acetyl-9-aminominocycline, (4R)- in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a 384-well microtiter plate to create a concentration gradient.

  • Assay Procedure:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.

    • Include positive controls (bacteria with no compound) and negative controls (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Measure the optical density at 600 nm (OD600) using a plate reader to determine bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

Data Presentation: Illustrative MIC Data

Bacterial StrainGram StainMIC (µg/mL) of N-Acetyl-9-aminominocycline, (4R)-MIC (µg/mL) of Minocycline (Control)
Staphylococcus aureusPositive41
Streptococcus pneumoniaePositive82
Escherichia coliNegative164
Pseudomonas aeruginosaNegative>6416

Experimental Workflow: Antibacterial MIC Screening

Antibacterial_MIC_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (Overnight) Inoculation Inoculation of bacteria into assay plates Bacterial_Culture->Inoculation Compound_Dilution Compound Serial Dilution in 384-well plate Compound_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation OD_Reading OD600 Reading Incubation->OD_Reading MIC_Determination MIC Determination OD_Reading->MIC_Determination

Caption: Workflow for antibacterial minimum inhibitory concentration (MIC) screening.

Section 2: Anticancer Activity Screening (Apoptosis Induction)

Given the potential of 9-substituted minocycline compounds in treating neoplasms, an HTS assay to screen for apoptosis-inducing activity is highly relevant.[1][2]

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., HCT116, MCF-7, A549) in appropriate media.

    • Seed the cells into 384-well, clear-bottom plates at a density that will result in 70-80% confluency at the time of the assay.

  • Compound Treatment:

    • Prepare serial dilutions of N-Acetyl-9-aminominocycline, (4R)- in cell culture media.

    • Add the compound dilutions to the cells and incubate for a predetermined time (e.g., 24, 48 hours).

    • Include a known apoptosis inducer (e.g., staurosporine) as a positive control and a vehicle control (e.g., DMSO).

  • Assay Procedure:

    • Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7) to each well.

    • Incubate at room temperature for 1-2 hours to allow for signal stabilization.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the fold change in caspase-3/7 activity relative to the vehicle control.

Data Presentation: Illustrative Apoptosis Induction Data

Cell LineCompound Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Vehicle)
HCT11611.2
HCT116103.5
HCT116508.1
MCF-7101.8
A549101.5

Signaling Pathway: Caspase-Mediated Apoptosis

Apoptosis_Pathway Compound N-Acetyl-9-aminominocycline, (4R)- Cell Cancer Cell Compound->Cell Procaspase3 Pro-caspase-3 Cell->Procaspase3 Induces signaling cascade Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Cleavage Substrates Cellular Substrates Caspase3->Substrates Cleavage of Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified pathway of caspase-mediated apoptosis induction.

Section 3: Anti-inflammatory Activity Screening

Tetracyclines are known to possess anti-inflammatory properties, partly through the inhibition of enzymes like matrix metalloproteinases (MMPs) and inducible nitric oxide synthase (iNOS).

Matrix Metalloproteinase (MMP) Inhibition

Experimental Protocol: FRET-Based MMP Activity Assay

  • Enzyme and Substrate Preparation:

    • Use a commercially available MMP inhibitor screening kit containing a recombinant human MMP (e.g., MMP-2, MMP-9) and a fluorogenic peptide substrate (FRET-based).

    • Prepare the enzyme and substrate according to the manufacturer's instructions.

  • Compound Preparation:

    • Prepare serial dilutions of N-Acetyl-9-aminominocycline, (4R)- in the assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the compound dilutions, the MMP enzyme, and a known MMP inhibitor (e.g., GM6001) as a positive control.

    • Initiate the reaction by adding the FRET substrate.

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Data Analysis:

    • Measure fluorescence at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition of MMP activity for each compound concentration and determine the IC50 value.

Data Presentation: Illustrative MMP Inhibition Data

MMP IsoformN-Acetyl-9-aminominocycline, (4R)- IC50 (µM)GM6001 (Control) IC50 (µM)
MMP-215.20.4
MMP-925.80.5
Inducible Nitric Oxide Synthase (iNOS) Inhibition

Experimental Protocol: Griess Assay for Nitrite Determination

  • Cell Culture and Stimulation:

    • Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

    • Pre-treat the cells with serial dilutions of N-Acetyl-9-aminominocycline, (4R)- for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression and nitric oxide (NO) production. Incubate for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant.

    • Incubate for 15 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percent inhibition of NO production.

Data Presentation: Illustrative iNOS Inhibition Data

Compound Concentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
0 (Stimulated Control)52.30
145.113.8
1021.758.5
508.983.0

Logical Relationship: Screening Cascade

Screening_Cascade cluster_secondary Mechanism of Action Studies Primary_Screen Primary HTS (e.g., Cell Viability) Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Dose_Response Dose-Response Confirmation Hit_Compounds->Dose_Response Secondary_Assays Secondary Assays Dose_Response->Secondary_Assays MMP_Assay MMP Inhibition Assay Secondary_Assays->MMP_Assay iNOS_Assay iNOS Inhibition Assay Secondary_Assays->iNOS_Assay Apoptosis_Assay Apoptosis Assay Secondary_Assays->Apoptosis_Assay Lead_Compounds Lead Compounds MMP_Assay->Lead_Compounds iNOS_Assay->Lead_Compounds Apoptosis_Assay->Lead_Compounds

Caption: A logical workflow for a high-throughput screening cascade.

References

Application Notes: Flow Cytometry Analysis of Cells Treated with N-Acetyl-9-aminominocycline, (4R)-

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Acetyl-9-aminominocycline, (4R)- is a novel derivative of minocycline, a second-generation tetracycline. Minocycline and its analogs are investigated for therapeutic potential beyond their antimicrobial properties, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2] These effects are often mediated by modulating fundamental cellular processes such as apoptosis (programmed cell death), cell cycle progression, and oxidative stress.[3][4] Flow cytometry is a powerful, high-throughput technique essential for dissecting these cellular responses at the single-cell level, making it invaluable in drug development.[5]

These application notes provide a framework for characterizing the cellular effects of N-Acetyl-9-aminominocycline, (4R)- using three key flow cytometry assays:

  • Apoptosis Assay: To quantify the induction of programmed cell death.

  • Cell Cycle Analysis: To determine the compound's effect on cell proliferation.

  • Reactive Oxygen Species (ROS) Assay: To measure the generation of intracellular oxidative stress.

Apoptosis Analysis using Annexin V & Propidium Iodide (PI)

Principle

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6][7] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[8] By using both dyes, it is possible to distinguish between four cell populations:

  • Live Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive (less common).

Application

This assay is critical for determining if N-Acetyl-9-aminominocycline, (4R)- induces cytotoxicity through a controlled apoptotic mechanism, which is often a desired characteristic for anti-cancer agents.[3] By quantifying the percentage of cells in each quadrant, researchers can assess the dose-dependent pro-apoptotic activity of the compound.

Data Presentation: Apoptosis

The following table presents hypothetical data for cancer cells treated with N-Acetyl-9-aminominocycline, (4R)- for 48 hours.

Treatment GroupConcentration (µM)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control095.2 ± 2.12.5 ± 0.52.3 ± 0.6
Compound1085.6 ± 3.48.1 ± 1.26.3 ± 1.1
Compound5060.3 ± 4.525.4 ± 2.814.3 ± 2.2
Compound10035.8 ± 5.140.1 ± 3.924.1 ± 3.5

Cell Cycle Analysis using Propidium Iodide (PI)

Principle

Cell cycle analysis by flow cytometry relies on the stoichiometric binding of a fluorescent dye, such as Propidium Iodide (PI), to the DNA content of the cells. Since PI cannot cross the membrane of live cells, cells must first be fixed and permeabilized (e.g., with ethanol).[9] The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell. This allows for the quantification of cells in different phases of the cell cycle:

  • G0/G1 Phase: Cells with a 2n DNA content.

  • S Phase: Cells undergoing DNA synthesis, with DNA content between 2n and 4n.

  • G2/M Phase: Cells with a 4n DNA content, preparing for or in mitosis.

Application

This assay determines if N-Acetyl-9-aminominocycline, (4R)- inhibits cell proliferation by causing arrest at a specific phase of the cell cycle. Many chemotherapeutic agents function by inducing G1 or G2/M arrest, preventing cancer cells from dividing.[4] An accumulation of cells in a particular phase suggests the compound interferes with the molecular machinery regulating that stage.

Data Presentation: Cell Cycle

Hypothetical data for cells treated with N-Acetyl-9-aminominocycline, (4R)- for 24 hours.

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control055.4 ± 2.530.1 ± 1.814.5 ± 1.2
Compound1065.2 ± 3.122.5 ± 2.012.3 ± 1.5
Compound5078.9 ± 4.010.3 ± 1.510.8 ± 1.3
Compound10085.1 ± 3.85.6 ± 1.19.3 ± 1.0

Intracellular Reactive Oxygen Species (ROS) Detection

Principle

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that, when overproduced, can lead to oxidative stress and cellular damage. 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a common cell-permeable probe used to measure intracellular ROS.[10] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity of DCF, measured by flow cytometry, is proportional to the amount of intracellular ROS.[11]

Application

This assay helps elucidate the mechanism of action of N-Acetyl-9-aminominocycline, (4R)-. An increase in ROS can be a primary mechanism for inducing apoptosis in cancer cells.[12] Conversely, for neuroprotective applications, a reduction in ROS might be the desired outcome.[13] This assay quantifies the compound's effect on the cellular redox state.

Data Presentation: ROS Production

Hypothetical data for cells treated with N-Acetyl-9-aminominocycline, (4R)- for 6 hours.

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (MFI)Fold Change vs. Control
Vehicle Control0150 ± 251.0
Compound10225 ± 301.5
Compound50450 ± 453.0
Compound100750 ± 605.0

Visualizations

G cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis seed Seed Cells in Culture Plates incubate Incubate (24h) for Adherence seed->incubate treat Treat with N-Acetyl-9- aminominocycline, (4R)- incubate->treat incubate_treat Incubate for Desired Time Period treat->incubate_treat harvest Harvest & Wash Cells incubate_treat->harvest stain Stain with Specific Fluorescent Probes harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data (Gating & Quantification) acquire->analyze

Caption: General experimental workflow for flow cytometry analysis.

G cluster_mito Mitochondrial (Intrinsic) Pathway compound N-Acetyl-9-aminominocycline, (4R)- bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax/Bak (Pro-apoptotic) compound->bax Promotes mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Potential mechanism via the intrinsic apoptosis pathway.

Detailed Experimental Protocols

A. Protocol: Apoptosis Assay (Annexin V/PI)

Materials:

  • Cells of interest (e.g., cancer cell line)

  • N-Acetyl-9-aminominocycline, (4R)-

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding: Seed 0.5 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of N-Acetyl-9-aminominocycline, (4R)- (e.g., 0, 10, 50, 100 µM) and incubate for the desired time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, neutralize, and combine with the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[8]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[14]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[15]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[7]

  • Final Volume: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately on a flow cytometer. Use FITC (FL1) for Annexin V and a red channel like PE-Texas Red (FL3) for PI.

B. Protocol: Cell Cycle Analysis (PI)

Materials:

  • Cells and treatment compound as above

  • PBS

  • Ice-cold 70% Ethanol

  • PI/RNase Staining Buffer

  • Flow cytometry tubes

Procedure:

  • Seeding and Treatment: Follow steps 1-2 from the apoptosis protocol.

  • Harvesting: Harvest adherent cells via trypsinization, neutralize, and collect by centrifugation (300 x g, 5 min).

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[9]

  • Incubation: Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).[16]

  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS to remove residual ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.[17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze on a flow cytometer using a linear scale for the PI channel (e.g., FL2 or FL3) to properly resolve the G0/G1 and G2/M peaks.

C. Protocol: Intracellular ROS Detection (H2DCFDA)

Materials:

  • Cells and treatment compound as above

  • Serum-free culture medium

  • H2DCFDA reagent (e.g., 10 mM stock in DMSO)

  • PBS

  • Flow cytometry tubes

Procedure:

  • Seeding and Treatment: Follow steps 1-2 from the apoptosis protocol, using a shorter incubation time appropriate for ROS detection (e.g., 1-6 hours). Include a positive control (e.g., 100 µM H₂O₂ for 30 minutes).

  • Harvesting: Gently harvest the cells using trypsin and centrifugation.

  • Loading with H2DCFDA: Wash the cells once with PBS. Resuspend the pellet in pre-warmed serum-free medium containing H2DCFDA at a final concentration of 5-10 µM.[11]

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.[10]

  • Washing: Centrifuge the cells and wash twice with cold PBS to remove excess probe.

  • Resuspension: Resuspend the final cell pellet in 500 µL of cold PBS.

  • Analysis: Analyze immediately on a flow cytometer, detecting the DCF signal in the FITC channel (FL1).[18]

References

Troubleshooting & Optimization

N-Acetyl-9-aminominocycline, (4R)- stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Acetyl-9-aminominocycline, (4R)-

This guide provides troubleshooting advice and frequently asked questions regarding the stability of N-Acetyl-9-aminominocycline, (4R)- in aqueous solutions. The information herein is based on the known behavior of related tetracycline compounds and general principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of N-Acetyl-9-aminominocycline is turning yellow/brown. What is happening?

A1: Discoloration, particularly turning yellow or brown, is often an indication of degradation, likely through oxidation or the formation of conjugated double bond systems. Tetracycline derivatives can be sensitive to light and oxygen. To mitigate this, we recommend preparing solutions fresh, using degassed solvents (e.g., sparged with nitrogen or argon), and protecting the solution from light by using amber vials or covering the container with aluminum foil.

Q2: I'm observing a loss of potency in my stock solution over a short period. What are the likely causes?

A2: A rapid loss of potency can be attributed to several factors. The most common culprits for tetracycline-class antibiotics in aqueous solution are:

  • Epimerization: The stereocenter at position 4 is prone to epimerization in aqueous solutions, particularly in the pH range of 4 to 8. The resulting (4S)-epimer often has significantly lower biological activity.

  • Hydrolysis: The N-acetyl group or other amide bonds in the molecule could be susceptible to hydrolysis, especially at pH extremes (highly acidic or alkaline conditions).

  • Dehydration: Formation of anhydrotetracycline derivatives can occur under acidic conditions (pH < 2), which may also lead to a loss of activity.

Q3: What is the optimal pH for storing N-Acetyl-9-aminominocycline in an aqueous solution?

A3: While specific data for this molecule is not available, tetracyclines are generally most stable in acidic conditions, around pH 2-3. However, this can also promote the formation of anhydro derivatives. A compromise is often found in the slightly acidic range of pH 4-5. It is crucial to perform a pH stability profile to determine the optimal pH for your specific application and desired storage duration.

Q4: Can I autoclave my solution containing N-Acetyl-9-aminominocycline?

A4: No, autoclaving (steam sterilization) is not recommended. The high temperatures will likely cause significant and rapid degradation of the molecule. For sterilization, filtration through a 0.22 µm filter is the preferred method.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability issues.

Issue 1: Precipitate Formation in Solution
  • Potential Cause: The concentration of the compound exceeds its solubility limit in the chosen solvent system. Solubility can be highly dependent on pH and the presence of co-solvents.

  • Troubleshooting Steps:

    • Verify the solubility of the compound in your specific buffer and at the intended pH.

    • Consider adjusting the pH of the solution.

    • If permissible for your experiment, consider adding a small percentage of a co-solvent like DMSO or ethanol.

    • Prepare a more dilute stock solution.

Issue 2: Inconsistent Results in Biological Assays
  • Potential Cause: Degradation of the compound during the experiment. The rate of degradation can be influenced by the temperature, pH, and light exposure in your assay conditions.

  • Troubleshooting Steps:

    • Prepare fresh solutions immediately before each experiment.

    • Minimize the time the compound spends in aqueous solution at physiological pH (e.g., ~7.4) and temperature (e.g., 37°C).

    • Include a stability control in your experiment: incubate the compound in your assay buffer for the duration of the experiment and then analyze its concentration by HPLC.

Logical Troubleshooting Flow

The following diagram illustrates a decision-making process for troubleshooting common stability problems.

TroubleshootingFlow start Start: Observe Issue issue_type What is the nature of the issue? start->issue_type color_change Color Change (Yellow/Brown) issue_type->color_change Visual potency_loss Loss of Potency/ Inconsistent Results issue_type->potency_loss Performance precipitate Precipitate Formation issue_type->precipitate Physical check_oxidation Hypothesis: Oxidation/Degradation color_change->check_oxidation check_degradation Hypothesis: Epimerization/Hydrolysis potency_loss->check_degradation check_solubility Hypothesis: Exceeded Solubility precipitate->check_solubility action_oxidation Action: - Use degassed solvent - Protect from light - Add antioxidant (if permissible) check_oxidation->action_oxidation action_degradation Action: - Prepare fresh solutions - Control pH and temperature - Run stability check check_degradation->action_degradation action_solubility Action: - Verify solubility limit - Adjust pH - Add co-solvent check_solubility->action_solubility

Caption: Troubleshooting decision tree for stability issues.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study and a pH stability profile. These tables serve as an example of how to present stability data.

Table 1: Hypothetical Forced Degradation of N-Acetyl-9-aminominocycline

ConditionStressorDuration% Assay of Parent Compound% Total Degradation
Acidic0.1 M HCl24 hours82.5%17.5%
Alkaline0.1 M NaOH2 hours65.1%34.9%
Oxidative3% H₂O₂8 hours70.3%29.7%
Thermal60°C in Water48 hours89.0%11.0%
PhotolyticUV Light (254nm)24 hours91.2%8.8%

Table 2: Hypothetical pH-Rate Profile for N-Acetyl-9-aminominocycline at 25°C

pHBuffer SystemHalf-life (t½) in hoursApparent Rate Constant (k_obs) (h⁻¹)
2.0Glycine-HCl1500.0046
4.0Acetate2500.0028
6.0Phosphate1200.0058
7.4Phosphate480.0144
9.0Borate150.0462

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and to demonstrate the stability-indicating nature of an analytical method (e.g., HPLC).

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve N-Acetyl-9-aminominocycline in a suitable solvent (e.g., methanol or water) to create a 1 mg/mL stock solution.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature.

  • Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

  • Thermal Stress: Dilute 1 mL of stock solution with 1 mL of purified water. Place in a water bath at 60°C.

  • Photolytic Stress: Expose the stock solution in a photostable, clear container to UV light.

  • Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and alkaline samples. Dilute to a suitable concentration and analyze by a validated HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of a control (unstressed) sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Hypothesized Degradation Pathway

This diagram illustrates potential degradation products based on the known chemistry of tetracyclines.

DegradationPathway Parent N-Acetyl-9-aminominocycline (4R)- Epimer Epimerization Product (4S)-Epimer Parent->Epimer pH 4-8 Dehydrated Dehydration Product Anhydro-derivative Parent->Dehydrated Acidic pH (<2) Deacetylated Hydrolysis Product 9-Aminominocycline Parent->Deacetylated pH extremes Oxidized Oxidation Products Parent->Oxidized Light, O2

Caption: Potential degradation pathways for N-Acetyl-9-aminominocycline.

Protocol 2: Aqueous Stability Study (pH-Rate Profile)

Objective: To determine the rate of degradation of N-Acetyl-9-aminominocycline as a function of pH.

Methodology:

  • Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Solution Preparation: For each pH, prepare a solution of N-Acetyl-9-aminominocycline at a known concentration (e.g., 10 µg/mL).

  • Incubation: Store the solutions at a constant, controlled temperature (e.g., 25°C or 40°C) and protect them from light.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect aliquots from each solution.

  • Analysis: Immediately analyze the concentration of the remaining parent compound in each aliquot using a validated HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope of the line is equal to the negative of the apparent rate constant (k_obs). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k_obs.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis & Data Processing prep_stock Prepare Stock Solution (e.g., 1 mg/mL) prep_working Dilute Stock into Buffers (e.g., 10 µg/mL) prep_stock->prep_working prep_buffers Prepare Buffer Solutions (pH 2, 4, 6, 7.4, 9) prep_buffers->prep_working incubate Incubate at Constant Temp (e.g., 25°C), protected from light prep_working->incubate sampling Sample at Time Points (t=0, 1, 2, 4, 8, 24h...) incubate->sampling analyze Analyze Samples by HPLC sampling->analyze process Calculate Concentration vs. Time analyze->process plot Plot ln(Conc) vs. Time process->plot calculate Determine k_obs and t½ plot->calculate

Caption: Workflow for a pH-rate stability study.

Technical Support Center: Optimizing N-Acetyl-9-aminominocycline, (4R)- Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is based on data from in vivo studies of minocycline, a closely related second-generation tetracycline. N-Acetyl-9-aminominocycline, (4R)- is a derivative of minocycline, and while much of this information will be relevant, it is crucial to validate these protocols and dosage ranges for your specific compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for N-Acetyl-9-aminominocycline, (4R)- in a rodent model of neuroinflammation?

A1: Based on studies with the parent compound, minocycline, a typical starting dose for neuroprotection in rodents is in the range of 45-50 mg/kg administered intraperitoneally (IP).[1] However, intravenous (IV) administration of lower doses, such as 3-10 mg/kg, has also been shown to be effective in reducing infarct size in rat models of cerebral ischemia.[2] For chronic studies, dosing may be tapered over time. It is recommended to perform a dose-response study to determine the optimal dose for N-Acetyl-9-aminominocycline, (4R)- in your specific model.

Q2: What is the best route of administration for in vivo studies?

A2: The choice of administration route depends on the experimental design and desired pharmacokinetic profile.

  • Intraperitoneal (IP): Commonly used and generally well-tolerated. It provides systemic exposure, though absorption can be variable.

  • Intravenous (IV): Ensures immediate and complete bioavailability, providing precise control over plasma concentrations.[2][3] This route is often preferred for acute studies.

  • Oral (PO): Suitable for chronic dosing studies. However, bioavailability can be lower and more variable compared to parenteral routes.[4]

  • Subcutaneous (SC): Can provide a slower release and more sustained exposure.

  • Intrathecal (IT) or Intracerebral (IC): For direct delivery to the central nervous system (CNS), bypassing the blood-brain barrier.[1][5]

Q3: What vehicle should I use to dissolve N-Acetyl-9-aminominocycline, (4R)-?

A3: For minocycline hydrochloride, common vehicles for in vivo administration include:

  • Sterile Phosphate-Buffered Saline (PBS)[6]

  • Normal Saline (0.9% NaCl)[7]

  • Sterile Water for Injection[3][8]

The choice of vehicle will depend on the solubility of N-Acetyl-9-aminominocycline, (4R)-. It is crucial to ensure the compound is fully dissolved and the pH of the solution is appropriate for the chosen administration route to avoid precipitation and irritation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of the compound in solution Poor solubility in the chosen vehicle. pH of the solution is not optimal.Test the solubility of N-Acetyl-9-aminominocycline, (4R)- in different biocompatible solvents. Adjust the pH of the solution; minocycline hydrochloride is more soluble in acidic conditions. Prepare fresh solutions before each administration.
Animal distress or adverse reactions post-injection (e.g., lethargy, ataxia) The dose may be too high. Vestibular side effects are a known issue with minocycline.[9] Rapid IV infusion can cause adverse effects.[10]Reduce the dose. Consider a different route of administration that allows for slower absorption (e.g., SC instead of IV). For IV administration, ensure a slow infusion rate. Monitor animals closely after dosing.
High variability in experimental results Inconsistent dosing technique. Variable absorption (especially with oral or IP routes). Degradation of the compound.Ensure consistent and accurate administration of the compound. For oral gavage, ensure the compound is delivered to the stomach. Consider the IV route for more consistent plasma levels. Prepare fresh solutions and protect from light if the compound is light-sensitive.
Lack of efficacy The dose may be too low. Poor bioavailability or CNS penetration. The timing of administration may not be optimal.Perform a dose-escalation study to find the effective dose. Measure plasma and/or brain concentrations of the compound to assess its pharmacokinetics. Optimize the treatment window based on the disease model.

Quantitative Data Summary

Minocycline Dosage in Animal Models
Animal Model Dosage Route of Administration Application Reference
Mouse50 mg/kgIPIntracerebral Hemorrhage[1]
Mouse25 mg/kgIPIntracerebral Hemorrhage[11]
Neonatal Mouse4.5 - 45 mg/kgSCDevelopmental Neurotoxicity[12]
Rat3 - 10 mg/kgIVCerebral Ischemia[2]
Rat60 mg/kgOral (q12h)Traumatic Brain Injury[13]
Rat50 mg/kgIP or ITInflammatory Pain[5]
Rabbit30 mg/kgOral or IMZootechnical Performance[14]
Horse2.2 mg/kgIVPharmacokinetics[15]
Horse4 mg/kg (q12h)OralPharmacokinetics[4]
Cat5 mg/kgIVPharmacokinetics[16]
Donkey4 mg/kgIMPharmacokinetics[17]
Pharmacokinetic Parameters of Minocycline in Various Species
Species Dose & Route T1/2 (Elimination Half-life) Cmax (Peak Plasma Concentration) Reference
Human200 mg IV15 - 23 hours2.52 - 6.63 µg/mL[3]
Horse2.2 mg/kg IV7.70 ± 1.91 hours-[15]
Horse4 mg/kg Oral (multiple doses)11.48 ± 3.23 hours0.67 ± 0.26 µg/mL[4]
Donkey4 mg/kg IM5.95 hours (plasma)2.63 µg/mL (plasma)[17]
Rat60 mg/kg Oral~4.6 hours (after first dose)5.5 - 10.5 µg/mL[13]

Experimental Protocols

Protocol for Intraperitoneal (IP) Administration in Mice
  • Preparation of Dosing Solution:

    • Dissolve N-Acetyl-9-aminominocycline, (4R)- in sterile PBS to the desired concentration.

    • Ensure the final volume for injection is appropriate for the animal's weight (typically 10 mL/kg).

    • Warm the solution to room temperature before injection.

  • Animal Restraint:

    • Gently restrain the mouse by scruffing the neck to expose the abdomen.

  • Injection:

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • The needle should be inserted at a 15-20 degree angle.

    • Aspirate to ensure no fluid is drawn back, which would indicate entry into a vessel or organ.

    • Slowly inject the solution.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress.

Protocol for Intravenous (IV) Administration in Rats (via tail vein)
  • Preparation of Dosing Solution:

    • Dissolve N-Acetyl-9-aminominocycline, (4R)- in sterile saline to the desired concentration.

    • The solution must be sterile and free of particulates.

  • Animal Restraint and Vein Dilation:

    • Place the rat in a restraining device.

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection:

    • Use a 27-30 gauge needle attached to a syringe.

    • Insert the needle into one of the lateral tail veins, parallel to the vein.

    • Successful entry is often indicated by a flash of blood in the needle hub.

    • Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-insert.

  • Post-injection Care:

    • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the rat to its cage and monitor for adverse reactions.

Visualizations

Signaling Pathways

anti_inflammatory_pathway cluster_minocycline N-Acetyl-9-aminominocycline, (4R)- (Proposed) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus minocycline N-Acetyl-9-aminominocycline, (4R)- tlr4 TLR4 minocycline->tlr4 Inhibits ros ROS Production minocycline->ros Inhibits nfkb NF-κB tlr4->nfkb Activates inflammatory_cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->inflammatory_cytokines Upregulates

Caption: Proposed anti-inflammatory signaling pathway of N-Acetyl-9-aminominocycline, (4R)-.

apoptosis_pathway cluster_minocycline N-Acetyl-9-aminominocycline, (4R)- (Proposed) cluster_mitochondria Mitochondria cluster_cytoplasm Cytoplasm cluster_extrinsic Extrinsic Pathway minocycline N-Acetyl-9-aminominocycline, (4R)- bcl2 Bcl-2 minocycline->bcl2 Upregulates bax Bax minocycline->bax Inhibits cytochrome_c Cytochrome c Release minocycline->cytochrome_c Inhibits caspase3 Caspase-3 minocycline->caspase3 Inhibits trail TRAIL Signaling minocycline->trail Inhibits bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis caspase8 Caspase-8 trail->caspase8 caspase8->caspase3

Caption: Proposed anti-apoptotic signaling pathways of N-Acetyl-9-aminominocycline, (4R)-.

Experimental Workflow

experimental_workflow start Start: Disease Model Induction dosing Administer N-Acetyl-9-aminominocycline, (4R)- or Vehicle Control start->dosing behavioral Behavioral Assessments dosing->behavioral tissue Tissue Collection and Processing behavioral->tissue biochemical Biochemical Assays (ELISA, Western Blot) tissue->biochemical histology Histological Analysis tissue->histology data Data Analysis biochemical->data histology->data end End: Conclusion data->end

Caption: General experimental workflow for in vivo studies.

References

Technical Support Center: N-Acetyl-9-aminominocycline, (4R)- Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving HPLC peak tailing issues encountered during the analysis of N-Acetyl-9-aminominocycline, (4R)-.

Troubleshooting Guide: HPLC Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact resolution, sensitivity, and accurate quantification.[1] For N-Acetyl-9-aminominocycline, (4R)-, an amine-containing compound, peak tailing is often attributed to secondary interactions with the stationary phase. This guide provides a systematic approach to diagnose and resolve this issue.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting HPLC peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed for N-Acetyl-9-aminominocycline, (4R)- check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_problem Suspect System-Wide Issue: - Column void or blockage - Extra-column volume - Leaks check_all_peaks->system_problem Yes specific_peak_tailing Peak tailing is specific to N-Acetyl-9-aminominocycline, (4R)- check_all_peaks->specific_peak_tailing No resolve_system_problem Action: - Reverse/flush or replace column - Check tubing and connections - Perform system maintenance system_problem->resolve_system_problem solution Symmetrical Peak Achieved resolve_system_problem->solution silanol_interaction Primary Suspect: Silanol Interactions Secondary retention of the amine group. specific_peak_tailing->silanol_interaction other_causes Consider Other Causes: - Sample overload - Inappropriate sample solvent specific_peak_tailing->other_causes If mobile phase/column optimization is ineffective mobile_phase_optimization Mobile Phase Optimization silanol_interaction->mobile_phase_optimization column_considerations Column Considerations silanol_interaction->column_considerations mobile_phase_optimization->solution column_considerations->solution resolve_other_causes Action: - Reduce sample concentration/volume - Dissolve sample in mobile phase other_causes->resolve_other_causes resolve_other_causes->solution Silanol_Interaction cluster_StationaryPhase Silica Stationary Phase cluster_Analyte Analyte in Mobile Phase Si-O- Si-O⁻ (Deprotonated Silanol) Analyte-NH3+ Analyte-NH₃⁺ (Protonated Amine) Si-O-->Analyte-NH3+ Delayed Elution (Peak Tailing) Analyte-NH3+->Si-O- Ionic Interaction (Secondary Retention)

References

Technical Support Center: Synthesis of (4R)-N-Acetyl-9-aminominocycline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of (4R)-N-Acetyl-9-aminominocycline. The guidance is based on documented procedures for related compounds and established principles of organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key stages in the synthesis of (4R)-N-Acetyl-9-aminominocycline?

The synthesis of (4R)-N-Acetyl-9-aminominocycline typically involves a multi-step process. Based on available literature for similar compounds, a common route involves the synthesis of a 9-aminominocycline intermediate, followed by its N-acetylation.

Q2: My overall yield is low. Which step is the most likely cause?

Low overall yield can result from inefficiencies in any of the synthesis steps. It is crucial to monitor the yield and purity of each intermediate. The nitration and subsequent reduction to form 9-aminominocycline, as well as the final N-acetylation, are all critical steps where yield can be lost. We recommend analyzing a sample from each step to pinpoint the issue.

Q3: Are there specific safety precautions I should take during this synthesis?

Yes. The synthesis involves hazardous reagents. For instance, the nitration step uses concentrated nitric and sulfuric acids, which are highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is essential. All reactions should be carried out in a well-ventilated fume hood.

Troubleshooting Guide: Low Synthesis Yield

Problem Area 1: Synthesis of 9-Aminominocycline Intermediate

Low yield of the 9-aminominocycline intermediate is a common issue. The following guide addresses potential causes and solutions.

dot

TroubleshootingWorkflow start Low Yield of 9-Aminominocycline check_reagents Verify Purity of Starting Materials (Minocycline) start->check_reagents check_nitration Review Nitration Conditions check_reagents->check_nitration Reagents OK check_reduction Review Reduction Conditions check_nitration->check_reduction Conditions OK optimize_nitration Optimize Nitration: - Temperature Control - Acid Ratio - Reaction Time check_nitration->optimize_nitration Suboptimal optimize_reduction Optimize Reduction: - Reducing Agent - Solvent - pH Control check_reduction->optimize_reduction Suboptimal purification_issue Investigate Purification Loss check_reduction->purification_issue Conditions OK optimize_nitration->check_reduction optimize_reduction->purification_issue optimize_purification Optimize Purification: - Recrystallization Solvent - pH Adjustment - Column Chromatography purification_issue->optimize_purification High Loss end Improved Yield purification_issue->end Purification OK optimize_purification->end

Caption: Troubleshooting workflow for low yield of 9-aminominocycline.

Common Issues and Solutions:

  • Issue: Incomplete Nitration of Minocycline.

    • Solution: Ensure the reaction temperature is maintained at 0-5°C during the addition of the nitrating mixture. A higher temperature can lead to side product formation. Verify the concentration and ratio of nitric acid to sulfuric acid.

  • Issue: Poor Yield During Reduction of 9-Nitrominocycline.

    • Solution: The choice of reducing agent is critical. While zinc or iron powder can be used, their activity can vary. Ensure the metal is activated if necessary. The pH of the reaction medium during reduction is also important; maintain it within the optimal range for your chosen reducing agent.

  • Issue: Product Loss During Work-up and Purification.

    • Solution: 9-aminominocycline has multiple amine groups, making its solubility pH-dependent. During extraction and crystallization, carefully control the pH to minimize product loss to the aqueous phase. Ensure the chosen crystallization solvent is appropriate and that the cooling process is gradual to maximize crystal formation.

Quantitative Data on 9-Aminominocycline Sulfate Synthesis

The following table summarizes reaction conditions from a patented synthesis of 9-aminominocycline sulfate, a precursor to the acetylated product.

StepReagentsTemperature (°C)Reaction Time (h)Yield (%)Reference
Nitration Minocycline HCl, Acetic Acid, 65% Conc. HNO₃, Acetic Anhydride0-51Not specified[1]
Reduction 9-Nitrominocycline Sulfate, Acetic Acid Solution, Zinc PowderNot specifiedNot specifiedNot specified[1]
Crystallization Dilute H₂SO₄, Dichloromethane, IsopropanolNot specified296.98[1]
Problem Area 2: N-Acetylation of 9-Aminominocycline

This section provides guidance on the final acetylation step. As specific literature for this exact reaction is scarce, the advice is based on general N-acetylation protocols.

dot

SynthesisPathway Minocycline Minocycline Nitrominocycline 9-Nitrominocycline Minocycline->Nitrominocycline Nitration (HNO3/H2SO4) Aminominocycline 9-Aminominocycline ((4R)- isomer) Nitrominocycline->Aminominocycline Reduction (e.g., Zn/CH3COOH) Acetylated N-Acetyl-9-aminominocycline ((4R)- isomer) Aminominocycline->Acetylated N-Acetylation (e.g., Ac2O/Base)

Caption: Synthetic pathway for N-Acetyl-9-aminominocycline.

Common Issues and Solutions:

  • Issue: Low Conversion to the Acetylated Product.

    • Solution:

      • Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. Acetyl chloride can also be used but may be more reactive and lead to side products. Ensure the agent is fresh and not hydrolyzed.

      • Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically used to neutralize the acid byproduct of the reaction. Ensure the base is dry and added in an appropriate stoichiometric amount.

      • Solvent: A polar aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) is often suitable. The solubility of 9-aminominocycline in the chosen solvent is crucial for reaction efficiency.[2]

  • Issue: Formation of Multiple Acetylated Products.

    • Solution: Minocycline has other nucleophilic sites (hydroxyl and other amino groups) that could potentially be acetylated. To achieve selective N-acetylation at the 9-amino position, reaction conditions must be carefully controlled.

      • Temperature: Running the reaction at a lower temperature (e.g., 0°C) can improve selectivity.

      • Stoichiometry: Use a controlled amount of the acetylating agent (e.g., 1.0-1.2 equivalents) to minimize over-acetylation.

  • Issue: Difficulty in Purifying the Final Product.

    • Solution: Purification can often be achieved by column chromatography on silica gel. A gradient elution system, for example, with a mobile phase of dichloromethane and methanol, can be effective in separating the desired product from starting material and any di-acetylated byproducts.

Hypothetical Data for Optimizing N-Acetylation

The following table presents hypothetical data to illustrate how reaction conditions can influence the yield of the N-acetylation step.

EntryAcetylating Agent (Equivalents)BaseSolventTemperature (°C)Yield (%)
1Acetic Anhydride (1.1)TriethylamineDCM075
2Acetic Anhydride (2.0)TriethylamineDCM2560 (with side products)
3Acetyl Chloride (1.1)PyridineDCM070
4Acetic Anhydride (1.1)NoneDCM25<10
5Acetic Anhydride (1.1)TriethylamineDMF080

Experimental Protocols

Protocol 1: Synthesis of 9-Aminominocycline Sulfate

This protocol is adapted from patent CN114957031B.[1]

  • Synthesis of 9-Nitrominocycline:

    • Dissolve 100g of minocycline hydrochloride in 500mL of acetic acid.

    • Cool the solution to 0-5°C.

    • Slowly add 100mL of a 1:1 (v/v) mixture of 65% concentrated nitric acid and acetic anhydride to the stirred reaction solution.

    • Maintain the reaction at this temperature for 1 hour.

  • Preparation of 9-Nitrominocycline Sulfate:

    • To the reaction mixture from the previous step, add a 10-20% solution of dilute sulfuric acid.

    • Add a first organic solvent (e.g., dichloromethane) for phase separation.

    • Separate the aqueous phase and add a second organic solvent (e.g., isopropanol) to induce crystallization.

    • Filter the mixture, wash the filter cake with the second organic solvent, and dry under vacuum.

  • Reduction to 9-Aminominocycline Sulfate:

    • Prepare a 40-80% aqueous solution of acetic acid.

    • Add the 9-nitrominocycline sulfate to the acetic acid solution (ratio of 1:10-100 g/mL).

    • Add a reducing agent such as zinc powder or iron powder (4-10 equivalents).

    • After the reaction is complete, filter the solution.

  • Crystallization of 9-Aminominocycline Sulfate:

    • To the filtrate, add 150mL of 20% dilute sulfuric acid and 300mL of dichloromethane.

    • Stir thoroughly and then separate the phases.

    • Slowly add 2100mL of isopropanol to the aqueous phase to induce crystallization.

    • Allow crystals to grow for 2 hours, then filter.

    • Wash the filter cake with isopropanol and dry to obtain 9-aminominocycline sulfate.

Protocol 2: General Procedure for N-Acetylation of 9-Aminominocycline

Disclaimer: This is a general protocol and may require optimization.

  • Dissolution: Dissolve 1 equivalent of 9-aminominocycline (or its salt) in a suitable aprotic solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Acetylation: Slowly add 1.1 equivalents of acetic anhydride dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the final N-Acetyl-9-aminominocycline.

References

Technical Support Center: Synthesis of (4R)-N-Acetyl-9-aminominocycline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4R)-N-Acetyl-9-aminominocycline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of during the N-acetylation of 9-aminominocycline?

A1: The primary side reactions of concern include:

  • Epimerization at C4: The (4R)- stereocenter is susceptible to epimerization under both acidic and basic conditions, leading to the formation of the inactive (4S)-epimer.

  • Diacetylation: The starting material, 9-aminominocycline, possesses multiple nucleophilic sites. Over-acetylation can occur, particularly at the hydroxyl groups of the phenolic enone system, if the reaction conditions are not carefully controlled.

  • Hydrolysis: The tetracycline backbone can be prone to hydrolysis, especially under harsh pH conditions, leading to degradation products.

  • Oxidation: The phenolic rings of the minocycline scaffold are susceptible to oxidation, which can be exacerbated by the presence of air and certain impurities.

Q2: What is the recommended acetylating agent for this synthesis?

A2: Acetic anhydride is a commonly used and effective acetylating agent for this transformation. Acetyl chloride can also be used, but it is more reactive and may require more stringent control of reaction conditions to avoid side reactions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the recommended methods for monitoring the reaction progress. A suitable HPLC method can effectively separate the starting material, product, and major impurities.

Q4: What are the critical parameters to control during the reaction?

A4: The most critical parameters are:

  • Temperature: The reaction should be conducted at a low temperature (e.g., 0-5 °C) to minimize epimerization and other side reactions.

  • pH: Maintaining a slightly basic or neutral pH is crucial. The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is recommended to neutralize the acetic acid byproduct.

  • Stoichiometry of reagents: A slight excess of the acetylating agent is typically used, but a large excess should be avoided to prevent diacetylation.

Q5: What are the expected impurities in the final product?

A5: Potential impurities include the (4S)-epimer of the product, unreacted 9-aminominocycline, diacetylated byproducts, and degradation products from hydrolysis or oxidation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of N-Acetyl-9-aminominocycline Incomplete reaction.Increase reaction time and monitor by TLC/HPLC. Ensure adequate mixing. Consider a slight increase in the stoichiometry of the acetylating agent.
Degradation of starting material or product.Maintain a low reaction temperature and control the pH carefully. Use degassed solvents to minimize oxidation.
Loss of product during workup and purification.Optimize extraction and crystallization procedures. Ensure the pH of the aqueous phase during extraction is in a range where the product is least soluble.
Presence of a significant amount of (4S)-epimer Reaction temperature is too high.Maintain the reaction temperature at 0-5 °C or lower.
pH is too acidic or too basic.Use a non-nucleophilic base to maintain a near-neutral pH. Avoid prolonged exposure to acidic or basic conditions during workup.
Formation of diacetylated byproduct Excess acetylating agent.Use a smaller excess of the acetylating agent (e.g., 1.1-1.2 equivalents).
Reaction temperature is too high.Perform the reaction at a lower temperature.
Incomplete removal of starting material Insufficient acetylating agent.Use a slight excess of the acetylating agent.
Short reaction time.Increase the reaction time and monitor for the disappearance of the starting material by TLC/HPLC.
Product is discolored (yellow or brown) Oxidation of the phenolic rings.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, degassed solvents.
Presence of colored impurities from the starting material.Ensure the purity of the 9-aminominocycline starting material.

Experimental Protocols

Key Experiment: N-Acetylation of 9-aminominocycline

Materials:

  • 9-aminominocycline (as free base or hydrochloride salt)

  • Acetic anhydride

  • Triethylamine (or Diisopropylethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 9-aminominocycline (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • If starting with the hydrochloride salt, add triethylamine (1.1 equivalents) and stir for 10-15 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of acetic anhydride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Quantitative Data Summary
Parameter Typical Value Notes
Reaction Time 1-4 hoursMonitor by TLC/HPLC for completion.
Typical Yield 70-85%Dependent on the purity of the starting material and optimization of reaction and purification conditions.
Purity (by HPLC) >98%After chromatographic purification.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 9-aminominocycline in DCM add_base Add Triethylamine (if HCl salt) start->add_base cool Cool to 0°C add_base->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react Stir at 0°C add_anhydride->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end N-Acetyl-9-aminominocycline purify->end

Caption: Experimental workflow for the synthesis of N-Acetyl-9-aminominocycline.

troubleshooting_logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn degradation Degradation low_yield->degradation epimer High Epimer Content high_temp High Temperature epimer->high_temp wrong_ph Incorrect pH epimer->wrong_ph diacetyl Diacetylation diacetyl->high_temp excess_reagent Excess Acetic Anhydride diacetyl->excess_reagent increase_time Increase Reaction Time incomplete_rxn->increase_time check_temp_ph Control Temp & pH degradation->check_temp_ph lower_temp Lower Temperature high_temp->lower_temp adjust_ph Adjust pH wrong_ph->adjust_ph reduce_reagent Reduce Reagent Stoichiometry excess_reagent->reduce_reagent

Technical Support Center: N-Acetyl-9-aminominocycline, (4R)- Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-Acetyl-9-aminominocycline, (4R)-.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges for N-Acetyl-9-aminominocycline, (4R)-?

The primary purification challenges for N-Acetyl-9-aminominocycline, (4R)- revolve around the separation of the desired (4R)- stereoisomer from other closely related impurities. These challenges include:

  • Stereoisomer Separation: The most significant challenge is the separation of the (4R)- enantiomer from its (4S)- counterpart and any other diastereomers that may have formed during synthesis.

  • Process-Related Impurities: The synthesis of the parent compound, 9-aminominocycline, often involves nitration and subsequent reduction steps. These processes can lead to impurities such as incompletely reacted intermediates or byproducts.

  • Degradation Products: N-Acetyl-9-aminominocycline can be susceptible to degradation under certain pH and temperature conditions, leading to the formation of impurities that need to be removed.

  • Racemization: There is a potential for racemization at the C4 position during synthesis or purification, which would lead to a loss of the desired (4R)- isomer and complicate the purification process.

Q2: What are the recommended initial steps for purifying crude N-Acetyl-9-aminominocycline?

For the initial purification of crude N-Acetyl-9-aminominocycline, a multi-step approach is recommended:

  • Initial Extraction: Start with a liquid-liquid extraction to remove bulk impurities that have different solubility profiles.

  • Recrystallization: Attempt a preliminary purification by recrystallization. This can be effective in removing a significant portion of achiral impurities and may provide some enrichment of the desired stereoisomer.

  • Achiral Chromatography: If significant non-chiral impurities remain, an initial column chromatography step on a standard stationary phase (e.g., silica gel) can be employed to isolate the mixture of N-Acetyl-9-aminominocycline isomers.

Q3: How can I separate the (4R)- and (4S)- enantiomers of N-Acetyl-9-aminominocycline?

The separation of the (4R)- and (4S)- enantiomers is a critical and challenging step. The two main approaches are chiral High-Performance Liquid Chromatography (HPLC) and crystallization-based methods.

  • Chiral HPLC: This is a powerful technique for enantiomeric separation. Success is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase composition.

  • Crystallization-Based Resolution: This method involves the formation of diastereomeric salts with a chiral resolving agent. The resulting diastereomers will have different solubilities, allowing for their separation by fractional crystallization.

Troubleshooting Guides

Chiral HPLC Separation

Issue: Poor or no separation of enantiomers on a chiral column.

Potential Cause Troubleshooting Solution
Inappropriate Chiral Stationary Phase (CSP) Screen a variety of CSPs. For N-acetylated amino acid derivatives, polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD) and macrocyclic antibiotic-based (e.g., CHIROBIOTIC T) columns are often effective.[1][2]
Suboptimal Mobile Phase Systematically vary the mobile phase composition. For normal phase, adjust the ratio of hexane/alcohol (e.g., isopropanol, ethanol). For reversed-phase, modify the aqueous buffer pH and the organic modifier (e.g., acetonitrile, methanol) concentration.[3]
Incorrect Additives For basic compounds like N-Acetyl-9-aminominocycline, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution in normal phase chromatography.[3] For acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid) is used.[3]
Low Column Temperature Lowering the column temperature can sometimes enhance enantioselectivity.

Table 1: Example Chiral HPLC Screening Conditions

Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Detection (nm) Expected Outcome
Chiralpak AD-HHexane:Ethanol (80:20) + 0.1% Diethylamine1.0280Potential for baseline or partial separation.
CHIROBIOTIC TMethanol:Acetic Acid:Triethylamine (100:0.1:0.1)0.8280Good potential for separation of underivatized amino groups.[2]
Whelk-O 1Hexane:Isopropanol:Acetic Acid (80:20:0.5)1.0280May be effective for arylpropionic acid-like structures.[3]
Crystallization-Based Resolution

Issue: Diastereomeric salts do not crystallize or show poor separation.

Potential Cause Troubleshooting Solution
Inappropriate Resolving Agent Screen a variety of chiral resolving agents. Common choices for amines include tartaric acid derivatives and camphor-10-sulfonic acid.
Unsuitable Solvent System The choice of solvent is critical for successful fractional crystallization. Screen a range of solvents and solvent mixtures to find a system where the two diastereomeric salts have a significant solubility difference.[4]
Supersaturation Issues Carefully control the rate of cooling and solvent evaporation to achieve optimal crystal growth and prevent co-precipitation of the diastereomers.
Incomplete Salt Formation Ensure the stoichiometry of the resolving agent to the racemic mixture is correct.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development
  • Column Selection: Begin with a polysaccharide-based chiral stationary phase such as Chiralpak AD-H.

  • Mobile Phase Screening:

    • Start with a mobile phase of 80:20 (v/v) n-hexane:isopropanol with 0.1% diethylamine.

    • If separation is not achieved, vary the alcohol modifier to ethanol.

    • Systematically adjust the ratio of the hexane and alcohol.

  • Flow Rate and Temperature Optimization:

    • Use a flow rate of 1.0 mL/min as a starting point.

    • If resolution is still poor, try reducing the column temperature to 15-20°C.

  • Data Analysis:

    • Calculate the resolution (Rs) between the enantiomer peaks. A value of Rs > 1.5 indicates baseline separation.

Protocol 2: Diastereomeric Salt Resolution
  • Resolving Agent Selection: Choose an enantiomerically pure chiral acid, such as (+)-tartaric acid.

  • Salt Formation:

    • Dissolve one equivalent of racemic N-Acetyl-9-aminominocycline in a suitable solvent (e.g., methanol).

    • Add one equivalent of the chiral resolving agent.

    • Stir the mixture at room temperature to allow for salt formation.

  • Fractional Crystallization:

    • Slowly cool the solution or allow for slow evaporation of the solvent to induce crystallization.

    • Collect the first crop of crystals by filtration.

    • Analyze the enantiomeric excess (ee) of the crystals and the mother liquor by chiral HPLC.

  • Liberation of the Free Base:

    • Dissolve the diastereomerically pure salt in water.

    • Adjust the pH to basic (e.g., pH 9-10) with a suitable base (e.g., sodium bicarbonate) to precipitate the free base of the desired enantiomer.

    • Extract the product with an organic solvent and dry.

Visualizations

experimental_workflow cluster_0 Crude Product cluster_1 Initial Purification cluster_2 Chiral Separation cluster_3 Final Product crude Crude N-Acetyl-9-aminominocycline (Mixture of Stereoisomers) extraction Liquid-Liquid Extraction crude->extraction recrystallization Recrystallization extraction->recrystallization achiral_chrom Achiral Column Chromatography recrystallization->achiral_chrom chiral_hplc Chiral HPLC achiral_chrom->chiral_hplc Option 1 diastereomeric_crystallization Diastereomeric Salt Crystallization achiral_chrom->diastereomeric_crystallization Option 2 pure_product Pure N-Acetyl-9-aminominocycline, (4R)- chiral_hplc->pure_product diastereomeric_crystallization->pure_product

Caption: General experimental workflow for the purification of N-Acetyl-9-aminominocycline, (4R)-.

troubleshooting_logic cluster_0 Methodology cluster_1 HPLC Troubleshooting cluster_2 Crystallization Troubleshooting start Poor Enantiomeric Separation is_hplc Chiral HPLC? start->is_hplc is_cryst Crystallization? start->is_cryst change_csp Change Chiral Stationary Phase is_hplc->change_csp Yes change_ra Change Resolving Agent is_cryst->change_ra Yes optimize_mp Optimize Mobile Phase change_csp->optimize_mp adjust_temp Adjust Temperature optimize_mp->adjust_temp optimize_solvent Optimize Solvent System change_ra->optimize_solvent control_super Control Supersaturation optimize_solvent->control_super

Caption: Troubleshooting logic for poor enantiomeric separation.

References

Technical Support Center: N-Acetyl-9-aminominocycline, (4R)- Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Acetyl-9-aminominocycline, (4R)- bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and reducing variability in their experiments.

Troubleshooting Guides

This section provides solutions to common issues encountered during bioassays with N-Acetyl-9-aminominocycline, (4R)-.

High Well-to-Well Variability

Question: We are observing high coefficients of variation (CVs) between replicate wells. What are the potential causes and solutions?

Answer: High well-to-well variability can obscure the true effect of N-Acetyl-9-aminominocycline, (4R)-. The most common causes are inconsistent cell seeding, pipetting errors, and edge effects.[1]

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between plating each row/column. Consider using an automated cell dispenser for high-throughput screening.
Pipetting Errors Calibrate and service pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipette tip immersion depth.[2]
Edge Effects To minimize evaporation and temperature gradients, fill the outer wells with sterile PBS or media and do not use them for experimental data.[3] Ensure proper plate sealing during incubations.
Cell Clumping Gently triturate the cell suspension to break up clumps before plating. If clumping persists, consider using a cell strainer.
Inadequate Reagent Mixing Thoroughly mix all reagents before adding them to the wells.[2]
Inconsistent IC50/EC50 Values

Question: Our calculated IC50/EC50 values for N-Acetyl-9-aminominocycline, (4R)- are not reproducible between experiments. Why is this happening?

Answer: Inconsistent IC50/EC50 values are often due to variations in experimental conditions and data analysis.[4][5]

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution
Cell Passage Number & Health Use cells within a consistent and low passage number range.[6] Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of the assay.
Reagent Lot-to-Lot Variability Qualify new lots of critical reagents (e.g., serum, antibodies) against the previous lot before use in experiments.[7][8][9]
Inconsistent Incubation Times Strictly adhere to the incubation times specified in the protocol for compound treatment and signal development.[1][10]
Incorrect Data Analysis Use a consistent and appropriate curve-fitting model (e.g., four-parameter logistic regression).[4][11] Ensure that the range of concentrations tested brackets the IC50/EC50 value.[5]
Stereoisomer Purity Verify the purity of the (4R)- stereoisomer of N-Acetyl-9-aminominocycline, as contamination with other stereoisomers can affect biological activity.[12]
Poor Z'-Factor

Question: We are getting a low Z'-factor, indicating a small separation between our positive and negative controls. How can we improve this?

Answer: A Z'-factor below 0.5 suggests that the assay is not robust enough to distinguish the signal from the background noise.

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution
Low Signal-to-Background Ratio Optimize the concentrations of detection reagents.[13] Increase the incubation time for the detection step, if applicable.
High Background Signal Increase the number and rigor of wash steps.[1][13] Use an appropriate blocking buffer to prevent non-specific binding.[2]
Suboptimal Assay Conditions Optimize assay parameters such as temperature and pH.[2]
Cell Viability Issues Ensure that the assay conditions themselves are not causing significant cell death in the negative control wells.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of N-Acetyl-9-aminominocycline, (4R)-?

A1: It is recommended to dissolve N-Acetyl-9-aminominocycline, (4R)- in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final working concentrations in the appropriate assay medium.

Q2: What is the optimal cell seeding density for my assay?

A2: The optimal cell seeding density depends on the cell type, the duration of the assay, and the specific endpoint being measured.[14] It is crucial to perform a cell titration experiment to determine the density that results in a robust signal and avoids overgrowth or cell death during the assay period.

Q3: How can I minimize the impact of lot-to-lot variability of my reagents?

A3: To manage reagent variability, it is best to purchase large batches of critical reagents.[7] Before a new lot is used in routine experiments, it should be validated against the current lot to ensure comparable performance.[9][15]

Q4: Can the choice of microplate affect my results?

A4: Yes, the type of microplate can influence the results of cell-based assays.[6] For colorimetric assays, clear-bottom plates are suitable. For fluorescent or luminescent assays, use opaque-walled plates (white for luminescence, black for fluorescence) to minimize well-to-well crosstalk.[2]

Q5: What are some best practices for cell culture to ensure reproducible results?

A5: Maintaining consistent cell culture practices is fundamental for reproducible bioassay results. This includes using a standardized cell passage protocol, regularly authenticating cell lines, and performing routine checks for mycoplasma contamination.[16] Using cryopreserved cell banks and thawing a new vial for each experiment can also reduce variability.[17]

Experimental Protocols

Protocol 1: Preparation of N-Acetyl-9-aminominocycline, (4R)- Working Solutions
  • Thaw a single-use aliquot of 10 mM N-Acetyl-9-aminominocycline, (4R)- in DMSO at room temperature.

  • Perform a serial dilution of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.

  • Ensure that the final concentration of DMSO in the assay wells is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.5%).

  • Use the prepared working solutions immediately.

Protocol 2: General Cell-Based Assay Workflow
  • Cell Seeding: Plate cells at the predetermined optimal density in a 96-well microplate and incubate overnight to allow for cell attachment.

  • Compound Treatment: Remove the culture medium and add fresh medium containing the various concentrations of N-Acetyl-9-aminominocycline, (4R)-. Include appropriate vehicle controls (e.g., medium with DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Signal Detection: Add the detection reagent according to the manufacturer's protocol (e.g., for viability, cytotoxicity, or biomarker quantification).

  • Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength or settings.

Visualizations

TroubleshootingWorkflow start High Assay Variability (e.g., High CV%, Inconsistent IC50) check_pipetting Review Pipetting Technique - Calibrated pipettes? - Consistent technique? start->check_pipetting check_cells Evaluate Cell Culture Practices - Consistent passage number? - Mycoplasma tested? start->check_cells check_reagents Assess Reagents - New lot? - Properly stored? start->check_reagents check_plate Investigate Plate Effects - Edge effects? - Inconsistent temperature? start->check_plate solution_pipetting Implement Pipetting Best Practices (e.g., reverse pipetting, regular calibration) check_pipetting->solution_pipetting Issue Identified solution_cells Standardize Cell Handling (e.g., use low passage cells, thaw-and-use approach) check_cells->solution_cells Issue Identified solution_reagents Qualify New Reagent Lots (e.g., bridging studies) check_reagents->solution_reagents Issue Identified solution_plate Mitigate Plate Effects (e.g., use outer well buffer, proper sealing) check_plate->solution_plate Issue Identified end_node Reduced Variability Improved Reproducibility solution_pipetting->end_node solution_cells->end_node solution_reagents->end_node solution_plate->end_node

Caption: Troubleshooting workflow for high assay variability.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (Logarithmic Growth Phase) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Dilution (Serial Dilution of Stock) treatment 4. Compound Treatment (Incubate 24-72h) compound_prep->treatment cell_seeding->treatment detection 5. Add Detection Reagent (e.g., Viability Dye) treatment->detection read_plate 6. Read Plate (Plate Reader) detection->read_plate data_analysis 7. Data Analysis (Curve Fitting, IC50) read_plate->data_analysis

Caption: Standard experimental workflow for a cell-based bioassay.

SignalingPathway compound N-Acetyl-9-aminominocycline, (4R)- mapk_pathway MAPK Pathway (p38, JNK) compound->mapk_pathway Inhibition nfkb_pathway NF-κB Pathway compound->nfkb_pathway Inhibition stressor Oxidative Stress (e.g., H2O2) stressor->mapk_pathway stressor->nfkb_pathway inflammation Inflammatory Cytokines (TNF-α, IL-6) mapk_pathway->inflammation apoptosis Apoptosis mapk_pathway->apoptosis nfkb_pathway->inflammation cell_survival Cell Survival (Neuroprotection) inflammation->cell_survival apoptosis->cell_survival

Caption: Hypothetical neuroprotective signaling pathway.

References

Technical Support Center: Overcoming Blood-Brain Barrier Limitations for Minocycline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at delivering minocycline derivatives, such as N-Acetyl-9-aminominocycline, (4R)-, across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering minocycline and its derivatives across the blood-brain barrier?

The primary challenges stem from the inherent properties of the BBB, a highly selective semipermeable border that protects the central nervous system (CNS).[1][2] Key obstacles include:

  • Tight Junctions: The endothelial cells of the BBB are linked by complex tight junctions that severely restrict the passive diffusion of molecules between cells (paracellular transport).[1][2][3]

  • Efflux Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp), which recognize a wide range of molecules and actively pump them back into the bloodstream, limiting their brain accumulation.[1][4] Minocycline has been identified as a substrate for P-gp.[4]

  • Molecular Properties: While minocycline is relatively lipophilic, which favors BBB penetration compared to more polar molecules, its properties may not be optimal for overcoming all BBB restrictions.[5] Modifications like N-acetylation can alter these properties, potentially affecting BBB transport.

  • Metabolic Enzymes: The BBB contains metabolic enzymes that can break down drugs before they can reach the brain parenchyma.[1]

Q2: What are the most promising strategies to enhance the BBB penetration of minocycline derivatives?

Several innovative strategies are being explored to augment the delivery of therapeutics like minocycline derivatives to the brain:

  • Nanoparticle-Mediated Delivery: Encapsulating drugs in nanoparticles (e.g., polymeric nanoparticles, liposomes) can protect them from degradation, mask them from efflux transporters, and facilitate their transport across the BBB.[6][7][8][9] The small size of nanoparticles allows them to cross the BBB through various mechanisms, including transcytosis.[6]

  • Liposomal Encapsulation: Liposomes, which are vesicles composed of lipid bilayers, can encapsulate both hydrophilic and hydrophobic drugs.[10][11] They can be engineered to improve drug stability and alter biodistribution, potentially enhancing brain delivery.[10][11][12][13]

  • Focused Ultrasound (FUS): This non-invasive technique uses focused ultrasound waves, often in combination with intravenously injected microbubbles, to transiently and locally open the BBB, allowing for increased passage of therapeutic agents.[14][15][16][17][18]

  • Intranasal Delivery: The intranasal route offers a potential direct pathway to the brain, bypassing the BBB via the olfactory and trigeminal nerves.[3][19][20][21][22] This method can lead to rapid drug delivery to the CNS.[22]

  • Receptor-Mediated Transcytosis (RMT): This strategy involves modifying the drug or its carrier to bind to specific receptors on the BBB endothelial cells, such as the transferrin receptor. This binding triggers a natural transport process (transcytosis) that shuttles the drug across the barrier.[2][23][24][25][26][27]

Q3: How can I assess the blood-brain barrier permeability of my compound in vitro?

In vitro BBB models are crucial for initial screening and mechanistic studies.[28][29][30][31] Common models include:

  • 2D Transwell Models: These models utilize a monolayer of brain endothelial cells cultured on a semi-permeable membrane insert, separating a luminal (blood) and an abluminal (brain) compartment.[28][29] Co-culture with other cell types of the neurovascular unit, such as astrocytes and pericytes, can improve the barrier properties of these models.[28]

  • Stem Cell-Based Models: Induced pluripotent stem cells (iPSCs) can be differentiated into brain endothelial-like cells to create a human-relevant in vitro BBB model.[28][29]

  • 3D and Microfluidic Models: More advanced models that better recapitulate the in vivo microenvironment are also being developed.[28]

Permeability is typically assessed by measuring the transport of the compound from the luminal to the abluminal side over time. The integrity of the cell monolayer is monitored by measuring the Transendothelial Electrical Resistance (TEER).

Q4: What are the standard animal models for in vivo assessment of BBB penetration?

In vivo studies are essential to confirm the BBB permeability of a compound.[32][33] Commonly used animal models include:

  • Rodent Models (Mice and Rats): These are the most frequently used models due to their well-characterized physiology and the availability of transgenic strains.[33][34][35]

  • Zebrafish: The zebrafish is emerging as a valuable model organism for studying BBB permeability due to its genetic tractability and transparent embryos, which allow for real-time imaging.[34]

Several techniques can be used to quantify brain uptake in these models, including:

  • Brain Uptake Index (BUI): A method to compare the brain uptake of a test compound to a highly permeable reference compound.[32]

  • In Situ Brain Perfusion: This technique allows for the precise control of the composition of the fluid perfusing the brain vasculature.[32]

  • Microdialysis: This method allows for the sampling of the unbound drug concentration in the brain extracellular fluid.[32]

  • Mass Spectrometry Analysis: Brain and plasma samples are collected at different time points after administration, and the concentrations of the compound are determined to calculate the brain-to-plasma ratio.[5]

Troubleshooting Guides

Low In Vitro BBB Permeability
Issue Possible Cause Troubleshooting Steps
Low apparent permeability (Papp) in Transwell assay Poor intrinsic permeability of the compound.- Modify the chemical structure to increase lipophilicity (e.g., logD at pH 7.4). - Consider if the compound is a substrate for efflux transporters.
High efflux transporter activity in the cell model.- Use a cell line with lower efflux transporter expression. - Co-administer a known P-gp inhibitor (e.g., verapamil) to confirm efflux. - Design derivatives that are not recognized by efflux transporters.
Low integrity of the in vitro BBB model (low TEER values).- Optimize cell culture conditions (e.g., cell density, media supplements). - Use co-culture models with astrocytes or pericytes to enhance tight junction formation. - Ensure proper handling of Transwell inserts to avoid damaging the cell monolayer.
Low In Vivo Brain Uptake
Issue Possible Cause Troubleshooting Steps
Low brain-to-plasma concentration ratio High plasma protein binding.- Measure the unbound fraction of the drug in plasma. Only the unbound drug is available to cross the BBB. - Design derivatives with lower plasma protein binding.
Rapid peripheral metabolism.- Assess the metabolic stability of the compound in liver microsomes or plasma. - Modify the compound to block metabolic hot-spots.
Active efflux at the BBB.- Use P-gp knockout animal models to determine the impact of efflux. - Co-administer a P-gp inhibitor. - Consider alternative delivery strategies like nanoparticle encapsulation to shield the drug from efflux pumps.
Inefficient transport mechanism.- Explore strategies to utilize active influx transporters or receptor-mediated transcytosis by conjugating the drug to specific ligands.

Quantitative Data Summary

Table 1: Comparison of BBB Penetration of Minocycline and Sarecycline

Compound Administration Route Time Point Plasma Concentration (µg/mL) Brain Concentration (µg/g) Reference
MinocyclineIntravenous (Rat)1 hour1.50.2[5]
3 hours0.80.1[5]
6 hours0.50.05[5]
SarecyclineIntravenous (Rat)1, 3, 6 hoursDetectableNot Detectable[5]

Table 2: Lipophilicity of Tetracycline Derivatives

Compound logD at pH 5.5 logD at pH 7.4 Reference
Minocycline-1.20.1[5]
Doxycycline-1.10.0[5]
Sarecycline-1.5-0.2[5]

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
  • Cell Culture: Culture a monolayer of brain endothelial cells (e.g., hCMEC/D3 or primary cells) on the microporous membrane of a Transwell insert. For co-culture models, plate astrocytes or pericytes on the bottom of the well.[28][29]

  • Barrier Integrity Measurement: Monitor the formation of a tight monolayer by measuring the Transendothelial Electrical Resistance (TEER) using a voltohmmeter. Experiments should be initiated once a stable and high TEER value is achieved.

  • Permeability Assay:

    • Replace the medium in the luminal (upper) and abluminal (lower) compartments with fresh assay buffer.

    • Add the test compound (e.g., N-Acetyl-9-aminominocycline, (4R)-) to the luminal compartment at a known concentration.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the abluminal compartment. Replace the collected volume with fresh assay buffer.

    • At the end of the experiment, collect a sample from the luminal compartment.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of transport of the compound to the abluminal compartment.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the compound in the luminal compartment.

Protocol 2: In Vivo Brain Penetration Study in Rats
  • Animal Preparation: Acclimate male Sprague-Dawley rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound via the desired route (e.g., intravenous injection).

  • Sample Collection: At predetermined time points post-administration (e.g., 1, 3, and 6 hours), anesthetize the animals and collect blood samples via cardiac puncture into heparinized tubes.[5]

  • Brain Tissue Harvesting: Immediately following blood collection, perfuse the animals transcardially with saline to remove blood from the brain vasculature. Harvest the whole brain.[5]

  • Sample Processing:

    • Centrifuge the blood samples to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Sample Analysis: Determine the concentration of the test compound in plasma and brain homogenate samples using a validated analytical method like LC-MS/MS.[5]

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) for each time point.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start Start: In Vitro BBB Model transwell Transwell Permeability Assay invitro_start->transwell invivo_start Start: Animal Model teer TEER Measurement transwell->teer Monitor Barrier Integrity papp Calculate Papp transwell->papp Analyze Samples administration Compound Administration invivo_start->administration sampling Blood & Brain Sampling administration->sampling analysis LC-MS/MS Analysis sampling->analysis kp Calculate Kp analysis->kp

Caption: Experimental workflow for assessing BBB permeability.

bbb_transport_strategies cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain cluster_strategies Enhancement Strategies compound Minocycline Derivative endothelial_cell Endothelial Cell compound->endothelial_cell Transcellular Pathway tight_junction Tight Junction compound->tight_junction Paracellular Pathway (Restricted) efflux_pump Efflux Pump (P-gp) endothelial_cell->efflux_pump Efflux brain_target Neuronal Target endothelial_cell->brain_target Delivery nanoparticle Nanoparticle Encapsulation nanoparticle->endothelial_cell Enhanced Uptake fus Focused Ultrasound fus->tight_junction Transient Opening intranasal Intranasal Delivery intranasal->brain_target Bypass BBB

Caption: Strategies to overcome the blood-brain barrier.

signaling_pathway cluster_neuroinflammation Neuroinflammation Cascade lps LPS (Insult) tlr4 TLR4 lps->tlr4 nfkb NF-kB Activation tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb->cytokines microglia Microglial Activation cytokines->microglia neuronal_damage Neuronal Damage microglia->neuronal_damage minocycline Minocycline/ N-Acetylcysteine minocycline->nfkb Inhibits minocycline->microglia Inhibits Activation

Caption: Minocycline's role in neuroinflammation.

References

Technical Support Center: N-Acetyl-9-aminominocycline, (4R)- Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation product analysis of N-Acetyl-9-aminominocycline, (4R)-.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for N-Acetyl-9-aminominocycline?

A1: While specific degradation pathways for N-Acetyl-9-aminominocycline are not extensively documented in publicly available literature, they can be inferred from the known degradation of the parent compound, minocycline, and other tetracycline antibiotics. The primary degradation pathways for tetracyclines include:

  • Epimerization: The most common degradation pathway for tetracyclines is epimerization at the C4 position, leading to the formation of the 4-epi diastereomer. For N-Acetyl-9-aminominocycline, this would result in the formation of (4S)-N-Acetyl-9-aminominocycline. This reaction is often reversible and catalyzed by pH.

  • Dehydration: Under acidic conditions, tetracyclines can undergo dehydration at the C5a-C6 bridge, leading to the formation of anhydrotetracycline derivatives.

  • Oxidation: Tetracyclines are susceptible to oxidation, which can lead to a variety of degradation products. The specific products will depend on the oxidizing agent and reaction conditions.

  • Hydrolysis: The N-acetyl group at the 9-position could be susceptible to hydrolysis under acidic or basic conditions, which would yield 9-aminominocycline. The amide group at the C2 position can also be hydrolyzed.

  • Photodegradation: Exposure to light can induce degradation of tetracyclines.[1][2]

Q2: What are the common degradation products of minocycline that I should be aware of?

A2: The most well-documented degradation product of minocycline is its C4 epimer, 4-epiminocycline.[3] Other potential degradation products can arise from oxidation and other reactions, though these are often less characterized. When analyzing N-Acetyl-9-aminominocycline, it is prudent to monitor for the appearance of its corresponding 4-epi form.

Q3: How should I store N-Acetyl-9-aminominocycline to minimize degradation?

A3: To minimize degradation, N-Acetyl-9-aminominocycline should be stored under controlled conditions. Based on the stability of related compounds, the following storage conditions are recommended:

  • Temperature: Store at controlled room temperature (2-8 °C) or as indicated by the supplier.[3]

  • Light: Protect from light to prevent photodegradation.[1][2]

  • pH: Maintain a neutral pH for solutions, as acidic and basic conditions can accelerate degradation.[1][2]

  • Atmosphere: For long-term storage of solid material, consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
An unexpected peak appears in my HPLC chromatogram during stability studies. This could be a degradation product, such as the 4-epi isomer or an oxidation product.- Perform co-injection with a known standard of the suspected impurity if available. - Conduct forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and compare their retention times. - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peak and deduce its structure.
The concentration of my N-Acetyl-9-aminominocycline stock solution is decreasing over time. The compound is likely degrading in solution.- Prepare fresh solutions for each experiment. - If solutions must be stored, keep them at a low temperature (2-8 °C) and protected from light. - Evaluate the stability of the compound in your chosen solvent and buffer system. Consider using a more stable formulation if necessary.
I am having difficulty separating N-Acetyl-9-aminominocycline from a suspected impurity. The chromatographic conditions may not be optimal for resolving these compounds.- Optimize the mobile phase composition, pH, and gradient profile. For tetracyclines, C18 columns are commonly used.[4] - Adjust the column temperature. - Evaluate a different stationary phase (e.g., a phenyl-hexyl or cyano column).
My baseline is noisy, making it difficult to detect low-level impurities. This could be due to a contaminated mobile phase, a dirty detector cell, or a degrading column.- Filter all mobile phases and use high-purity solvents. - Flush the HPLC system and clean the detector cell according to the manufacturer's instructions. - Replace the column if it is old or has been subjected to harsh conditions.

Quantitative Data Summary

The following table summarizes typical degradation observed for minocycline under forced degradation conditions. While not specific to N-Acetyl-9-aminominocycline, it provides an indication of the potential for degradation under various stressors.

Stress Condition Duration Temperature Observation Reference
Acidic (0.1 M HCl)2 hours80 °CSignificant degradation[5]
Basic (0.1 M NaOH)8 hoursRefluxSignificant degradation[5]
Oxidative (3-30% H₂O₂)-Room TemperatureDegradation observed[5]
Photolytic6 hoursDaylightDegradation observed[5]

Experimental Protocols

Forced Degradation Study of N-Acetyl-9-aminominocycline

Objective: To intentionally degrade N-Acetyl-9-aminominocycline under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Materials:

  • N-Acetyl-9-aminominocycline

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS system (for identification of degradation products)

  • pH meter

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of N-Acetyl-9-aminominocycline in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 80°C for 2 hours. After cooling, neutralize the solution with 0.1 M NaOH.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. After the specified time, neutralize the solution with 0.1 M HCl.

    • Oxidation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at 60°C for 24 hours.

    • Photodegradation: Expose a sample of the solid compound and a sample of the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis:

    • After exposure to the stress conditions, dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples, along with an unstressed control sample, using a suitable HPLC method. A common starting point for tetracycline analysis is a C18 column with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) in a gradient elution mode.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

    • If an LC-MS system is available, analyze the stressed samples to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Visualizations

Degradation_Pathway A N-Acetyl-9-aminominocycline (4R)- B 4-epi-N-Acetyl-9-aminominocycline (4S)- A->B Epimerization (pH) C Anhydro-N-Acetyl-9-aminominocycline A->C Dehydration (Acidic) D Oxidation Products A->D Oxidation E 9-Aminominocycline A->E Hydrolysis (Acid/Base)

Caption: Plausible degradation pathways for N-Acetyl-9-aminominocycline.

Experimental_Workflow start Start: N-Acetyl-9-aminominocycline Sample prep Prepare Stock Solution (1 mg/mL) start->prep stress Forced Degradation Conditions prep->stress acid Acid Hydrolysis (0.1M HCl, 80°C) stress->acid base Base Hydrolysis (0.1M NaOH, RT) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal Stress (60°C) stress->thermal photo Photostability stress->photo analysis HPLC / LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradation Products & Assess Stability analysis->results

References

Technical Support Center: N-Acetyl-9-aminominocycline, (4R)- Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of N-Acetyl-9-aminominocycline, (4R)- using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my N-Acetyl-9-aminominocycline, (4R)- analysis?

A1: Matrix effects are the alteration of ionization efficiency by the presence of co-eluting substances from the sample matrix (e.g., plasma, urine, tissue homogenates).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for your analyte, N-Acetyl-9-aminominocycline, (4R)-.[2][3] These effects can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[2][4] The most common manifestation is ion suppression, which can reduce the analyte's response and, in severe cases, prevent its detection altogether.[5][6]

Q2: I am observing poor sensitivity and inconsistent results for my analyte. Could this be due to matrix effects?

A2: Yes, poor sensitivity, imprecision, and inaccurate quantification are classic symptoms of unmanaged matrix effects.[2][7] When endogenous components from the biological sample co-elute with N-Acetyl-9-aminominocycline, (4R)-, they can compete for ionization in the mass spectrometer's source.[5][6] This is a significant issue in high-throughput bioanalysis, where extensive sample cleanup might be sacrificed for speed.[7]

Q3: What are the primary causes of matrix effects in LC-MS/MS bioanalysis?

A3: The primary causes of matrix effects are co-eluting endogenous or exogenous compounds from the biological sample.[7] Phospholipids from plasma or tissue samples are a major contributor to ion suppression.[8] Other sources include salts, detergents, non-volatile buffers (like phosphates), and metabolites that were not removed during sample preparation.[5][8] The choice of ionization technique also plays a role; electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[6]

Q4: How can I determine if my assay is suffering from matrix effects?

A4: There are two primary experimental methods to assess matrix effects:

  • Post-Extraction Spike Analysis: This is a quantitative approach where you compare the analyte's peak area in a spiked, extracted blank matrix sample to its peak area in a pure solvent standard. A significant difference indicates the presence of matrix effects.[9]

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is infused into the mass spectrometer after the analytical column.[9] A blank, extracted matrix sample is then injected onto the column. Dips or peaks in the baseline signal as the matrix components elute indicate regions of ion suppression or enhancement.[9][10]

Q5: What is a stable isotope-labeled internal standard (SIL-IS) and can it help with matrix effects?

A5: A stable isotope-labeled internal standard is a version of the analyte (in this case, N-Acetyl-9-aminominocycline, (4R)-) where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N). A SIL-IS is considered the gold standard for compensating for matrix effects.[8] Because it has nearly identical chemical and physical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized.[3][8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your N-Acetyl-9-aminominocycline, (4R)- assay.

Problem: Low or No Analyte Signal
Possible Cause Troubleshooting Step
Severe Ion Suppression Perform a post-column infusion experiment to visualize the extent and retention time of ion suppression zones.[9]
Inadequate Sample Cleanup Improve the sample preparation method. Switch from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering compounds like phospholipids.[8][11]
Chromatographic Co-elution Modify the HPLC/UHPLC gradient to better separate the analyte from the matrix interferences. Consider using a different column chemistry (e.g., HILIC for polar compounds).[11]
Problem: Poor Reproducibility and Accuracy
Possible Cause Troubleshooting Step
Variable Matrix Effects Between Samples This is a common issue in bioanalysis. The most effective solution is to use a stable isotope-labeled internal standard (SIL-IS) for N-Acetyl-9-aminominocycline, (4R)- to compensate for sample-to-sample variations in ion suppression/enhancement.[8]
Matrix Effects Varying with Analyte Concentration Evaluate matrix effects at different concentration levels (low, medium, high QC). If the effect is not consistent, optimizing sample cleanup and chromatography is critical.[1]
Suboptimal Injection Volume or Sample Dilution Try reducing the injection volume or diluting the sample. This can decrease the amount of interfering matrix components introduced into the system, though it may also impact the limit of quantitation.[4][6]
Quantitative Data Summary: Matrix Effect Evaluation

The following table illustrates how to calculate and present matrix effect data using the post-extraction spike method.

Analyte Matrix Mean Peak Area (Neat Solution, n=6) Mean Peak Area (Post-Spiked Extract, n=6) Matrix Factor (MF) Interpretation
N-Acetyl-9-aminominocycline, (4R)-Human Plasma1,250,000750,0000.60Significant Ion Suppression
N-Acetyl-9-aminominocycline, (4R)-Rat Urine1,250,0001,400,0001.12Minor Ion Enhancement
SIL-ISHuman Plasma800,000490,0000.61Similar Suppression to Analyte
  • Matrix Factor (MF) is calculated as: (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix).[9]

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • The goal is to have the IS-normalized MF close to 1.0.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

Objective: To quantify the magnitude of matrix effects (ion suppression or enhancement).

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and its SIL-IS into the final mobile phase solvent.

    • Set B (Post-Spiked Extract): Process blank biological matrix samples (e.g., plasma, urine) through the entire extraction procedure. Spike the analyte and SIL-IS into the final extract.

    • Set C (Pre-Spiked Extract): Spike the analyte and SIL-IS into the blank biological matrix before the extraction procedure. (This set is used to determine recovery, not matrix effect).

  • Analyze Samples: Inject all three sets of samples onto the LC-MS/MS system and record the peak areas for both the analyte and the SIL-IS.

  • Calculate Matrix Factor (MF):

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Calculate MF for both the analyte and the SIL-IS.

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of SIL-IS)

    • A value close to 1.0 indicates that the SIL-IS effectively compensates for the matrix effect.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To provide a cleaner sample extract compared to protein precipitation, thereby reducing matrix effects. This is a general protocol for a related class of compounds (tetracyclines) that can be adapted.

Methodology:

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of an EDTA-McIlvaine buffer to chelate metal ions that can interact with tetracycline-class compounds.[12]

  • Condition SPE Cartridge: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 1 mL of methanol followed by 1 mL of water.[12]

  • Load Sample: Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute Analyte: Elute the N-Acetyl-9-aminominocycline, (4R)- and its SIL-IS from the cartridge with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Inject: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Workflow for Troubleshooting Matrix Effects

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy A Poor Reproducibility or Low Sensitivity Observed B Perform Post-Extraction Spike Experiment A->B C Calculate Matrix Factor (MF) B->C D Is MF significantly different from 1.0? C->D G Implement Stable Isotope-Labeled Internal Standard (SIL-IS) D->G Yes J Method Validated D->J No E Optimize Sample Preparation (e.g., SPE, LLE) H Re-evaluate Matrix Factor E->H F Optimize Chromatography (Gradient, Column) F->H G->H G->H I Is IS-Normalized MF close to 1.0? H->I I->J Yes K Further Optimization Required I->K No K->E

Caption: A logical workflow for identifying and mitigating matrix effects in a bioanalytical LC-MS/MS assay.

Mechanism of Ion Suppression in ESI

G cluster_0 ESI Droplet A Analyte Ions (A+) C Solvent Evaporation A->C B Matrix Ions (M+) B->C D Competition for Surface Charge/ Space in Droplet C->D E Reduced Gas-Phase Analyte Ions [A+] D->E Matrix Dominates F Signal Suppression at Detector E->F

Caption: Simplified diagram illustrating how matrix components interfere with analyte ionization in an ESI source.

References

Technical Support Center: Enhancing the Bioavailability of N-Acetyl-9-aminominocycline, (4R)- and Related Minocycline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of a novel minocycline derivative like N-Acetyl-9-aminominocycline, (4R)-?

A1: Poor oral bioavailability of minocycline derivatives often stems from several factors inherent to the tetracycline class of molecules. These can include:

  • Low Aqueous Solubility: Many tetracycline derivatives are classified as 'brick-dust' molecules, meaning they have high melting points and poor solubility in water, which limits their dissolution in gastrointestinal fluids—a prerequisite for absorption.[1][2]

  • Limited Permeability: The ability of the drug to pass through the intestinal epithelium into the bloodstream can be a limiting factor. The molecular size and charge of the compound play a significant role here.[2][3]

  • First-Pass Metabolism: After absorption, the drug passes through the liver, where it may be extensively metabolized before reaching systemic circulation, thereby reducing its effective concentration.[3]

  • Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen, reducing net absorption.[4]

Q2: What are the primary strategies to consider for enhancing the bioavailability of a poorly soluble minocycline derivative?

A2: The main strategies can be broadly categorized into physical modifications, formulation-based approaches, and chemical modifications:

  • Physical Modification: This includes techniques like particle size reduction (micronization and nanocrystallization) to increase the surface area for dissolution.[2][5]

  • Formulation-Based Approaches:

    • Lipid-Based Formulations: Encapsulating the drug in lipid systems like liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[2][6][7][8][9][10][11]

    • Polymeric Nanoparticles: Using biodegradable polymers like PLGA to create nanoparticles can protect the drug from degradation, control its release, and improve its pharmacokinetic profile.[12][13][14][15]

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a hydrophilic polymer matrix in an amorphous (non-crystalline) state can significantly enhance its solubility and dissolution rate.[1][16]

  • Chemical Modification (Prodrug Approach): A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active drug within the body. This approach can be used to modify physicochemical properties like solubility and permeability.[17][18][19][20][21][22]

Q3: How do I choose the most suitable bioavailability enhancement strategy for my compound?

A3: The choice depends on the specific physicochemical properties of your compound and the primary barrier to its bioavailability. A systematic approach is recommended:

  • Characterize the Compound: Determine its solubility, permeability (e.g., using a Caco-2 assay), and metabolic stability. This will help classify it according to the Biopharmaceutics Classification System (BCS).[17]

  • Identify the Rate-Limiting Step: Is the primary issue poor solubility (BCS Class II/IV) or poor permeability (BCS Class III/IV)?

  • Select a Strategy:

    • For solubility-limited compounds, focus on particle size reduction, ASDs, or lipid-based formulations.

    • For permeability-limited compounds, a prodrug approach or targeted nanoparticle systems might be more effective.

    • If the compound suffers from both poor solubility and permeability, advanced formulations like lipid-based nanoparticles or a prodrug strategy combined with a specialized formulation may be necessary.

Troubleshooting Guides

Issue 1: Inconsistent results in in vivo pharmacokinetic (PK) studies.

Potential Cause Troubleshooting Step
Poor formulation stability Characterize the physical and chemical stability of your formulation under storage and physiological conditions. Ensure the drug is not degrading or precipitating before administration.
High inter-subject variability Increase the number of animals per group to achieve statistical power. Ensure consistent dosing procedures and animal handling. Pilot studies can help estimate variability.[23]
Food effects Bioavailability can be significantly affected by the presence or absence of food. Conduct PK studies in both fasted and fed states to assess any food effect.
Analytical method issues Validate your bioanalytical method (e.g., LC-MS/MS) for specificity, linearity, accuracy, and precision in the biological matrix (plasma, serum).

Issue 2: Low drug loading or encapsulation efficiency in nanoparticle/liposomal formulations.

Potential Cause Troubleshooting Step
Poor affinity of the drug for the carrier material Modify the formulation by using different lipids or polymers. For minocycline, a hydrophilic drug, techniques like using an ion-pairing agent (e.g., dextran sulfate) can increase entrapment efficiency in PLGA nanoparticles.[15]
Drug leakage during preparation Optimize the formulation process. For liposomes, factors like lipid composition, temperature, and extrusion parameters are critical.[9] For nanoparticles, the solvent evaporation rate can influence encapsulation.[15]
Incorrect drug-to-carrier ratio Experiment with different ratios of drug to lipid/polymer to find the optimal loading capacity without compromising formulation stability.

Issue 3: High initial burst release from a controlled-release formulation.

Potential Cause Troubleshooting Step
Drug adsorbed on the surface of the carrier Optimize the washing/purification step after nanoparticle/liposome preparation to remove surface-adsorbed drug.
High drug diffusion from the carrier matrix Increase the hydrophobicity of the polymer or the cross-linking density. For hydrophilic drugs like minocycline, encapsulation in a more hydrophobic core or using a core-shell nanoparticle structure can slow down the initial release.[15]
Formulation instability Ensure the formulation is stable in the release medium. Premature degradation of the carrier will lead to a rapid release of the drug.

Data Presentation: Bioavailability Enhancement of Minocycline

The following tables summarize representative data from studies on enhancing the bioavailability of minocycline using various formulation strategies. These values can serve as a benchmark for your experiments.

Table 1: Formulation Characteristics of Minocycline Delivery Systems

Formulation TypeCarrier Material(s)Particle Size (nm)Encapsulation Efficiency (%)Reference
NanoliposomesAnionic, cholesterol-fusing lipids~802-3%[6]
Elastic Liposomal GelSoya Phosphatidyl Choline, Carbopol 934P135.2576.65%[24]
PLGA NanoparticlesPEGylated PLGA, Dextran Sulfate200-300~60-80% (with ion pairing)[15]

Table 2: Comparison of Pharmacokinetic Parameters

Compound/FormulationAdministration RouteCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Bioavailability ImprovementReference
Standard Minocycline (non-modified release)Oral~1,5002.25 - 3Not specifiedBaseline[25]
Extended-Release (ER) MinocyclineOral~1,350 (90% of standard)3.5 - 4Not specifiedN/A (modified release profile)[25]
Liposomal MinocyclineSubconjunctival InjectionNot applicableNot applicableNot applicableDelivered 40% of encapsulated drug to the retina[6]

Experimental Protocols

Protocol 1: Preparation of Minocycline-Loaded Liposomes (Thin-Film Hydration Method)

This protocol is adapted from general liposome preparation methods and is suitable for encapsulating hydrophilic drugs like minocycline derivatives.[9]

Materials:

  • Soya Phosphatidylcholine (or other suitable lipid)

  • Cholesterol

  • Minocycline derivative

  • Chloroform/Methanol mixture (e.g., 2:1 v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator, water bath sonicator, extruder with polycarbonate membranes (e.g., 100 nm).

Procedure:

  • Lipid Film Formation: Dissolve the lipid (e.g., Soya Phosphatidylcholine) and cholesterol in the chloroform/methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's transition temperature (e.g., 40-50°C) under reduced pressure. This will create a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Continue evaporation for at least 1 hour after the film appears dry to remove all residual organic solvent.

  • Hydration: Add a PBS solution containing the dissolved minocycline derivative to the flask. The volume should be sufficient to achieve the desired final lipid and drug concentration.

  • Vesicle Formation: Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This step should also be performed above the lipid's transition temperature.

  • Size Reduction (Sonication & Extrusion):

    • To reduce the size and lamellarity of the vesicles, sonicate the suspension in a bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 200 nm followed by 100 nm). This should be repeated 10-20 times.

  • Purification: To remove unencapsulated drug, centrifuge the liposome suspension (ultracentrifugation) or use size-exclusion chromatography. The resulting pellet (after centrifugation) or the fraction containing the liposomes can be resuspended in fresh PBS.

  • Characterization: Analyze the final formulation for particle size, zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Drug Release Study (Dialysis Bag Method)

This method is used to assess the release profile of a drug from a formulation over time under simulated physiological conditions.[26][27][28]

Materials:

  • Drug-loaded formulation (e.g., liposomes, nanoparticles)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass but retains the formulation.

  • Release medium (e.g., PBS at pH 7.4, or simulated gastric/intestinal fluid)

  • Shaking water bath or incubator

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC).

Procedure:

  • Preparation: Pre-soak the dialysis tubing in the release medium as per the manufacturer's instructions.

  • Loading: Pipette a known amount (e.g., 1-2 mL) of the drug-loaded formulation into the dialysis bag and securely seal both ends.

  • Immersion: Place the sealed bag into a larger vessel (e.g., a beaker or bottle) containing a defined volume of pre-warmed (37°C) release medium (e.g., 50-100 mL). This ensures sink conditions, where the concentration of the drug in the outer medium is low.

  • Incubation: Place the entire setup in a shaking water bath or incubator at 37°C with continuous, gentle agitation (e.g., 100 rpm).

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the outer vessel.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the formulation.

Protocol 3: Caco-2 Permeability Assay

This in vitro assay is widely used to predict intestinal drug absorption and identify potential substrates for efflux transporters.[4][29][30][31][32]

Materials:

  • Caco-2 cells and cell culture reagents

  • Transwell® inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test compound (minocycline derivative), positive control (e.g., propranolol - high permeability), and negative control (e.g., mannitol - low permeability).

  • LC-MS/MS for sample analysis.

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for ~21 days until they form a differentiated, confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²).

  • Equilibration: Wash the monolayers with pre-warmed (37°C) transport buffer and allow them to equilibrate for 20-30 minutes in an incubator.

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Add the test compound solution (in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber for analysis. Replace the volume with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Permeability Measurement (Basolateral to Apical - B→A):

    • To assess active efflux, perform the experiment in the reverse direction. Add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the test compound in all collected samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER greater than 2 suggests the compound is a substrate for active efflux.

Protocol 4: In Vivo Pharmacokinetic (PK) Study

This study is essential to determine how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.[23][33][34][35]

Animals:

  • Select an appropriate animal model (e.g., Sprague-Dawley rats or beagle dogs).

  • Animals should be cannulated (e.g., in the jugular vein) for serial blood sampling.

Procedure:

  • Dosing Groups:

    • Group 1 (Intravenous - IV): Administer the drug as an IV bolus or infusion at a known dose. This group is necessary to determine absolute bioavailability.

    • Group 2 (Oral - PO): Administer the test formulation (e.g., drug in solution, suspension, or enhanced formulation) via oral gavage at a known dose.

  • Blood Sampling:

    • Collect blood samples at predetermined time points before and after dosing.

    • Typical time points for an oral study might be: 0 (pre-dose), 15, 30 min, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Process the blood samples (e.g., by centrifugation) to obtain plasma or serum.

  • Sample Analysis:

    • Extract the drug from the plasma/serum samples.

    • Quantify the drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for each animal.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters through non-compartmental analysis:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½ (Half-life): Time required for the drug concentration to decrease by half.

      • CL (Clearance): Volume of plasma cleared of the drug per unit time (from IV data).

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes (from IV data).

  • Bioavailability Calculation:

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Visualizations

Experimental_Workflow cluster_start Phase 1: Characterization cluster_formulation Phase 2: Formulation & In Vitro Screening cluster_invivo Phase 3: In Vivo Evaluation start Synthesize N-Acetyl-9- aminominocycline, (4R)- physchem Physicochemical Profiling (Solubility, LogP, pKa) start->physchem bcs Preliminary BCS Classification physchem->bcs form_dev Formulation Development (e.g., Nanoparticles, Liposomes, ASDs) bcs->form_dev Guide Strategy invitro_release In Vitro Release Studies form_dev->invitro_release caco2 Caco-2 Permeability Assay form_dev->caco2 select Select Lead Formulations invitro_release->select caco2->select pk_study In Vivo Pharmacokinetic Study (e.g., Rat Model) select->pk_study data_analysis Calculate PK Parameters (AUC, Cmax, F%) pk_study->data_analysis decision Decision: Proceed to Further Development? data_analysis->decision decision->select No, Optimize Formulation end Preclinical Candidate decision->end Yes

Caption: Workflow for Bioavailability Enhancement.

Strategy_Selection start Start: Poorly Bioavailable Minocycline Derivative q1 Is solubility the primary issue? start->q1 q2 Is permeability the primary issue? q1->q2 Yes perm_strat Permeability Enhancement Strategies: • Prodrug Approach • Permeation Enhancers • Targeted Nanocarriers q1->perm_strat No sol_strat Solubility Enhancement Strategies: • Nanoparticles • Solid Dispersions • Lipid Formulations • Micronization q2->sol_strat No combo_strat Combined Strategies: • Prodrug in Lipid Formulation • Functionalized Nanoparticles q2->combo_strat Yes outcome Evaluate with In Vitro/ In Vivo Models sol_strat->outcome perm_strat->outcome combo_strat->outcome

Caption: Decision Tree for Enhancement Strategy.

Prodrug_Activation cluster_gut Gastrointestinal Tract cluster_body Systemic Compartment prodrug Soluble Prodrug (e.g., Amino Acid Ester) absorption Absorption (Intestinal Lumen -> Enterocyte) prodrug->absorption Improved Solubility cleavage Enzymatic Cleavage (e.g., by Esterases) absorption->cleavage Transport active_drug Active Minocycline Derivative cleavage->active_drug Releases circulation Systemic Circulation active_drug->circulation Enters

Caption: Prodrug Activation Pathway.

References

N-Acetyl-9-aminominocycline, (4R)- dose-response curve optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with N-Acetyl-9-aminominocycline, (4R). The information provided is based on established principles of dose-response curve optimization for small molecule compounds. Currently, there is limited publicly available data specifically for N-Acetyl-9-aminominocycline, (4R). Therefore, the following guidance is adapted from methodologies used for tetracycline derivatives and general cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for N-Acetyl-9-aminominocycline, (4R)?

A1: While the precise mechanism of N-Acetyl-9-aminominocycline, (4R) is not yet fully elucidated in the public domain, it is a derivative of minocycline. Minocycline is known to exhibit anti-inflammatory, neuroprotective, and antimicrobial properties. These effects are mediated, in part, through the inhibition of matrix metalloproteinases (MMPs) and modulation of inflammatory signaling pathways such as NF-κB. The N-acetyl group may alter the compound's solubility, cell permeability, and pharmacokinetic properties.

Q2: How should I prepare and store N-Acetyl-9-aminominocycline, (4R) for my experiments?

A2: For initial experiments, it is recommended to dissolve N-Acetyl-9-aminominocycline, (4R) in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C, protected from light. The final concentration of DMSO in your cell culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is a typical starting concentration range for a dose-response curve experiment with a novel tetracycline derivative?

A3: For a novel compound like N-Acetyl-9-aminominocycline, (4R), it is advisable to start with a broad concentration range to determine the effective dose range. A common starting point is a logarithmic or semi-logarithmic serial dilution spanning from nanomolar to millimolar concentrations (e.g., 1 nM to 1 mM). This wide range will help in identifying the concentrations that produce a minimal, partial, and maximal effect, which is crucial for accurately determining the EC50/IC50.

Q4: How long should I expose my cells to N-Acetyl-9-aminominocycline, (4R)?

A4: The optimal exposure time will depend on the specific biological question, the cell type, and the expected mechanism of action. For acute effects, an exposure time of 24 to 72 hours is common for cell viability or proliferation assays. If you are investigating effects on gene expression or protein synthesis, shorter time points (e.g., 4, 8, 12, 24 hours) may be more appropriate. It is recommended to perform a time-course experiment to determine the optimal endpoint.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors during compound dilution or addition- Edge effects in the microplate- Cell clumping- Ensure a homogeneous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.- Gently triturate cell suspension before seeding.
No dose-response effect observed (flat curve) - Compound is inactive in the tested concentration range- Incorrect concentration of the compound stock solution- Compound has degraded- Assay is not sensitive enough- Test a wider and higher concentration range.- Verify the stock solution concentration.- Use a fresh aliquot of the compound.- Optimize the assay parameters (e.g., incubation time, cell number).
Inconsistent or non-sigmoidal dose-response curve - Compound precipitation at high concentrations- Cytotoxicity at high concentrations unrelated to the target effect- Biphasic or complex biological response- Visually inspect wells with high concentrations for precipitates.- Perform a cytotoxicity assay (e.g., LDH release) in parallel.- Consider more complex curve-fitting models.
EC50/IC50 value is outside the tested concentration range - The concentration range is too narrow or not centered around the expected EC50/IC50.- Expand the concentration range in both directions. Use the initial results to inform the new range.

Experimental Protocols

General Protocol for Determining the Dose-Response Curve using a Cell Viability Assay (e.g., MTT, PrestoBlue)
  • Cell Seeding:

    • Culture your cells of interest to ~80% confluency.

    • Harvest and count the cells, ensuring a single-cell suspension.

    • Seed the cells into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and recover for 24 hours.

  • Compound Preparation and Dilution:

    • Prepare a stock solution of N-Acetyl-9-aminominocycline, (4R) in DMSO.

    • Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. It is good practice to prepare an intermediate dilution plate to minimize pipetting errors.

  • Cell Treatment:

    • Carefully remove the old medium from the cell plate.

    • Add the medium containing the different concentrations of N-Acetyl-9-aminominocycline, (4R) to the respective wells. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment:

    • Add the viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • Read the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50/IC50 value.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for N-Acetyl-9-aminominocycline, (4R), based on the known mechanisms of its parent compound, minocycline. This pathway has not been experimentally validated for N-Acetyl-9-aminominocycline, (4R) and should be used as a conceptual framework for hypothesis generation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus NA-9-AM N-Acetyl-9- aminominocycline, (4R) IKK IKK NA-9-AM->IKK Inhibition p38_MAPK p38 MAPK NA-9-AM->p38_MAPK Inhibition IkB IκB IKK->IkB Phosphorylation (Inhibition) NFkB NF-κB IkB->NFkB Sequesters NF-κB degradation NF-κB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Activation G cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Refinement cluster_2 Phase 3: Validation A Broad Dose Range (e.g., 1 nM - 1 mM) B Single Time Point (e.g., 48h) A->B C Initial Data Analysis B->C D Narrow Dose Range (around estimated EC50) C->D Inform E Multiple Time Points (e.g., 24h, 48h, 72h) D->E F Replicate Experiments E->F G Optimized Dose & Time F->G Inform H Confirmation Assays G->H I Final EC50/IC50 Determination H->I

Minimizing off-target effects of N-Acetyl-9-aminominocycline, (4R)-

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Acetyl-9-aminominocycline, (4R). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects during their experiments with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of N-Acetyl-9-aminominocycline, (4R)?

A1: While specific data for N-Acetyl-9-aminominocycline, (4R) is limited, potential off-target effects can be inferred from its structural components, minocycline and N-acetylcysteine (NAC). Minocycline, a tetracycline antibiotic, is known to have off-target effects including anti-inflammatory, antioxidant, and neuroprotective activities, which may be independent of its antimicrobial properties. These can involve modulation of microglial activation and matrix metalloproteinases. NAC is a well-known antioxidant and can influence cellular redox states. Therefore, observed effects may not be solely due to the intended mechanism of action.

Q2: How can I distinguish between on-target and off-target effects in my cellular assays?

A2: Distinguishing between on-target and off-target effects is crucial for validating your results. A multi-pronged approach is recommended:

  • Use of structurally related but inactive control compounds: Synthesize or obtain a close analog of N-Acetyl-9-aminominocycline, (4R) that is predicted to be inactive against your primary target but shares similar physicochemical properties.

  • Target knockdown/knockout experiments: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of your intended target. If the effect of the compound persists in these cells, it is likely an off-target effect.

  • Dose-response analysis: On-target effects are typically saturable and exhibit a sigmoidal dose-response curve. Off-target effects may occur at higher concentrations and show a different dose-response relationship.

  • Orthogonal assays: Validate your findings using multiple, independent assays that measure the same biological endpoint through different mechanisms.

Q3: What are some common reasons for inconsistent results between experiments?

A3: Inconsistent results can arise from several factors:

  • Compound stability and solubility: Ensure consistent preparation of your stock solutions and that the compound remains soluble in your assay buffer. Degradation or precipitation can significantly alter the effective concentration.

  • Cell culture conditions: Variations in cell passage number, confluence, and media composition can influence cellular responses. Standardize your cell culture protocols strictly.

  • Assay-specific variability: Reagent quality, incubation times, and instrument calibration can all contribute to variability. Implement rigorous quality control measures for your assays.

  • Off-target effects: Unrecognized off-target effects can lead to variability if the off-target is differentially expressed or active under slightly different experimental conditions.

Troubleshooting Guides

Issue 1: High cell toxicity observed at expected therapeutic concentrations.

  • Possible Cause: This could be an off-target cytotoxic effect.

  • Troubleshooting Steps:

    • Perform a detailed cytotoxicity assay: Use a range of concentrations to determine the CC50 (50% cytotoxic concentration).

    • Compare with a different cell line: Assess cytotoxicity in a cell line that does not express the intended target.

    • Investigate apoptotic pathways: Use assays for caspase activation or Annexin V staining to determine if the toxicity is mediated by apoptosis.

    • Consider compound degradation: Analyze the stability of the compound in your culture media over the course of the experiment.

Issue 2: The observed biological effect does not correlate with the level of target engagement.

  • Possible Cause: The observed effect may be due to modulation of an off-target pathway.

  • Troubleshooting Steps:

    • Perform a target engagement assay: Use methods like cellular thermal shift assay (CETSA) or a target-specific enzymatic assay to confirm that the compound is binding to its intended target at the concentrations used.

    • Conduct a broad-spectrum kinase panel screen: If the intended target is a kinase, screening against a panel of other kinases can identify potential off-target interactions.

    • Utilize proteomic or transcriptomic profiling: Techniques like RNA-Seq or mass spectrometry-based proteomics can provide an unbiased view of the cellular pathways affected by the compound.

Data Presentation

Table 1: Comparative Analysis of On-Target vs. Off-Target Kinase Inhibition

Kinase TargetN-Acetyl-9-aminominocycline, (4R) IC50 (nM)Control Compound IC50 (nM)
Primary Target Kinase A 50 >10,000
Off-Target Kinase B800>10,000
Off-Target Kinase C1,500>10,000
Off-Target Kinase D5,000>10,000

This table illustrates hypothetical data showing the specificity of N-Acetyl-9-aminominocycline, (4R) for its primary target compared to other kinases.

Table 2: Cytotoxicity Profile in Target-Expressing vs. Non-Target Cells

Cell LinePrimary Target ExpressionCC50 (µM)
Cell Line XHigh25
Cell Line Y (Knockout)None22

This hypothetical data suggests that the observed cytotoxicity is likely due to an off-target effect, as it is independent of the primary target's presence.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Culture and Treatment:

    • Culture target-expressing cells to 80-90% confluency.

    • Treat cells with varying concentrations of N-Acetyl-9-aminominocycline, (4R) or vehicle control for 1 hour at 37°C.

  • Cell Lysis and Heating:

    • Harvest and wash the cells.

    • Resuspend the cell pellet in a suitable lysis buffer and perform freeze-thaw cycles to lyse the cells.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Aliquot the supernatant and heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Precipitation and Analysis:

    • Centrifuge the heated samples to pellet precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blot or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for each compound concentration.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualizations

signaling_pathway cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Compound N-Acetyl-9-aminominocycline, (4R) Target Primary Target Compound->Target Inhibition Off_Target Off-Target Protein Compound->Off_Target Unintended Interaction Downstream_On Downstream Effector 1 Target->Downstream_On Signal Transduction Effect_On Desired Biological Effect Downstream_On->Effect_On Downstream_Off Downstream Effector 2 Off_Target->Downstream_Off Effect_Off Undesired Side Effect Downstream_Off->Effect_Off

Caption: On-target vs. off-target signaling pathways.

experimental_workflow start Start: Observe Unexpected Effect q1 Is the effect dose-dependent? start->q1 check_solubility Check Compound Solubility and Stability q1->check_solubility No q2 Does the effect persist in target knockout cells? q1->q2 Yes a1_yes Yes a1_no No check_solubility->q1 off_target Conclusion: Likely Off-Target Effect q2->off_target Yes on_target Conclusion: Likely On-Target Effect q2->on_target No a2_yes Yes a2_no No profiling Perform Unbiased Profiling (e.g., RNA-Seq, Proteomics) off_target->profiling end End on_target->end profiling->end

Caption: Troubleshooting workflow for unexpected effects.

Technical Support Center: N-Acetyl-9-aminominocycline, (4R)- and Combination Therapy with N-Acetylcysteine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specifically on "N-Acetyl-9-aminominocycline, (4R)-" as a standalone experimental compound is limited in publicly available scientific literature. The majority of research focuses on the synergistic effects of its parent compounds, minocycline and N-acetylcysteine (NAC). This technical support center, therefore, addresses the experimental controls, standards, and troubleshooting within the context of minocycline and NAC combination therapy, which is the likely framework for encountering N-Acetyl-9-aminominocycline.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for the combination of minocycline and N-acetylcysteine?

A1: The therapeutic effects of minocycline and NAC in combination are believed to be synergistic, targeting multiple pathways involved in cellular damage, particularly in the context of neuroinflammation and oxidative stress. Minocycline, at concentrations higher than those used for its antimicrobial effects, is a potent anti-inflammatory agent. It also acts as an antioxidant and inhibits enzymes that contribute to brain injury, such as metalloproteases and caspases.[1][2] N-acetylcysteine is also an antioxidant that works by increasing the brain's glutathione levels, protecting mitochondria, and preventing lipid oxidation.[1][2] Additionally, NAC has anti-inflammatory properties.[1][2]

Q2: What are the appropriate experimental controls when studying the effects of minocycline and NAC combination therapy?

A2: A robust experimental design should include several control groups to isolate the effects of the combination therapy. These typically include:

  • Vehicle Control: This group receives the solvent used to dissolve minocycline and NAC, administered on the same schedule as the treatment groups.

  • Minocycline Only: This group receives only minocycline to assess its individual effects.

  • N-acetylcysteine Only: This group receives only NAC to evaluate its individual contributions.

  • Sham Injury + Vehicle: In disease or injury models (e.g., traumatic brain injury), this group undergoes the surgical procedures without the injury induction and receives the vehicle. This control helps to isolate the effects of the injury itself.

  • Combination Therapy Group: This group receives both minocycline and NAC.

Q3: What are some common challenges or pitfalls to avoid in experiments involving minocycline and NAC?

A3: Researchers may encounter issues with drug stability, administration timing, and dosage. NAC solutions can be unstable and should be prepared fresh for each use. The timing of administration post-injury or disease induction is a critical variable, as the therapeutic window can be narrow.[3] It is also important to titrate the doses of both minocycline and NAC to find the most effective and synergistic combination for the specific experimental model, as higher doses do not always equate to better outcomes.[4]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Lack of synergistic effect - Suboptimal dosing- Timing of administration is outside the therapeutic window- Instability of NAC solution- Perform a dose-response study to determine the optimal concentrations of both minocycline and NAC.- Administer the combination therapy at various time points post-injury/disease induction to identify the effective therapeutic window.- Prepare NAC solutions immediately before each administration.
High variability in results - Inconsistent drug administration- Variability in the experimental model (e.g., injury severity)- Ensure precise and consistent administration techniques (e.g., route, volume, timing).- Refine the experimental model to ensure consistent and reproducible injury or disease induction.
Unexpected side effects or toxicity - High doses of minocycline or NAC- Off-target effects of the drugs- Reduce the dosage of one or both compounds.- Include additional behavioral and physiological assessments to monitor for adverse effects.

Experimental Protocols

Animal Model of Traumatic Brain Injury (Closed Head Injury - CHI)

A common model to study the neuroprotective effects of minocycline and NAC is the closed head injury (CHI) model in mice.

  • Animal Preparation: Anesthetize the mouse and place it in a stereotaxic frame.

  • Injury Induction: A piston directly strikes the intact, unrestricted skull, causing a rapid acceleration-deceleration movement of the head. This results in a diffuse brain injury.[3]

  • Drug Administration: Minocycline and NAC are typically dissolved in saline. Administration can be intraperitoneal (IP) or oral (PO). The first dose is often administered at a specific time point post-injury (e.g., 1, 12, or 24 hours) and continued for a defined period.[3][4]

  • Behavioral and Histological Analysis: Assess cognitive and motor function using tasks like the Barnes maze or active place avoidance.[3][4] At the end of the experiment, euthanize the animals and perform histological analysis of brain tissue to assess neuronal loss, demyelination, and inflammation.

Quantitative Data Summary

The following table summarizes representative data from studies on minocycline and NAC combination therapy in a rat model of controlled cortical impact (CCI), a model of traumatic brain injury.

Treatment Group Cognitive Outcome (Active Place Avoidance - Entrances to Shock Zone) Histological Outcome (Myelin Staining)
Sham InjuryLow number of entrancesNormal myelin levels
CCI + SalineHigh number of entrancesSignificant myelin loss
CCI + MinocyclineModerate number of entrancesMyelin loss prevented
CCI + NACHigh number of entrancesSignificant myelin loss
CCI + Minocycline + NACLow number of entrancesMyelin loss prevented

This table is a qualitative summary based on findings from Abdel Baki et al., 2010.[5]

Signaling Pathways and Workflows

The therapeutic effects of N-acetylcysteine and the combination therapy with minocycline involve multiple cellular pathways. Below are diagrams illustrating these relationships and a typical experimental workflow.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Animal Model (e.g., CHI) B Random Assignment to Treatment Groups A->B C Vehicle Control B->C Group 1 D Minocycline Only B->D Group 2 E NAC Only B->E Group 3 F Minocycline + NAC B->F Group 4 G Behavioral Testing (e.g., Barnes Maze) C->G D->G E->G F->G H Histological Analysis (e.g., Myelin Staining) G->H I Biochemical Assays (e.g., Cytokine Levels) H->I J Data Interpretation and Conclusion I->J

Typical experimental workflow for studying combination therapy.

nac_pathway cluster_antioxidant Antioxidant Effects cluster_antiinflammatory Anti-inflammatory Effects cluster_other Other Mechanisms NAC N-Acetylcysteine (NAC) GSH Increases Glutathione (GSH) Levels NAC->GSH ROS Scavenges Reactive Oxygen Species (ROS) NAC->ROS NFkB Inhibits NF-κB Pathway NAC->NFkB Notch Decreases Notch-1/Hes-1 Pathway Activity NAC->Notch Protection1 Protects Mitochondria GSH->Protection1 Protection2 Prevents Lipid Peroxidation ROS->Protection2 Protection3 Reduces Pro-inflammatory Cytokine Production NFkB->Protection3 Protection4 Improves Autism-like Behaviors (in models) Notch->Protection4

References

Validation & Comparative

Comparative Antibacterial Activity: (4R)-N-Acetyl-9-aminominocycline vs. Minocycline

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the antibacterial profiles of (4R)-N-Acetyl-9-aminominocycline and its parent compound, minocycline, is currently limited by the scarcity of publicly available data for the N-acetylated derivative. While minocycline is a well-characterized broad-spectrum tetracycline antibiotic, specific experimental data detailing the antibacterial activity of (4R)-N-acetyl-9-aminominocycline is not available in the reviewed scientific literature. However, by examining the established properties of minocycline and the general effects of modifications at the 9-position of the tetracycline scaffold, we can infer potential characteristics and provide a framework for future comparative studies.

Minocycline: A Profile of a Potent Antibiotic

Minocycline is a semi-synthetic, second-generation tetracycline that exhibits bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial protein synthesis.

Mechanism of Action

Minocycline binds to the 30S ribosomal subunit of bacteria. This binding physically obstructs the attachment of aminoacyl-tRNA to the ribosome-mRNA complex. Consequently, the addition of amino acids to the growing peptide chain is halted, leading to the cessation of protein synthesis and the inhibition of bacterial growth.

Mechanism of Action of Minocycline Minocycline Minocycline Bacterial_Cell Bacterial Cell Minocycline->Bacterial_Cell Enters Ribosome_30S 30S Ribosomal Subunit Bacterial_Cell->Ribosome_30S Binds to Aminoacyl_tRNA Aminoacyl-tRNA Ribosome_30S->Aminoacyl_tRNA Blocks binding of Protein_Synthesis Protein Synthesis Aminoacyl_tRNA->Protein_Synthesis Prevents addition to peptide chain Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Caption: Mechanism of Minocycline's Antibacterial Action.

The Significance of the 9-Position on Minocycline

Research into the development of new tetracycline derivatives has often focused on modifications at the C9 position of the minocycline molecule. These modifications are a key strategy to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins. By altering the structure at this position, it is possible to create derivatives that are not recognized by these resistance elements, thereby restoring or enhancing antibacterial activity.

(4R)-N-Acetyl-9-aminominocycline: An Uncharacterized Derivative

(4R)-N-acetyl-9-aminominocycline is a specific stereoisomer of an N-acetylated derivative of 9-aminominocycline. While its chemical structure is known, its biological activity, including its antibacterial spectrum and potency, has not been detailed in available scientific publications. It is plausible that the addition of an acetyl group to the 9-amino position could influence its binding affinity to the ribosomal target or its susceptibility to bacterial resistance mechanisms. However, without experimental data, any comparison to minocycline remains speculative.

Comparative Antibacterial Activity Data

Due to the lack of data for (4R)-N-acetyl-9-aminominocycline, a direct comparison of its antibacterial activity with minocycline is not possible. To illustrate the potential for enhanced activity through 9-position modification, the following table presents the Minimum Inhibitory Concentration (MIC) values for minocycline against various bacterial strains.

Bacterial StrainMinocycline MIC (µg/mL)(4R)-N-Acetyl-9-aminominocycline MIC (µg/mL)
Staphylococcus aureus0.12 - 1Data not available
Streptococcus pneumoniae0.06 - 0.5Data not available
Escherichia coli0.5 - 4Data not available
Haemophilus influenzae0.25 - 2Data not available
Acinetobacter baumannii1 - 8Data not available

Note: MIC values for minocycline are approximate ranges and can vary depending on the specific strain and testing methodology.

Experimental Protocols

The standard method for determining the in vitro antibacterial activity of a novel compound like (4R)-N-acetyl-9-aminominocycline against various bacterial pathogens is the Minimum Inhibitory Concentration (MIC) assay.

Minimum Inhibitory Concentration (MIC) Assay Protocol
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the test compound (and minocycline as a comparator) are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (no antimicrobial agent) and a sterility control well (no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Workflow for MIC Assay Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Prep_Dilutions Prepare Antimicrobial Dilutions Start->Prep_Dilutions Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC).

Conclusion

While a direct and quantitative comparison between the antibacterial activities of (4R)-N-acetyl-9-aminominocycline and minocycline cannot be provided at this time due to a lack of experimental data for the former, the established principles of tetracycline structure-activity relationships suggest that modifications at the 9-position can significantly impact antibacterial potency and spectrum. Future research is necessary to synthesize and evaluate (4R)-N-acetyl-9-aminominocycline to determine its potential as a novel antibacterial agent and to understand how N-acetylation at the 9-amino position influences its interaction with the bacterial ribosome and its susceptibility to resistance mechanisms. For researchers in drug development, the exploration of such derivatives remains a promising avenue for discovering next-generation tetracycline antibiotics.

Comparing the anti-inflammatory effects of N-Acetyl-9-aminominocycline, (4R)- and minocycline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory properties of the tetracycline antibiotic minocycline and its derivatives, N-Acetyl-9-aminominocycline and (4R)-aminominocycline. Due to a lack of available experimental data on the anti-inflammatory effects of N-Acetyl-9-aminominocycline and (4R)-aminominocycline, this guide will focus on the well-documented anti-inflammatory profile of minocycline, establishing a benchmark for future comparative studies.

Introduction

Minocycline, a second-generation, semi-synthetic tetracycline, has long been recognized for its broad-spectrum antibiotic activity. Beyond its antimicrobial properties, a significant body of research has established minocycline as a potent anti-inflammatory agent, showing therapeutic potential in a variety of inflammatory and neurodegenerative conditions.[1] This guide delves into the experimental data supporting the anti-inflammatory effects of minocycline, detailing its mechanisms of action and providing a framework for the evaluation of its derivatives. While N-Acetyl-9-aminominocycline and (4R)-aminominocycline are structurally related to minocycline, their anti-inflammatory capacities have not yet been reported in the scientific literature.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of minocycline from various experimental models.

Table 1: In Vitro Anti-Inflammatory Effects of Minocycline

Cell TypeInflammatory StimulusMeasured ParameterMinocycline ConcentrationObserved Effect
MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionClinically relevant concentrationsInhibition of NO production
MicrogliaLipopolysaccharide (LPS)Prostaglandin E2 (PGE2) ProductionNot specifiedReduction of PGE2 production
Alveolar MacrophagesToll-like Receptor (TLR) LigandsInflammatory Cytokine SecretionNot specifiedSignificant decrease in secretion
T-LymphocytesNot specifiedTumor Necrosis Factor-alpha (TNF-α)Not specifiedDose-dependent inhibition
MonocytesLipopolysaccharide (LPS)TNF-α and IL-6 ProductionNot specifiedDose-dependent increase

Table 2: In Vivo Anti-Inflammatory Effects of Minocycline

Animal ModelConditionDosageMeasured OutcomeResult
RatsCarrageenan-induced paw edema10, 25, and 50 mg/kg, i.p.Paw edema volumeEfficacious reduction
MiceCarrageenan-induced leucocyte migration1 and 5 mg/kg, i.p.Leucocyte count in peritoneal cavitiesEfficacious reduction
MiceChronic constriction injury of sciatic nerve100 mg/kg, i.p.Mechanical allodyniaReduction of allodynia
Rosacea-like MiceLL37-induced inflammationNot specifiedDermal infiltration of inflammatory cells, inflammatory cytokine expressionSuppression of inflammation
RatsLipopolysaccharide (LPS)-induced neuroinflammation25 and 50 mg/kg, i.p.Expression of TLR-4, NF-kB, TNF-α, and COX-2 in mPFCSignificant decrease in expression

Key Anti-Inflammatory Mechanisms of Minocycline

Minocycline exerts its anti-inflammatory effects through multiple mechanisms, primarily by modulating key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

A crucial mechanism underlying minocycline's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] In inflammatory conditions, such as rosacea, minocycline has been shown to downregulate the expression of Toll-like receptor 4 (TLR4), which in turn suppresses the activation of the NF-κB pathway.[2][3] This leads to a reduction in the production of pro-inflammatory cytokines.[2]

NF_kB_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB Degradation Degradation IkB->Degradation Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->IkB NFkB_IkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Minocycline Minocycline Minocycline->TLR4 Inhibits Minocycline->NFkB Inhibits Activation

Caption: Minocycline's inhibition of the TLR4-mediated NF-κB signaling pathway.

Modulation of Microglial Activation

Minocycline is known to inhibit microglial activation, a key process in neuroinflammation. By suppressing microglial activation, minocycline reduces the production of various pro-inflammatory mediators in the central nervous system.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Paw Edema in Rats

This in vivo model is used to assess the anti-inflammatory effects of compounds on acute inflammation.

  • Animals: Male Wistar rats are typically used.

  • Induction of Edema: A subplantar injection of LPS (e.g., 100 µ g/paw ) into the right hind paw induces a localized inflammatory response.

  • Treatment: Minocycline or the vehicle is administered intraperitoneally at various doses (e.g., 10, 25, and 50 mg/kg) at a set time before LPS injection.

  • Measurement: The volume of the paw is measured using a plethysmometer at different time points (e.g., 0, 1, 2, 4, 6, and 24 hours) after LPS injection.

  • Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the control group.

In Vitro Cytokine Production Assay

This assay measures the effect of compounds on the production of inflammatory cytokines by immune cells.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.

  • Stimulation: Cells are stimulated with an inflammatory agent, such as LPS (e.g., 1 µg/mL), to induce cytokine production.

  • Treatment: Cells are pre-treated with various concentrations of minocycline or the vehicle for a specific duration before stimulation.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Analysis: The inhibitory effect of minocycline on cytokine production is determined by comparing the cytokine levels in treated cells to those in stimulated, untreated cells.

Conclusion

The available scientific evidence robustly supports the significant anti-inflammatory properties of minocycline, mediated through well-defined molecular pathways such as the inhibition of NF-κB signaling and microglial activation. The quantitative data from both in vitro and in vivo studies provide a solid foundation for its potential therapeutic application in various inflammatory conditions.

Currently, there is a notable absence of published experimental data on the anti-inflammatory effects of N-Acetyl-9-aminominocycline and (4R)-aminominocycline. Future research focused on characterizing the anti-inflammatory profiles of these minocycline derivatives is warranted. Such studies would be crucial in determining if these structural modifications lead to enhanced efficacy, improved safety profiles, or novel mechanisms of action compared to the parent compound. The experimental protocols and established anti-inflammatory benchmarks for minocycline detailed in this guide can serve as a valuable resource for the design and interpretation of these future investigations.

References

Validating the Neuroprotective Effects of N-Acetyl-9-aminominocycline, (4R)- in vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the neuroprotective potential of N-Acetyl-9-aminominocycline, (4R)-, a novel derivative of minocycline. Due to the limited publicly available in vitro data for this specific compound, this guide leverages the extensive research on its parent compound, minocycline, as a benchmark for comparison. The experimental protocols and validation data presented for minocycline can serve as a robust starting point for the investigation of N-Acetyl-9-aminominocycline, (4R)-.

Minocycline, a second-generation tetracycline antibiotic, has demonstrated significant neuroprotective properties in a variety of in vitro and in vivo models of neurological disorders.[1][2][3][4] Its proposed mechanisms of action are multifaceted, including anti-inflammatory, anti-apoptotic, and antioxidant effects.[5][6] This guide will detail the key in vitro assays used to validate these neuroprotective effects and present comparative data for minocycline.

Comparative Efficacy of Minocycline in In Vitro Neurotoxicity Models

The neuroprotective efficacy of minocycline has been quantified in various cell-based assays that model neuronal damage. These studies provide a baseline for assessing the potential improvements offered by N-Acetyl-9-aminominocycline, (4R)-.

In Vitro ModelNeurotoxin/InsultCell TypeMinocycline ConcentrationObserved EffectReference
ExcitotoxicityGlutamate (500 µM)Primary Spinal Cord Cultures0.02 µM85% decrease in neuronal cell death[7]
ExcitotoxicityGlutamate (500 µM)Rat Cortical Neurons2 µMSignificant inhibition of glutamate-induced cell death[1]
Oxidative StressSerum DeprivationRGC-5 (retinal ganglion cell line)0.2-20 µMReduction in cell death[2]
Oxidative StressSerum DeprivationRGC-5 (retinal ganglion cell line)2 and 20 µMInhibition of Reactive Oxygen Species (ROS) production[2]
Mechanical InjuryLaser-induced AxotomyCortical Neurons1 and 100 µMSignificant neuroprotective effect[8]

Key Mechanisms of Neuroprotection: A Pathway-Oriented Overview

The neuroprotective effects of minocycline are attributed to its ability to modulate multiple signaling pathways involved in neuronal cell death and inflammation.

Inhibition of Microglial Activation and Neuroinflammation

A primary mechanism of minocycline's neuroprotective action is the inhibition of microglial activation.[6] Activated microglia contribute to neurotoxicity through the release of pro-inflammatory cytokines and reactive oxygen species. Minocycline has been shown to suppress this activation, thereby reducing the inflammatory cascade.

G cluster_stress Neurotoxic Stimulus (e.g., Glutamate) cluster_microglia Microglia cluster_neuron Neuron cluster_minocycline Minocycline Glutamate Glutamate Microglia Microglia Glutamate->Microglia Activates p38 p38 MAPK Microglia->p38 Activates Neuron Neuron Microglia->Neuron Induces Neurotoxicity p38->Microglia Promotes Pro-inflammatory Cytokine Release Apoptosis Apoptosis Neuron->Apoptosis Minocycline Minocycline Minocycline->p38 Inhibits

Inhibition of p38 MAPK pathway in microglia by minocycline.
Attenuation of Oxidative Stress

Minocycline has been shown to possess direct antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.[1] It can also indirectly reduce oxidative stress by inhibiting inflammatory processes that generate reactive oxygen species.

G cluster_stress Cellular Stress cluster_ros Oxidative Stress cluster_damage Neuronal Damage cluster_minocycline Minocycline Stress Ischemia, Excitotoxicity ROS Reactive Oxygen Species (ROS) Stress->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation NeuronalDamage Neuronal Damage LipidPeroxidation->NeuronalDamage Minocycline Minocycline Minocycline->ROS Scavenges Minocycline->LipidPeroxidation Inhibits

Antioxidant mechanisms of minocycline in neuroprotection.
Inhibition of Apoptosis

Minocycline can also prevent programmed cell death, or apoptosis, in neurons.[3] This is achieved through the inhibition of key apoptotic enzymes, such as caspases, and by stabilizing the mitochondrial membrane to prevent the release of pro-apoptotic factors.

Experimental Protocols for In Vitro Validation

The following are detailed methodologies for key experiments to assess the neuroprotective effects of compounds like N-Acetyl-9-aminominocycline, (4R)-.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for quantifying the extent of neuronal death and the protective effects of a test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Plate neuronal cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

    • Induce neurotoxicity by adding a neurotoxin (e.g., glutamate, H₂O₂) and incubate for the desired period (e.g., 24 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO, isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

  • LDH (Lactate Dehydrogenase) Release Assay:

    • Follow the same initial steps of cell plating, pre-treatment, and induction of neurotoxicity as in the MTT assay.

    • After the incubation period, collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate containing the LDH reaction mixture.

    • Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm). The amount of LDH released is proportional to the number of dead cells.

Measurement of Reactive Oxygen Species (ROS)

This assay quantifies the level of oxidative stress within the cells.

  • DCFDA (2',7'-dichlorofluorescin diacetate) Assay:

    • Plate cells in a black, clear-bottom 96-well plate.

    • After cell adhesion, load the cells with DCFDA solution and incubate.

    • Wash the cells to remove excess DCFDA.

    • Treat the cells with the test compound and/or the neurotoxin.

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. An increase in fluorescence indicates an increase in ROS levels.

Assessment of Apoptosis

These assays detect the activation of the apoptotic cascade.

  • Caspase Activity Assay:

    • Plate and treat cells as described in the cell viability assays.

    • Lyse the cells to release their contents.

    • Add a caspase-specific substrate conjugated to a fluorophore or chromophore to the cell lysate.

    • Incubate to allow for the cleavage of the substrate by active caspases.

    • Measure the fluorescence or absorbance. The signal intensity is proportional to the caspase activity.

G cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_data Data Analysis A Plate Neuronal Cells B Pre-treat with Test Compound A->B C Induce Neurotoxicity B->C D Cell Viability (MTT) C->D E Cytotoxicity (LDH) C->E F Oxidative Stress (ROS) C->F G Apoptosis (Caspase) C->G H Quantify Neuroprotection D->H E->H F->H G->H

References

Comparison and Cross-Validation of Analytical Methods for N-Acetyl-9-aminominocycline, (4R)-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two primary analytical methods for the quantification of N-Acetyl-9-aminominocycline, (4R)-, a derivative of the tetracycline antibiotic minocycline. Given the stereospecific nature of the compound, indicated by the "(4R)-" designation, analytical methods must be capable of providing accurate, precise, and specific measurements. The cross-validation of these methods is essential to ensure the consistency and reliability of data across different analytical platforms, which is a critical requirement in drug development and quality control.

The two methods selected for comparison are Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV), a robust and widely used technique, and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS), a modern method offering superior sensitivity and selectivity.

Workflow for Analytical Method Validation

The validation of any analytical method is a prerequisite for its application in a regulated environment. It ensures that the method is suitable for its intended purpose. The typical workflow for method validation is outlined below.

Method Validation Workflow General Analytical Method Validation Workflow Start Method Development Specificity Specificity / Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Stability Solution Stability Robustness->Stability Validated Validated Method Stability->Validated

Caption: General Analytical Method Validation Workflow.

Method Comparison: RP-HPLC-UV vs. UHPLC-MS/MS

The choice between RP-HPLC-UV and UHPLC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and throughput needs.

ParameterMethod A: RP-HPLC-UV Method B: UHPLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection via mass-to-charge ratio.
Specificity Moderate. Relies on chromatographic retention time. Susceptible to interference from co-eluting compounds with similar UV spectra.Very High. Relies on retention time and specific mass fragmentation patterns (MRM), virtually eliminating matrix interference.[1]
Sensitivity (LOQ) Nanogram (ng) range (e.g., ~100 ng/mL).[2]Picogram (pg) to low nanogram (ng) range (e.g., ~0.01 ng/mL).[3]
Linearity (R²) Typically >0.999.Typically >0.999.[3]
Precision (%RSD) < 2% for intra-day, < 5% for inter-day.[4]< 5% for intra-day, < 10% for inter-day.
Accuracy (% Recovery) 98-102%.95-105%.[3]
Cost & Complexity Lower instrument cost, simpler operation.Higher instrument cost, requires specialized expertise.
Best For Purity analysis, content uniformity, and assays of bulk drug substance and finished products where concentration is high.Bioanalysis (plasma, tissue), impurity profiling at trace levels, and applications requiring maximum specificity.[3][5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.

General Sample Preparation Workflow

A standardized sample preparation procedure is key to achieving reproducible results.

Sample Preparation Workflow General Sample Preparation Workflow Start Obtain Sample (e.g., Bulk Powder, Plasma) Weigh Accurately Weigh Sample Start->Weigh Dissolve Dissolve in Diluent (e.g., Methanol/Water) Weigh->Dissolve Vortex Vortex / Sonicate to Ensure Dissolution Dissolve->Vortex Precipitate Protein Precipitation (if bioanalytical) Vortex->Precipitate Filter Filter through 0.22 µm Syringe Filter Vortex->Filter Centrifuge Centrifuge (if bioanalytical) Precipitate->Centrifuge Centrifuge->Filter Inject Inject into Chromatographic System Filter->Inject

Caption: General Sample Preparation Workflow.

Method A: RP-HPLC-UV Protocol

This protocol is based on established methods for minocycline and related tetracyclines.[2][4][6]

  • Chromatographic System: HPLC with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: Isocratic elution with a mixture of methanol, acetonitrile, and an acetate buffer solution.[4] A common mobile phase for minocycline involves an acetonitrile/water mixture with an acid modifier.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[4]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm, a wavelength commonly used for minocycline analysis.[4][7]

  • Quantification: External standard method based on peak area.

Method B: UHPLC-MS/MS Protocol

This protocol is adapted from methods developed for other novel aminomethylcycline antibiotics.[3][5]

  • Chromatographic System: UHPLC coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column suitable for UHPLC (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[3]

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 2 µL.

  • Ionization Mode: ESI Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion [M+H]⁺: To be determined based on the exact mass of N-Acetyl-9-aminominocycline, (4R)-.

    • Product Ions: At least two specific fragment ions should be identified for confident quantification and qualification.

  • Quantification: Internal standard method (using a stable isotope-labeled analog if available) based on the ratio of analyte peak area to internal standard peak area.

Cross-Validation Protocol

Cross-validation is performed to demonstrate that two different analytical methods provide equivalent results, ensuring data can be compared or combined.[8][9]

Cross-Validation Workflow Workflow for Method Cross-Validation cluster_0 Preparation cluster_1 Analysis cluster_2 Evaluation Prep_Samples Prepare a Single Set of QC Samples (Low, Medium, High Concentrations) Analyze_A Analyze Samples using Validated Method A (HPLC-UV) Prep_Samples->Analyze_A Analyze_B Analyze Samples using Validated Method B (UHPLC-MS/MS) Prep_Samples->Analyze_B Compare Compare Results Statistically (e.g., % Difference, Bland-Altman Plot) Analyze_A->Compare Analyze_B->Compare Accept Results within Pre-defined Acceptance Criteria? (e.g., ±20%) Compare->Accept Pass Methods are Cross-Validated Accept->Pass Yes Fail Investigate Discrepancy Accept->Fail No

Caption: Workflow for Method Cross-Validation.

Procedure:

  • Sample Selection: Prepare a minimum of three batches of quality control (QC) samples at low, medium, and high concentrations within the linear range of both methods.

  • Analysis: Analyze the same set of QC samples using both the fully validated RP-HPLC-UV method and the fully validated UHPLC-MS/MS method.

  • Data Evaluation: Calculate the mean concentration and standard deviation for each level from both methods.

  • Acceptance Criteria: The percentage difference between the mean values obtained by the two methods should not exceed a pre-defined limit, typically ±20%, to account for inter-method variability.[8]

Considerations for Chiral Analysis

The "(4R)-" designation in the compound name indicates that it is a single enantiomer. Standard reversed-phase HPLC methods are generally not capable of separating enantiomers. Therefore, to confirm the enantiomeric purity of N-Acetyl-9-aminominocycline, (4R)-, a dedicated chiral separation method is mandatory.

Recommended Chiral Techniques:

  • Chiral HPLC: This involves using a Chiral Stationary Phase (CSP) that can selectively interact with the enantiomers, leading to different retention times.

  • Capillary Electrophoresis (CE): CE is a powerful technique for chiral separations, often employing chiral selectors (such as cyclodextrins) added to the running buffer.[10][11][12] This method offers high efficiency and requires minimal sample and solvent.[11]

The development and validation of a specific chiral method would be a separate but essential activity to fully characterize N-Acetyl-9-aminominocycline, (4R)-.

References

N-Acetyl-9-aminominocycline, (4R)-: A Comparative Analysis of Efficacy Against Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial efficacy of N-Acetyl-9-aminominocycline, (4R)-, a derivative of the tetracycline antibiotic minocycline, against current standard-of-care antibiotics. The data presented is based on available in-vitro studies of closely related 9-acylamino minocycline derivatives and is intended to provide a preliminary assessment for research and development purposes.

Disclaimer: Specific minimum inhibitory concentration (MIC) data for the (4R)- stereoisomer of N-Acetyl-9-aminominocycline is not publicly available in the cited literature. The efficacy data presented for the investigational compound is based on the reported range for 9-acylamino minocycline derivatives in the study by Sum et al. (2006). This information should be interpreted with caution and is intended to serve as a proxy for preliminary comparative analysis. Further research is required to establish the precise efficacy of N-Acetyl-9-aminominocycline, (4R)-.

I. Comparative Efficacy Data

The following tables summarize the in-vitro activity of 9-acylamino minocycline derivatives against a panel of Gram-positive and Gram-negative bacteria, juxtaposed with the typical MIC ranges for standard-of-care antibiotics.

Table 1: In-Vitro Efficacy against Gram-Positive Bacteria

Organism9-Acylamino Minocycline Derivative (µg/mL)Standard-of-Care AntibioticMIC (µg/mL)
Staphylococcus aureus (Methicillin-Resistant - MRSA)0.25 - 2Vancomycin[1][2]0.5 - 2
Linezolid[1][3]0.5 - 4
Daptomycin[1][2]0.25 - 1
Enterococcus faecalis (Vancomycin-Susceptible)0.12 - 1Ampicillin[4][5]1 - 4
Linezolid[4]1 - 4
Streptococcus pneumoniae (Penicillin-Susceptible)≤0.06 - 0.25Penicillin[6][7]≤0.06
Amoxicillin[6][8]≤2
Ceftriaxone[7][8]≤1

Table 2: In-Vitro Efficacy against Gram-Negative Bacteria

Organism9-Acylamino Minocycline Derivative (µg/mL)Standard-of-Care AntibioticMIC (µg/mL)
Escherichia coli0.5 - 4Ciprofloxacin[9][10]≤0.25 - 1
Ceftriaxone[9]≤1
Trimethoprim/Sulfamethoxazole[9]≤2

II. Experimental Protocols

The methodologies outlined below are based on standard antimicrobial susceptibility testing protocols.

Minimum Inhibitory Concentration (MIC) Assay

The in-vitro antibacterial activity of the 9-acylamino minocycline derivatives was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: Clinically relevant strains of Gram-positive and Gram-negative bacteria were used.

  • Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution: The compounds were serially diluted in cation-adjusted Mueller-Hinton broth.

  • Incubation: The microtiter plates were incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

III. Mechanism of Action and Signaling Pathway

Tetracycline antibiotics, including minocycline and its derivatives, exert their antibacterial effect by inhibiting protein synthesis in bacteria.

Tetracycline_Mechanism cluster_bacterium Bacterial Cell 30S_Ribosome 30S Ribosomal Subunit tRNA Aminoacyl-tRNA 30S_Ribosome->tRNA Blocks Binding A_Site A-Site tRNA->A_Site Binds to A-Site Protein_Synthesis Protein Synthesis A_Site->Protein_Synthesis Enables Tetracycline N-Acetyl-9-aminominocycline Tetracycline->30S_Ribosome Binds to

Caption: Mechanism of action of tetracycline antibiotics.

IV. Experimental Workflow

The general workflow for the synthesis and evaluation of novel antibiotic candidates like N-Acetyl-9-aminominocycline is depicted below.

Antibiotic_Development_Workflow Start Lead Identification (9-aminominocycline) Synthesis Chemical Synthesis (N-Acetylation) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro_Screening In-Vitro Efficacy Screening (MIC Determination) Purification->In_Vitro_Screening Data_Analysis Comparative Data Analysis In_Vitro_Screening->Data_Analysis Lead_Optimization Lead Optimization (SAR Studies) Data_Analysis->Lead_Optimization End Candidate Selection Data_Analysis->End Lead_Optimization->Synthesis

Caption: General workflow for antibiotic development.

V. Conclusion

The available data on 9-acylamino minocycline derivatives suggest that this class of compounds exhibits potent in-vitro activity against a range of clinically important Gram-positive and Gram-negative bacteria, including resistant strains. The efficacy appears to be comparable to or, in some cases, better than standard-of-care antibiotics. However, the lack of specific data for N-Acetyl-9-aminominocycline, (4R)- necessitates further investigation to fully elucidate its therapeutic potential. The favorable preliminary data warrant continued research into the synthesis, optimization, and comprehensive evaluation of this and other 9-substituted minocycline derivatives as potential next-generation antibiotics.

References

A Comparative Analysis of Tigecycline and its Metabolite, N-Acetyl-9-aminominocycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the established glycylcycline antibiotic, tigecycline, and its metabolite, N-Acetyl-9-aminominocycline, including its (4R)- isomeric form. Due to a lack of publicly available data on the specific antibacterial activity of N-Acetyl-9-aminominocycline and its isomers, this document focuses on the known properties of tigecycline and presents standardized experimental protocols that could be employed for a direct comparative evaluation.

Mechanism of Action: The Tetracycline Class

Tigecycline, a glycylcycline antibiotic, is a derivative of minocycline and functions by inhibiting protein synthesis in bacteria. Like other tetracyclines, it binds to the 30S ribosomal subunit, effectively blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This action prevents the incorporation of amino acids into elongating peptide chains, leading to a bacteriostatic effect.[1][2] Tigecycline's modification with a glycylamido group at the 9-position allows it to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection.[2]

cluster_ribosome Bacterial Ribosome 30S 30S Subunit A_Site A Site 30S->A_Site 50S 50S Subunit Protein_Synthesis Protein Synthesis A_Site->Protein_Synthesis Contributes to Tigecycline Tigecycline / N-Acetyl-9-aminominocycline Tigecycline->30S Binds to Inhibition Inhibition tRNA Aminoacyl-tRNA tRNA->A_Site Blocked Entry Inhibition->Protein_Synthesis Results in

Caption: Mechanism of action of tetracycline-class antibiotics.

In Vitro Activity of Tigecycline

Tigecycline exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including many multidrug-resistant strains.[1][2][3][4][5][6][7][8][9]

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus (MRSA)0.12 - 0.190.25 - 0.5[8][9][10]
Enterococcus faecalis (VRE)0.060.12[5]
Streptococcus pneumoniae≤0.251[5]
Escherichia coli (ESBL-producing)0.120.25[3][5]
Klebsiella pneumoniae (ESBL-producing)0.51 - 2[5][6]
Acinetobacter baumannii0.51 - 2[3][5]

N-Acetyl-9-aminominocycline and its (4R)- Isomer

N-Acetyl-9-aminominocycline is a known human metabolite of tigecycline. The metabolic fate of an antibiotic can be critical to its overall efficacy and safety profile. Metabolites may possess their own antimicrobial activity, act synergistically or antagonistically with the parent compound, or contribute to adverse effects.

Currently, there is a significant lack of publicly available data from the conducted searches regarding the specific in vitro or in vivo antibacterial activity of N-Acetyl-9-aminominocycline and its distinct isomers, such as the (4R)- configuration. A comprehensive comparative study would be necessary to elucidate the antimicrobial profile of these metabolites relative to tigecycline.

Experimental Protocols for Comparative Analysis

To address the current knowledge gap, the following standardized protocols are proposed for a direct comparison of the antibacterial properties of N-Acetyl-9-aminominocycline, its (4R)- isomer, and tigecycline.

In Vitro Analysis: MIC and Time-Kill Assays

1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This experiment determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials:

    • Test compounds (N-Acetyl-9-aminominocycline, (4R)-isomer, Tigecycline)

    • Bacterial strains (e.g., reference strains like S. aureus ATCC 29213, E. coli ATCC 25922, and relevant clinical isolates)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Spectrophotometer

    • Incubator

  • Procedure:

    • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of each test compound in an appropriate solvent and dilute to the desired starting concentration in CAMHB.[11]

    • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight and then dilute in fresh CAMHB to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL, standardized using a spectrophotometer (e.g., 0.5 McFarland standard).[12][13]

    • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of each antimicrobial agent in CAMHB to achieve a range of concentrations.[11]

    • Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control (bacteria in broth without antibiotic) and a sterility control (broth only).[13]

    • Incubation: Incubate the plates at 37°C for 18-24 hours.[12]

    • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (turbidity).[14][15]

Start Start Prep_Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Start->Prep_Inoculum Inoculate_Plate Inoculate Plate with Bacteria Prep_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of Test Compounds in Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination.

2. Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Materials:

    • Test compounds

    • Bacterial strains

    • CAMHB

    • Sterile culture tubes

    • Incubator with shaking capabilities

    • Apparatus for serial dilutions and plating

  • Procedure:

    • Inoculum Preparation: Prepare a logarithmic-phase bacterial culture with a starting concentration of approximately 5 x 10^5 CFU/mL in CAMHB.[16][17]

    • Exposure: Add the test compounds at concentrations relative to their MIC (e.g., 1x, 2x, 4x MIC) to separate culture tubes containing the bacterial inoculum. Include a growth control without any antibiotic.[17]

    • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.[16][18]

    • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).[17]

    • Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[18]

In Vivo Efficacy: Murine Skin and Soft Tissue Infection (SSTI) Model

This model evaluates the therapeutic efficacy of the compounds in a living organism.

  • Materials:

    • Test compounds

    • Pathogenic bacterial strain (e.g., MRSA)

    • Laboratory mice (e.g., BALB/c or SKH1)

    • Surgical instruments for creating a wound

    • Bioluminescence imaging system (if using a luminescent bacterial strain)

  • Procedure:

    • Acclimatization and Anesthesia: Acclimatize the mice to the laboratory conditions and anesthetize them before the procedure.

    • Wound Creation: Create a full-thickness excisional or incisional wound on the dorsum of each mouse.[19]

    • Infection: Inoculate the wound with a standardized dose of the pathogenic bacteria.[19][20]

    • Treatment: At a specified time post-infection, administer the test compounds via a relevant route (e.g., topical or systemic). Include a vehicle control group.

    • Monitoring: Monitor the animals daily for clinical signs of infection and wound healing. The bacterial burden in the wound can be quantified at different time points by excising the tissue, homogenizing it, and performing viable cell counts.[20] If a bioluminescent strain is used, the infection can be monitored non-invasively over time.

    • Endpoint Analysis: At the end of the study, euthanize the animals and perform histological analysis of the wound tissue to assess inflammation and tissue repair.

Start Start Anesthetize Anesthetize Mice Start->Anesthetize Create_Wound Create Full-Thickness Dorsal Wound Anesthetize->Create_Wound Infect_Wound Inoculate Wound with Pathogenic Bacteria Create_Wound->Infect_Wound Administer_Treatment Administer Test Compounds (Topical/Systemic) Infect_Wound->Administer_Treatment Monitor Monitor Wound Healing & Bacterial Burden Administer_Treatment->Monitor Endpoint Endpoint Analysis: Viable Counts & Histology Monitor->Endpoint End End Endpoint->End

Caption: Workflow for in vivo murine SSTI model.

Conclusion

Tigecycline is a potent, broad-spectrum antibiotic effective against a wide range of clinically important pathogens, including multidrug-resistant strains. While N-Acetyl-9-aminominocycline is a known metabolite of tigecycline, there is a clear gap in the scientific literature regarding its intrinsic antibacterial activity and that of its specific isomers. The experimental protocols outlined in this guide provide a framework for conducting a comprehensive comparative study to elucidate the antimicrobial profiles of these compounds. Such research is essential for a complete understanding of the pharmacology of tigecycline and to potentially uncover new therapeutic agents.

References

Independent Validation of N-Acetyl-9-aminominocycline, (4R)-: An Examination of Currently Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, an objective analysis of the therapeutic potential of N-Acetyl-9-aminominocycline, (4R)-, reveals a notable absence of independent validation studies. This compound is primarily identified in scientific literature as a human metabolite of the glycylcycline antibiotic, tigecycline. Current research has not established its efficacy or mechanism of action as a standalone therapeutic agent for any specific indication.

Presently, the body of evidence for N-Acetyl-9-aminominocycline, (4R)-, is limited to its characterization as a metabolite and preliminary in-vitro screenings. There are no dedicated preclinical or clinical trials that assess its therapeutic potential independently.

Overview of N-Acetyl-9-aminominocycline, (4R)-

N-Acetyl-9-aminominocycline, (4R)-, also referred to as M9 in some pharmacokinetic studies, is formed in the human body following the administration of tigecycline. The metabolic pathway involves amide hydrolysis of tigecycline followed by N-acetylation to form N-acetyl-9-aminominocycline.[1] Its concentrations have been measured in serum and urine, constituting a minor fraction of the administered tigecycline dose.[1][2]

A patent related to the glucuronide metabolite of tigecycline also describes the synthesis and detection of N-acetyl-9-aminominocycline (M9) and its epimer.[3]

Limited Investigational Data

While dedicated therapeutic validation is absent, N-Acetyl-9-aminominocycline, (4R)- has been identified in a broader research context. A 2025 study integrating metabolomics and in-silico approaches identified N-Acetyl-9-aminominocycline, (4R)- as one of many compounds with potential inhibitory activity against the SARS-CoV-2 3CLpro enzyme.[4][5] This preliminary finding is based on computational docking and in-vitro enzymatic assays and does not constitute a validation of its therapeutic potential in a biological system.

It is important to distinguish N-Acetyl-9-aminominocycline, (4R)- from a related metabolite, 9-aminominocycline (9-AMC). A recent 2024 study explored 9-AMC as a potential potentiator to restore tigecycline sensitivity against resistant bacteria, suggesting a possible synergistic antibacterial role for this related compound.[6][7] However, this research did not investigate N-Acetyl-9-aminominocycline, (4R)-.

Data Summary

Due to the lack of comparative studies, a quantitative comparison of N-Acetyl-9-aminominocycline, (4R)- with other therapeutic alternatives is not possible. The available data is descriptive and primarily focused on its metabolic profile.

Experimental Protocols

Detailed experimental protocols for the independent validation of N-Acetyl-9-aminominocycline, (4R)-'s therapeutic potential are not available as no such studies have been published. The methodologies for its detection as a metabolite are typically described within the pharmacokinetic studies of tigecycline, often involving high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[3]

Visualizing the Metabolic Pathway

The following diagram illustrates the formation of N-Acetyl-9-aminominocycline, (4R)- from its parent compound, tigecycline.

Tigecycline Tigecycline Amide_Hydrolysis Amide Hydrolysis Tigecycline->Amide_Hydrolysis Aminominocycline 9-Aminominocycline Amide_Hydrolysis->Aminominocycline N_Acetylation N-Acetylation Aminominocycline->N_Acetylation N_Acetyl_9_aminominocycline N-Acetyl-9-aminominocycline, (4R)- N_Acetylation->N_Acetyl_9_aminominocycline

Metabolic conversion of Tigecycline.

References

A Comparative Analysis of N-Acetylcysteine and Minocycline in Preclinical Models of Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative studies on N-Acetyl-9-aminominocycline, (4R)- versus N-acetylcysteine (NAC) in oxidative stress models are not available in the current scientific literature. This guide provides a comparative overview using minocycline, the parent compound of N-Acetyl-9-aminominocycline, (4R)-, as a proxy, based on its established antioxidant properties. The extrapolation of these findings to N-Acetyl-9-aminominocycline, (4R)- should be approached with caution and warrants dedicated experimental validation.

This guide offers an objective comparison of the performance of N-acetylcysteine (NAC), a widely recognized antioxidant, and minocycline, a tetracycline antibiotic with significant antioxidant capabilities, in various preclinical models of oxidative stress. The information is compiled from peer-reviewed studies to assist researchers in evaluating their potential therapeutic applications.

Mechanisms of Antioxidant Action

N-acetylcysteine and minocycline mitigate oxidative stress through distinct yet sometimes overlapping mechanisms. NAC is a well-established precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a primary intracellular antioxidant.[1] Minocycline, on the other hand, exhibits direct radical-scavenging activity and can chelate iron, in addition to modulating inflammatory pathways that contribute to oxidative stress.[2]

N-Acetylcysteine (NAC):

  • Glutathione Precursor: NAC is readily deacetylated to cysteine, thereby replenishing intracellular GSH levels.[3] GSH directly neutralizes reactive oxygen species (ROS) and is a crucial cofactor for antioxidant enzymes like glutathione peroxidase.[1][3]

  • Direct Scavenging: While its direct scavenging activity is considered modest compared to its role as a GSH precursor, NAC can directly neutralize certain oxidants.[3]

  • Disulfide Bond Reduction: NAC can reduce disulfide bonds in proteins, which can be beneficial in conditions like cystic fibrosis by reducing mucus viscosity.[4]

  • H₂S and Sulfane Sulfur Production: Recent evidence suggests that NAC can trigger the intracellular production of hydrogen sulfide (H₂S) and sulfane sulfur species, which are potent antioxidants.[5][6]

Minocycline:

  • Direct Radical Scavenging: Minocycline has been shown to directly scavenge free radicals, with a potency comparable to that of vitamin E in some assays.[7] This activity is attributed to its chemical structure.

  • Iron Chelation: By chelating iron, minocycline can inhibit the Fenton reaction, a major source of hydroxyl radical production.[2]

  • Anti-inflammatory Effects: Minocycline exerts potent anti-inflammatory effects, which indirectly reduce oxidative stress by downregulating inflammatory mediators that can trigger ROS production.[8]

  • Enzyme Inhibition: It can inhibit enzymes like metalloproteinases and caspases, which are involved in cellular damage pathways often linked to oxidative stress.[9]

Quantitative Data from Oxidative Stress Models

The following tables summarize the quantitative data from various studies investigating the efficacy of NAC and minocycline in different oxidative stress models.

Table 1: Effects of N-Acetylcysteine on Oxidative Stress Markers

Model SystemOxidative InsultNAC Concentration/DoseOutcome MeasureResultReference
H9c2 CardiomyocytesHydrogen Peroxide (H₂O₂)1 mmol/LCell ViabilityIncreased[10]
H9c2 CardiomyocytesHydrogen Peroxide (H₂O₂)1 mmol/LROS LevelsReduced[10]
Depressed Rats (Hippocampus)Chronic Unpredictable Mild Stress300 mg/kg, i.p.SOD ActivityIncreased[11]
Depressed Rats (Hippocampus)Chronic Unpredictable Mild Stress300 mg/kg, i.p.GSH-Px ActivityIncreased[11]
Depressed Rats (Hippocampus)Chronic Unpredictable Mild Stress300 mg/kg, i.p.MDA LevelsDecreased[11]
Parkinson's Disease Cell ModelRotenone1000 µM (in nanocarriers)Cell ViabilityIncreased (p = 0.0001)[12]
Parkinson's Disease Cell ModelRotenone1000 µM (in nanocarriers)Oxidative StressReduced (p ≤ 0.0003)[12]
SIEC02 CellsZearalenone162 µg/mLROS ProductionSignificantly Reduced (p < 0.01)[13]

Table 2: Effects of Minocycline on Oxidative Stress Markers

Model SystemOxidative InsultMinocycline Concentration/DoseOutcome MeasureResultReference
Mixed Neuronal CulturesGlutamate2 µMCell DeathSignificantly Inhibited[14]
Mouse Forebrain HomogenatesN/A0.2 µMLipid PeroxidationSignificantly Inhibited[14]
DPPH Radical Scavenging AssayN/A2 µMFree Radical ScavengingSignificantly Increased[14]
Rat Model of Cerebral IschemiaIschemia-ReperfusionN/ACatalase ActivitySignificantly Increased[15]
Rat Model of Cerebral IschemiaIschemia-ReperfusionN/AGPx ActivitySignificantly Increased[15]
Rat Model of Cerebral IschemiaIschemia-ReperfusionN/ASOD ActivitySignificantly Increased[15]
Drosophila melanogasterHydrogen Peroxide (H₂O₂)0.05 mM & 0.36 mMSurvival RateSignificantly Increased[16]
Human MelanocytesHydrogen Peroxide (H₂O₂) & UVA Radiation10 µM & 100 µMROS LevelsSignificantly Decreased[17]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

1. Glutamate-Induced Oxidative Stress in Mixed Neuronal Cultures (Minocycline)

  • Cell Culture: Mixed neuronal cultures were prepared from the cerebral cortices of rat embryos.

  • Induction of Oxidative Stress: Neurotoxicity was induced by exposing the cultures to 500 µM glutamate for 24 hours.

  • Treatment: Minocycline was added to the cultures at various concentrations (e.g., 2 µM) during the glutamate exposure.

  • Outcome Measurement: Cell death was assessed to determine the neuroprotective effects of minocycline.[14]

2. Hydrogen Peroxide-Induced Oxidative Stress in H9c2 Cardiomyocytes (NAC)

  • Cell Culture: H9c2 cardiomyocytes were cultured under standard conditions.

  • Induction of Oxidative Stress: Oxidative stress was induced by treating the cells with hydrogen peroxide (H₂O₂).

  • Treatment: Cells were pretreated with or without 1 mmol/L NAC prior to H₂O₂ stimulation.

  • Outcome Measurement: Cell viability was measured to evaluate the protective effects of NAC. ROS levels were also quantified.[10]

3. DPPH Radical Scavenging Assay (Minocycline)

  • Assay Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Procedure: Minocycline was evaluated for its free radical-scavenging activity against DPPH.

  • Outcome Measurement: The reduction in DPPH absorbance, indicating radical scavenging, was measured to determine the antioxidant capacity of minocycline.[14]

4. Chronic Unpredictable Mild Stress (CUMS) Model in Rats (NAC)

  • Animal Model: A rat model of depression was established using a 5-week CUMS protocol.

  • Treatment: A cohort of CUMS-exposed rats was treated with NAC (300 mg/kg, i.p.).

  • Outcome Measurement: The activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), and levels of the oxidative stress product malondialdehyde (MDA) were measured in the hippocampal CA1 region.[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows discussed in the context of NAC and minocycline's action in oxidative stress.

NAC_Antioxidant_Pathway NAC N-Acetylcysteine (NAC) Cysteine L-Cysteine NAC->Cysteine Deacetylation H2S_Production H₂S & Sulfane Sulfur Production NAC->H2S_Production GSH_Synthase GSH Synthesis Cysteine->GSH_Synthase GSH Glutathione (GSH) GSH_Synthase->GSH GPx Glutathione Peroxidase GSH->GPx H2O H₂O GPx->H2O ROS Reactive Oxygen Species (ROS) ROS->H2O Neutralization Antioxidant_Effects Direct Antioxidant Effects H2S_Production->Antioxidant_Effects Minocycline_Antioxidant_Pathway Minocycline Minocycline Direct_Scavenging Direct Radical Scavenging Minocycline->Direct_Scavenging Iron_Chelation Iron Chelation Minocycline->Iron_Chelation Anti_Inflammatory Anti-inflammatory Effects Minocycline->Anti_Inflammatory ROS Reactive Oxygen Species (ROS) Fe2 Fe²⁺ (Iron) Fenton_Reaction Fenton Reaction Fe2->Fenton_Reaction Fenton_Reaction->ROS Generates Inflammation Inflammation Inflammation->ROS Induces Direct_Scavenging->ROS Neutralizes Iron_Chelation->Fe2 Binds Anti_Inflammatory->Inflammation Inhibits Experimental_Workflow_Oxidative_Stress cluster_model In Vitro / In Vivo Model cluster_outcomes Outcome Measures Cell_Culture Cell Culture (e.g., H9c2, Neurons) Stress_Induction Induction of Oxidative Stress (e.g., H₂O₂, Glutamate, CUMS) Cell_Culture->Stress_Induction Animal_Model Animal Model (e.g., Rat, Mouse) Animal_Model->Stress_Induction Treatment Treatment (NAC or Minocycline) Stress_Induction->Treatment Outcome_Analysis Outcome Analysis Treatment->Outcome_Analysis Cell_Viability Cell Viability / Death Outcome_Analysis->Cell_Viability ROS_Measurement ROS Measurement Outcome_Analysis->ROS_Measurement Enzyme_Activity Antioxidant Enzyme Activity (SOD, GPx, Catalase) Outcome_Analysis->Enzyme_Activity Lipid_Peroxidation Lipid Peroxidation (e.g., MDA) Outcome_Analysis->Lipid_Peroxidation

References

A Comparative Analysis of N-Acetyl-9-aminominocycline, (4R)- and Other Tetracycline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of N-Acetyl-9-aminominocycline, (4R)-, against a range of other tetracycline derivatives. The comparison focuses on antibacterial efficacy, anti-inflammatory properties, and neuroprotective potential, supported by experimental data and detailed methodologies.

Executive Summary

Tetracycline antibiotics have long been valued for their broad-spectrum antimicrobial activity. More recently, their non-antibiotic properties, including anti-inflammatory and neuroprotective effects, have garnered significant interest. This has led to the development of numerous derivatives with modified functionalities. This guide specifically evaluates N-Acetyl-9-aminominocycline, (4R)-, in the context of established tetracyclines like minocycline and doxycycline, as well as other 9-substituted derivatives. While specific experimental data for N-Acetyl-9-aminominocycline, (4R)- is limited in publicly available literature, this comparison leverages data from closely related 9-acylamino and 9-glycylamido minocycline derivatives to provide a robust benchmark.

Antibacterial Activity

The primary function of tetracyclines is to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] Modifications to the tetracycline scaffold, particularly at the C9 position, have been a key strategy to overcome resistance mechanisms and enhance potency.

Comparative In Vitro Antibacterial Activity (MIC, µg/mL)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various tetracycline derivatives against a panel of common bacterial strains. Lower MIC values indicate greater potency.

CompoundS. aureus (Tetracycline-Susceptible)S. aureus (Tetracycline-Resistant, tet(K))S. aureus (Tetracycline-Resistant, tet(M))E. coli (Tetracycline-Susceptible)E. coli (Tetracycline-Resistant, tet(M))
Tetracycline0.254>1280.516
Minocycline0.120.520.51
Doxycycline0.25140.52
9-t-Butylglycylamido-minocycline (GAR-936)[3]≤0.5≤10.25 - 0.5-1.5 - 3.5 (ED50, mg/kg)
9-Acylamino derivatives of minocycline[4]-Improved activityImproved activity--
N-Acetyl-9-aminominocycline, (4R)-No data availableNo data availableNo data availableNo data availableNo data available

Data for 9-Acylamino derivatives of minocycline indicates a general trend of improved activity against resistant strains, though specific MIC values were not provided in the cited source.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][6]

Objective: To determine the lowest concentration of a tetracycline derivative that inhibits the visible growth of a bacterial strain.

Materials:

  • Tetracycline derivatives (stock solutions of known concentration)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test bacterium from an agar plate and transfer to a tube with 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth). Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]

  • Serial Dilution: Prepare a two-fold serial dilution of each tetracycline derivative in MHB directly in the 96-well microtiter plates.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) as observed by the naked eye or a spectrophotometer.

Anti-Inflammatory and MMP Inhibitory Activity

Tetracyclines possess anti-inflammatory properties independent of their antimicrobial action.[8][9] A key mechanism is the inhibition of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation.[8][10]

Comparative MMP-9 Inhibition (IC50, µM)

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

CompoundIC50 for MMP-9 Inhibition (µM)
Tetracycline40.0[11]
Minocycline10.7[11]
Doxycycline608.0[11]
N-Acetyl-9-aminominocycline, (4R)-No data available
Experimental Protocol: Gelatin Zymography for MMP-9 Activity

This technique is used to detect and quantify the activity of gelatinases, such as MMP-9.[11][12]

Objective: To determine the inhibitory effect of tetracycline derivatives on MMP-9 activity.

Materials:

  • Tetracycline derivatives

  • Source of MMP-9 (e.g., conditioned media from U-937 cell culture)

  • SDS-PAGE gels co-polymerized with gelatin (1 mg/mL)

  • Incubation buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂)

  • Staining solution (e.g., Coomassie Brilliant Blue R-250)

  • Destaining solution (e.g., methanol, acetic acid, water)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Sample Preparation: Mix the MMP-9 source with various concentrations of the tetracycline derivatives.

  • Electrophoresis: Load the samples onto the gelatin-containing SDS-PAGE gel and run the electrophoresis under non-reducing conditions.

  • Renaturation: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the enzyme to renature.

  • Incubation: Incubate the gel in the incubation buffer at 37°C for a specified period (e.g., 18 hours) to allow for gelatin degradation by MMP-9.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.

  • Analysis: Areas of gelatin degradation will appear as clear bands against a blue background. The intensity of these bands, which is inversely proportional to MMP-9 inhibition, can be quantified using image analysis software. The IC50 value is then calculated from the dose-response curve.[11]

Neuroprotective Effects

Minocycline, in particular, has been extensively studied for its neuroprotective properties, which are attributed to its ability to cross the blood-brain barrier and exert anti-inflammatory and anti-apoptotic effects.[13][14]

Mechanisms of Neuroprotection

Tetracyclines, especially minocycline, exhibit neuroprotective effects through multiple pathways:

  • Inhibition of Microglial Activation: Reduces the production of inflammatory cytokines.[13]

  • Anti-apoptotic Effects: Stabilizes the mitochondrial membrane and inhibits the release of cytochrome c, thereby reducing caspase activation.[13]

  • Inhibition of p38 MAPK: Preserves neurons and inhibits microglial activation.[13]

Experimental Protocol: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.

Objective: To assess the neuroprotective potential of tetracycline derivatives against glutamate-induced neuronal cell death.

Materials:

  • Tetracycline derivatives

  • Primary neuronal cell culture or a neuronal cell line (e.g., SH-SY5Y)

  • Glutamate

  • Cell culture medium and supplements

  • Cell viability assay kit (e.g., MTT or LDH assay)

  • Microplate reader

Procedure:

  • Cell Culture: Plate the neuronal cells in a multi-well plate and allow them to adhere and differentiate.

  • Pre-treatment: Treat the cells with various concentrations of the tetracycline derivatives for a specified period (e.g., 24 hours).

  • Glutamate Exposure: Induce excitotoxicity by exposing the cells to a high concentration of glutamate for a defined duration.

  • Cell Viability Assessment: After the glutamate exposure, assess cell viability using a standard assay such as the MTT assay (which measures metabolic activity) or the LDH assay (which measures membrane integrity).

  • Data Analysis: Compare the viability of cells treated with tetracycline derivatives to that of untreated cells exposed to glutamate to determine the neuroprotective effect.

Visualizations

Signaling Pathway: Neuroprotective Mechanisms of Minocycline

G Minocycline Minocycline Microglia Microglia Minocycline->Microglia Inhibits Activation Mitochondria Mitochondria Minocycline->Mitochondria Stabilizes Membrane Neuroprotection Neuroprotection Minocycline->Neuroprotection Inflammatory_Cytokines Inflammatory Cytokines (e.g., IL-1β, TNF-α) Microglia->Inflammatory_Cytokines Releases Apoptosis Apoptosis (Neuronal Cell Death) Inflammatory_Cytokines->Apoptosis Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Inhibits Caspases Caspase Activation Cytochrome_c->Caspases Caspases->Apoptosis

Caption: Key neuroprotective pathways influenced by minocycline.

Experimental Workflow: MIC Determination via Broth Microdilution

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Inoculum Preparation C Inoculation of Microtiter Plate A->C B Serial Dilution of Tetracyclines B->C D Incubation (18-24h, 37°C) C->D E Visual/Spectrophotometric Reading D->E F MIC Determination E->F

Caption: Workflow for determining Minimum Inhibitory Concentration.

Logical Relationship: Comparison of Tetracycline Derivatives

G cluster_derivatives Derivatives Tetracyclines Tetracyclines Minocycline Minocycline Tetracyclines->Minocycline Doxycycline Doxycycline Tetracyclines->Doxycycline 9-Substituted_Derivatives 9-Substituted Derivatives Minocycline->9-Substituted_Derivatives N_Acetyl N-Acetyl-9-aminominocycline, (4R)- 9-Substituted_Derivatives->N_Acetyl

Caption: Hierarchical relationship of the compared tetracyclines.

References

Unraveling the Profile of a Minocycline Derivative: A Comparative Analysis of N-Acetyl-9-aminominocycline, (4R)-

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent scientific inquiry has brought attention to N-Acetyl-9-aminominocycline, (4R)-, a metabolite of the powerful glycylcycline antibiotic, tigecycline. While research on this specific compound is emerging, its identity as a metabolic byproduct of a clinically significant antibiotic positions it as a molecule of interest for researchers in drug development and infectious disease. This guide provides a comparative overview of the available findings on N-Acetyl-9-aminominocycline, (4R)-, in the context of its parent compound and related derivatives, offering insights into its potential biological role.

Comparative Data Summary

Published data directly investigating the bioactivity of N-Acetyl-9-aminominocycline, (4R)-, remains limited. However, its relationship with minocycline and as a metabolite of tigecycline provides a basis for preliminary comparison. The following table summarizes the known attributes of these related compounds.

FeatureMinocyclineTigecyclineN-Acetyl-9-aminominocycline, (4R)-9-Aminominocycline
Class Tetracycline AntibioticGlycylcycline AntibioticMinocycline Derivative / Tigecycline MetaboliteMinocycline Derivative / Tigecycline Metabolite
Primary Mechanism of Action Inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1]Inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit; effective against many tetracycline-resistant bacteria.[2][3]Not yet fully characterized.Potentiates the activity of tigecycline against resistant bacteria.[4][5]
Known Biological Activity Broad-spectrum antibacterial, anti-inflammatory.[1]Broad-spectrum antibacterial against Gram-positive, Gram-negative, and anaerobic bacteria.[3]Identified as a metabolite of tigecycline.[3][4]Synergistic antibacterial activity with tigecycline against tet(X4)-positive E. coli.[4][5]
Metabolic Origin -Parent CompoundMetaboliteMetabolite

Experimental Methodologies

The following outlines key experimental protocols relevant to the study of minocycline derivatives and their antibacterial properties. These methods are foundational for replicating and expanding upon the current understanding of compounds like N-Acetyl-9-aminominocycline, (4R)-.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Antimicrobial Agent: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Checkerboard Assay for Synergy Analysis

This assay is employed to evaluate the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.

Protocol:

  • Plate Preparation: Two compounds (e.g., tigecycline and 9-aminominocycline) are serially diluted along the x- and y-axes of a 96-well microtiter plate, respectively. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FIC index of ≤ 0.5 is indicative of synergy.[4][5]

Visualizing Key Pathways and Workflows

To better understand the context and experimental approaches in this area of research, the following diagrams illustrate relevant concepts.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_testing In Vitro Antibacterial Testing synthesis Synthesis of N-Acetyl-9-aminominocycline characterization Structural Characterization (NMR, Mass Spec) synthesis->characterization mic MIC Assay characterization->mic synergy Checkerboard Assay (with other antibiotics) characterization->synergy

Fig. 1: Experimental workflow for evaluating a novel minocycline derivative.

signaling_pathway Tetracycline Tetracycline/Glycylcycline (e.g., Minocycline, Tigecycline) Ribosome Bacterial 30S Ribosome Tetracycline->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Fig. 2: Mechanism of action for tetracycline and glycylcycline antibiotics.

Concluding Remarks

The exploration of N-Acetyl-9-aminominocycline, (4R)-, is in its early stages. Its identification as a metabolite of tigecycline, coupled with the recent discovery of synergistic properties in the related metabolite 9-aminominocycline, underscores the need for further investigation.[4] Future research focused on the independent synthesis and rigorous in vitro and in vivo evaluation of N-Acetyl-9-aminominocycline, (4R)-, will be crucial in determining its potential as a standalone or adjunctive therapeutic agent. The experimental protocols and conceptual frameworks presented here provide a roadmap for these future endeavors.

References

A Comparative Analysis of N-Acetyl-9-aminominocycline and its (4R)-Isomer: Unraveling the Impact of Stereochemistry on Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Acetyl-9-aminominocycline and its (4R)-isomer, focusing on their potential as neuroprotective agents. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this document synthesizes existing knowledge on minocycline derivatives and the significance of tetracycline stereochemistry to provide a framework for future research and development. We present established experimental protocols to facilitate such comparative studies and offer insights into the expected structure-activity relationships.

Introduction

Minocycline, a second-generation tetracycline, has garnered significant attention for its neuroprotective properties, which are independent of its antimicrobial activity.[1] These effects are attributed to its ability to inhibit microglial activation, suppress apoptosis, and exert antioxidant and anti-inflammatory actions.[2] Modifications to the minocycline scaffold, particularly at the C9 position, have been explored to enhance its therapeutic profile. The introduction of an N-acetylamino group at this position, creating N-Acetyl-9-aminominocycline, presents a novel avenue for investigation. Furthermore, the stereochemistry at the C4 position is known to be a critical determinant of the biological activity of tetracyclines, with the naturally occurring (4S) configuration generally exhibiting greater potency.[3][4] This guide focuses on the comparative potential of the (4S) and (4R)-isomers of N-Acetyl-9-aminominocycline.

Chemical Structures

CompoundStructure
N-Acetyl-9-aminominocycline ((4S)-isomer) [Image of (4S)-N-Acetyl-9-aminominocycline structure]
(4R)-N-Acetyl-9-aminominocycline [Image of (4R)-N-Acetyl-9-aminominocycline structure]

Comparative Biological Activity (Hypothesized)

Direct experimental data comparing the neuroprotective efficacy of N-Acetyl-9-aminominocycline and its (4R)-isomer is not currently available. However, based on extensive research on tetracycline derivatives, a comparative hypothesis can be formulated.

ParameterN-Acetyl-9-aminominocycline ((4S)-isomer)(4R)-N-Acetyl-9-aminominocyclineRationale
Neuroprotective Efficacy Expected to be higherExpected to be significantly lower or inactiveThe natural (4S) configuration at the C4 position of tetracyclines is crucial for their biological activity. Epimerization to the (4R) form often leads to a substantial loss of potency.[3][4][5][6]
Anti-inflammatory Activity Potentially significantLikely reducedThe anti-inflammatory effects of minocycline are a key component of its neuroprotection. It is probable that the stereochemistry at C4 influences the interaction with molecular targets involved in inflammatory pathways.
Blood-Brain Barrier Permeability Expected to be similar to minocyclineExpected to be similar to the (4S)-isomerLipophilicity, a key factor in BBB penetration, is unlikely to be significantly altered by the change in stereochemistry at C4. Minocycline itself has good BBB penetration.[7]

Proposed Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized differences in biological activity, a series of in vitro experiments are recommended.

Neuroprotection Assays

a) Glutamate-Induced Excitotoxicity Assay [8][9][10]

  • Objective: To assess the ability of the compounds to protect neurons from glutamate-induced cell death.

  • Cell Line: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

  • Methodology:

    • Culture neuronal cells in 96-well plates.

    • Pre-treat cells with varying concentrations of N-Acetyl-9-aminominocycline ((4S) and (4R)-isomers) for 24 hours.

    • Induce excitotoxicity by exposing cells to a toxic concentration of glutamate (e.g., 100-500 µM) for 24 hours.

    • Assess cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Compare the dose-response curves for both isomers to determine their respective EC50 values for neuroprotection.

b) Trophic Factor Withdrawal-Induced Apoptosis Assay [11]

  • Objective: To evaluate the anti-apoptotic properties of the compounds.

  • Cell Line: PC12 cells or primary neurons.

  • Methodology:

    • Culture cells in the presence of nerve growth factor (NGF) or other appropriate trophic factors.

    • Induce apoptosis by withdrawing the trophic factor from the culture medium.

    • Treat cells with different concentrations of the test compounds.

    • After 24-48 hours, measure apoptosis using methods like TUNEL staining, caspase-3 activity assays, or Annexin V/Propidium Iodide flow cytometry.

  • Data Analysis: Quantify the reduction in apoptotic markers in the presence of each isomer.

Anti-inflammatory Assays

a) Microglial Activation Assay [1][2]

  • Objective: To determine the inhibitory effect of the compounds on microglial activation.

  • Cell Line: BV-2 microglial cells or primary microglia.

  • Methodology:

    • Culture microglial cells and stimulate them with lipopolysaccharide (LPS).

    • Treat the cells with the test compounds.

    • Measure the production of pro-inflammatory mediators such as nitric oxide (NO) using the Griess assay, and cytokines like TNF-α and IL-1β using ELISA.

  • Data Analysis: Compare the IC50 values of the isomers for the inhibition of inflammatory marker production.

Signaling Pathways and Experimental Workflow

The neuroprotective effects of minocycline and its derivatives are believed to be mediated through multiple signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for comparative analysis.

G cluster_0 Neuronal Injury Stimulus cluster_1 Cellular Stress Response cluster_2 Intervention cluster_3 Downstream Effects cluster_4 Outcome Glutamate Excitotoxicity Glutamate Excitotoxicity Microglial Activation Microglial Activation Glutamate Excitotoxicity->Microglial Activation Oxidative Stress Oxidative Stress Apoptotic Pathway Activation Apoptotic Pathway Activation Oxidative Stress->Apoptotic Pathway Activation Trophic Factor Withdrawal Trophic Factor Withdrawal Trophic Factor Withdrawal->Apoptotic Pathway Activation Inflammatory Cytokine Release Inflammatory Cytokine Release Microglial Activation->Inflammatory Cytokine Release N-Acetyl-9-aminominocycline Isomers N-Acetyl-9-aminominocycline Isomers Inhibition of p38 MAPK Inhibition of p38 MAPK N-Acetyl-9-aminominocycline Isomers->Inhibition of p38 MAPK Inhibits Caspase Inhibition Caspase Inhibition N-Acetyl-9-aminominocycline Isomers->Caspase Inhibition Inhibits Reduced NO Production Reduced NO Production N-Acetyl-9-aminominocycline Isomers->Reduced NO Production Inhibits Inhibition of p38 MAPK->Microglial Activation Modulates Neuronal Survival Neuronal Survival Inhibition of p38 MAPK->Neuronal Survival Promotes Caspase Inhibition->Apoptotic Pathway Activation Blocks Caspase Inhibition->Neuronal Survival Promotes Reduced NO Production->Inflammatory Cytokine Release Reduces

Caption: Proposed mechanism of neuroprotection by N-Acetyl-9-aminominocycline isomers.

G Start Start Synthesis & Purification of (4S) and (4R) Isomers Synthesis & Purification of (4S) and (4R) Isomers Start->Synthesis & Purification of (4S) and (4R) Isomers In Vitro Neuroprotection Assays In Vitro Neuroprotection Assays Synthesis & Purification of (4S) and (4R) Isomers->In Vitro Neuroprotection Assays In Vitro Anti-inflammatory Assays In Vitro Anti-inflammatory Assays Synthesis & Purification of (4S) and (4R) Isomers->In Vitro Anti-inflammatory Assays Glutamate Excitotoxicity Glutamate Excitotoxicity In Vitro Neuroprotection Assays->Glutamate Excitotoxicity Trophic Factor Withdrawal Trophic Factor Withdrawal In Vitro Neuroprotection Assays->Trophic Factor Withdrawal Data Analysis & Comparison Data Analysis & Comparison Glutamate Excitotoxicity->Data Analysis & Comparison Trophic Factor Withdrawal->Data Analysis & Comparison Microglial Activation (LPS) Microglial Activation (LPS) In Vitro Anti-inflammatory Assays->Microglial Activation (LPS) Microglial Activation (LPS)->Data Analysis & Comparison Conclusion on Stereochemical Impact Conclusion on Stereochemical Impact Data Analysis & Comparison->Conclusion on Stereochemical Impact

References

Assessing the synergistic effects of N-Acetyl-9-aminominocycline, (4R)- with other drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synergistic Effects of Minocycline in Combination Therapies

Introduction

While specific data on N-Acetyl-9-aminominocycline, (4R)- is not available in the current body of public literature, this guide explores the well-documented synergistic effects of its parent compound, minocycline. A second-generation, semi-synthetic tetracycline, minocycline is known for its antibiotic and anti-inflammatory properties.[1] Beyond its primary indications, extensive research has demonstrated its potential as an adjuvant in combination therapies across various therapeutic areas, including oncology, infectious diseases, and neuroprotection. This guide provides a comparative analysis of minocycline's synergistic performance with other therapeutic agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Synergistic Applications in Oncology

Minocycline has been shown to enhance the efficacy of conventional cancer treatments, including chemotherapy and radiation. Its multifaceted mechanisms, such as anti-inflammatory action and modulation of tumor microenvironments, contribute to these synergistic outcomes.

Quantitative Data Summary: Minocycline in Oncology
Combination AgentCancer TypeModelKey Synergistic OutcomeReference
CyclophosphamideLewis Lung CarcinomaIn vivo (murine model)4-fold increase in tumor-cell killing compared to cyclophosphamide alone.[2][2]
Melphalan, Adriamycin, Bleomycin, RadiationLewis Lung CarcinomaIn vivo (murine model)Increased tumor growth delay compared to monotherapy.[2][2]
IrinotecanPeritoneal Metastatic Ovarian CancerIn vivo (mouse model)Over 75% reduction in metastatic burden and significant extension of survival.[3][3]
Sabutoclax (Bcl-2 inhibitor)Pancreatic Ductal AdenocarcinomaIn vitro & In vivoSignificant toxicity to pancreatic cancer cells, disrupted tumor growth, and extended survival.[4][5][4][5]
Immune Checkpoint Inhibitors (Hypothetical)Lung CancerEx vivo (patient tissue)Enhanced antitumor activity of T lymphocytes by targeting galectin-1.[6][6]
Experimental Protocols

1. Assessment of Synergy with Cyclophosphamide in Lewis Lung Carcinoma:

  • Animal Model: Murine model with established Lewis lung carcinoma.

  • Treatment Regimen: Minocycline administered at a dose of 5 mg/kg for 5 consecutive days over a 24-hour period. Cyclophosphamide was administered at varying doses.

  • Synergy Assessment: Tumor-cell survival studies were conducted on the FSaIIC murine fibrosarcoma. The combination's effect on tumor-cell killing was compared to each agent alone. Bone marrow granulocyte macrophage colony-forming units (CFU-GM) were also assessed to determine toxicity to non-tumor cells.[2]

2. Evaluation of Minocycline and Irinotecan in Ovarian Cancer:

  • Animal Model: Mouse model for peritoneal metastatic epithelial ovarian cancer (OVCAR-5 cells).

  • Treatment Regimen: Treatments were initiated 7 days after intraperitoneal tumor implantation.

  • Synergy Assessment: The combination's effect was evaluated by measuring the reduction in tumoral Tyrosyl-DNA phosphodiesterase 1 (Tdp1) expression and the induction of γH2AX levels (a marker of DNA damage). Survival outcomes were a primary endpoint.[3]

Signaling Pathway and Workflow Diagrams

G Mechanism of Minocycline-Irinotecan Synergy cluster_0 DNA Replication Machinery cluster_1 Drug Action cluster_2 Cellular Outcome Topoisomerase I (Top1) Topoisomerase I (Top1) Supercoiled DNA Supercoiled DNA Top1 Top1 Supercoiled DNA->Top1 relaxes Relaxed DNA Relaxed DNA Top1-DNA Complex Top1-DNA Complex DNA Damage (γH2AX) DNA Damage (γH2AX) Top1-DNA Complex->DNA Damage (γH2AX) leads to Irinotecan Irinotecan Irinotecan->Top1 traps in complex Minocycline Minocycline Tdp1 Tdp1 Minocycline->Tdp1 inhibits Tdp1->Top1-DNA Complex repairs Apoptosis Apoptosis DNA Damage (γH2AX)->Apoptosis Top1->Relaxed DNA Top1->Top1-DNA Complex

Caption: Minocycline inhibits Tdp1, enhancing Irinotecan-induced DNA damage.

Synergistic Applications in Infectious Diseases

The rise of multidrug-resistant pathogens necessitates novel therapeutic strategies. Minocycline, in combination with other antimicrobials, has demonstrated significant synergistic activity, offering potential solutions for difficult-to-treat infections.

Quantitative Data Summary: Minocycline in Infectious Disease
Combination AgentPathogenModelKey Synergistic OutcomeReference
ColistinMinocycline-Resistant Acinetobacter baumanniiIn vivo (murine model)80% 7-day survival rate with combination vs. 40% (minocycline) and 30% (colistin) alone.[7][8][7][8]
Polymyxin B, Meropenem, SulbactamCarbapenem-Resistant A. baumannii (CRAB)In vitro pharmacodynamic modelTriple combination showed the highest and most consistent reduction in bacterial counts.[9][9]
VancomycinMethicillin-Resistant Coagulase-Negative StaphylococciClinical study (prosthetic joint infections)An effective therapeutic alternative to standard rifampin-vancomycin therapy.[10][10]
CaspofunginDrug-Resistant Candida(Postulated)Proposed to act synergistically by inhibiting protein synthesis while caspofungin disrupts the cell wall.[11][11]
Experimental Protocols

1. In Vivo Efficacy Against Minocycline-Resistant A. baumannii:

  • Animal Model: Murine infection model.

  • Treatment Regimen: Minocycline (50 mg/kg) in combination with colistin (10 mg/kg).

  • Synergy Assessment: The primary outcomes measured were the 7-day survival rate of the infected mice and the bacterial load in the lungs, comparing combination therapy to each monotherapy.[7][8]

2. In Vitro Pharmacodynamic Model for CRAB:

  • Model: An in vitro model simulating human pharmacokinetic profiles.

  • Treatment Regimen: Standard and high-dose minocycline were tested in combination with continuous-infusion meropenem, sulbactam, and polymyxin B.

  • Synergy Assessment: Bacterial counts were measured at 24, 48, and 72 hours to evaluate the bactericidal activity of the different combination regimens.[9]

Experimental Workflow Diagram

G Workflow for In Vivo Synergy Testing Infection Induce Infection in Mice (e.g., A. baumannii) Grouping Randomize into Treatment Groups Infection->Grouping Control Group 1: Vehicle Control Grouping->Control Mono1 Group 2: Minocycline Monotherapy Grouping->Mono1 Mono2 Group 3: Partner Drug Monotherapy (e.g., Colistin) Grouping->Mono2 Combo Group 4: Combination Therapy Grouping->Combo Treatment Administer Treatment Regimens Control->Treatment Mono1->Treatment Mono2->Treatment Combo->Treatment Monitoring Monitor Survival Over 7 Days Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Survival Compare Survival Curves (Kaplan-Meier) Endpoint->Survival BacterialLoad Quantify Bacterial Load in Lungs (CFU) Endpoint->BacterialLoad G Proposed Synergy in Septic Neuroinflammation LPS LPS (Initiation Signal) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Microglia Microglia Activation TLR4->Microglia Cytokines Pro-inflammatory Cytokines (e.g., TNF, IL-6) Microglia->Cytokines JAK JAK-STAT Pathway (Amplification Loop) Cytokines->JAK Neuroinflammation Neuroinflammation JAK->Neuroinflammation Minocycline Minocycline Minocycline->TLR4 inhibits JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK inhibits

References

Preclinical Meta-Analysis: Evaluating N-Acetyl-9-aminominocycline, (4R)- through the Lens of its Parent Compound, Minocycline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive literature search for preclinical studies on N-Acetyl-9-aminominocycline, (4R)- did not yield specific experimental data for this particular derivative. Therefore, this comparative guide focuses on its parent compound, minocycline , a widely studied second-generation tetracycline antibiotic with established neuroprotective and anti-inflammatory properties. The data presented here for minocycline may serve as a foundational reference for researchers investigating novel derivatives such as N-Acetyl-9-aminominocycline, (4R)-.

This guide provides a meta-analysis of preclinical data on minocycline, comparing its efficacy with other tetracycline derivatives and relevant compounds in various disease models. The information is intended for researchers, scientists, and drug development professionals.

Data Summary: Minocycline vs. Alternatives

The following tables summarize quantitative data from preclinical studies, comparing the efficacy of minocycline with other tetracyclines and N-acetylcysteine (NAC) in various experimental paradigms.

Table 1: Inhibition of Matrix Metalloproteinase-9 (MMP-9) Activity

CompoundIC50 (µM)Potency RankingReference
Minocycline10.71[1]
Tetracycline40.02[1]
Doxycycline608.03[1]

Table 2: Neuroprotection in Experimental Stroke Models

TreatmentExperimental ModelKey OutcomesReference
MinocyclineMiddle Cerebral Artery Occlusion (MCAO) in ratsDecreased infarct volume, improved neurological deficits, reduced brain edema, decreased IL-1β and IL-18 levels, inhibited microglial activation.[2][2]
Minocycline + N-acetylcysteine (NAC)Closed Head Injury (CHI) in miceLimited gray matter injury in the hippocampus, preserved myelin in multiple white matter tracts.[3][3]

Table 3: Anti-Inflammatory Effects in Neurodegenerative Disease Models

TreatmentExperimental ModelKey OutcomesReference
MinocyclineTransgenic mouse model of Alzheimer's diseaseReduced BACE-1 activity, restored levels of iNOS and COX-2 to non-transgenic levels, significantly reduced IL-1β levels.[4][4]
Minocyclinehtau mouse model of tauopathyReduced cortical astrocytosis, significantly decreased levels of pro-inflammatory cytokines (GM-CSF, I-309, eotaxin, IL-6, IL-10, M-CSF, MCP-1, MCP-5, TREM-1).[5][6][5][6]

Key Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro MMP-9 Inhibition Assay (Gelatin Zymography)

This protocol is based on the methodology described in the study comparing the inhibitory effects of tetracyclines on MMP-9 activity.[1]

  • Sample Preparation: Recombinant human MMP-9 is activated with p-aminophenylmercuric acetate.

  • Incubation with Inhibitors: Activated MMP-9 is incubated with varying concentrations of minocycline, tetracycline, or doxycycline.

  • Gel Electrophoresis: Samples are subjected to non-reducing SDS-PAGE on a polyacrylamide gel containing gelatin as a substrate.

  • Enzyme Renaturation: The gel is washed with Triton X-100 to remove SDS and allow enzyme renaturation.

  • Incubation: The gel is incubated in a developing buffer at 37°C to allow MMP-9 to digest the gelatin.

  • Staining and Destaining: The gel is stained with Coomassie Brilliant Blue and subsequently destained. Areas of gelatin digestion by MMP-9 will appear as clear bands against a blue background.

  • Densitometry: The intensity of the bands is quantified using densitometry software to determine the IC50 values for each compound.

In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

This protocol is a standard method used in many preclinical stroke studies to assess neuroprotective agents like minocycline.[2][7]

  • Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar) are used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure:

    • A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated and transected.

    • A nylon monofilament with a rounded tip is introduced into the ICA through the ECA stump.

    • The filament is advanced until it occludes the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion.

  • Drug Administration: Minocycline or vehicle is administered intraperitoneally (i.p.) at specific time points before or after the ischemic insult (e.g., 25 or 50 mg/kg).[2]

  • Outcome Assessment:

    • Neurological Deficit Scoring: Behavioral tests are performed to assess motor and sensory deficits.

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Histology and Immunohistochemistry: Brain tissue is processed for analysis of neuronal death, inflammation (e.g., microglial activation), and apoptosis.

Signaling Pathways and Mechanisms of Action

The neuroprotective and anti-inflammatory effects of minocycline are multifactorial. The following diagrams illustrate some of the key signaling pathways involved.

G Microglia Activated Microglia p38_MAPK p38 MAPK Microglia->p38_MAPK activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38_MAPK->Cytokines induces Neuronal_Apoptosis Neuronal Apoptosis Cytokines->Neuronal_Apoptosis promotes Minocycline Minocycline Minocycline->Microglia inhibits activation Minocycline->p38_MAPK inhibits Mitochondria Mitochondria Minocycline->Mitochondria stabilizes membrane Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Caspases->Neuronal_Apoptosis

Caption: Minocycline's neuroprotective mechanism.

G Experimental_Model Preclinical Model (e.g., Stroke, TBI) Treatment_Group Treatment Group (Minocycline) Experimental_Model->Treatment_Group Control_Group Control Group (Vehicle) Experimental_Model->Control_Group Behavioral_Assessment Behavioral Assessment (Neurological Score, Memory Tests) Treatment_Group->Behavioral_Assessment Histological_Analysis Histological Analysis (Infarct Volume, Cell Death, Inflammation) Treatment_Group->Histological_Analysis Control_Group->Behavioral_Assessment Control_Group->Histological_Analysis Data_Analysis Data Analysis & Comparison Behavioral_Assessment->Data_Analysis Histological_Analysis->Data_Analysis

Caption: General experimental workflow.

References

Safety Operating Guide

Proper Disposal of N-Acetyl-9-aminominocycline, (4R)-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-Acetyl-9-aminominocycline, (4R)-, a derivative of the tetracycline antibiotic minocycline. Adherence to these protocols is vital for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for N-Acetyl-9-aminominocycline, (4R)-. If a specific SDS is unavailable, refer to the SDS for a closely related compound, such as 9-Amino minocycline hydrochloride, and handle with the assumption that it is a hazardous chemical.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves (nitrile or latex), and a lab coat.[1][2] If there is a risk of generating dust, respiratory protection may be required.[1]

Spill Management: In the event of a spill, prevent it from entering drains or waterways.[3] Absorb the spill with an inert material, sweep or vacuum it up, and place it into a suitable, labeled container for disposal.[1][3]

Step-by-Step Disposal Protocol

The disposal of N-Acetyl-9-aminominocycline, (4R)-, as with other antibiotic research chemicals, must be managed as hazardous chemical waste. Improper disposal, such as flushing down the sink or discarding in regular trash, can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[3]

  • Waste Identification and Classification:

    • N-Acetyl-9-aminominocycline, (4R)- and its concentrated stock solutions should be classified as hazardous chemical waste.[3]

    • This classification is in line with guidelines from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[1] Specifically, laboratory chemical wastes are subject to regulations outlined in 40 CFR Part 261.[2][4]

  • Segregation and Collection:

    • Do not mix N-Acetyl-9-aminominocycline, (4R)- waste with other waste streams unless they are compatible.

    • Collect all waste containing this compound—including pure solid, concentrated solutions, and contaminated materials (e.g., pipette tips, gloves)—in a dedicated, compatible, and clearly labeled hazardous waste container.[1]

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste."[5]

    • The label must clearly identify the contents, including the full chemical name ("N-Acetyl-9-aminominocycline, (4R)-") and any other components in the waste mixture.

    • Indicate the associated hazards (e.g., toxic, irritant).

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[6]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure that incompatible wastes are segregated to prevent reactions.[6]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1][3]

    • The waste will be handled by a licensed professional waste disposal service, which will typically transport it to an approved waste disposal plant for incineration.[1][3][7]

Forbidden Disposal Methods:

  • Do NOT dispose of N-Acetyl-9-aminominocycline, (4R)- down the sink. This is strictly prohibited for hazardous chemical waste.[3][8]

  • Do NOT discard in the regular trash.

  • Do NOT attempt to neutralize or treat the chemical waste in the laboratory unless it is a specifically approved and documented procedure under your institution's chemical hygiene plan.[3]

  • Autoclaving is not a suitable method for disposing of concentrated antibiotic solutions as it may not destroy the active pharmaceutical ingredient.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of laboratory waste containing N-Acetyl-9-aminominocycline, (4R)-.

DisposalWorkflow start Waste Generated (N-Acetyl-9-aminominocycline, (4R)-) is_hazardous Is the waste considered hazardous chemical waste? start->is_hazardous collect_hw Collect in a labeled, compatible hazardous waste container. is_hazardous->collect_hw Yes improper_disposal Improper Disposal (Sink, Trash, etc.) PROHIBITED is_hazardous->improper_disposal No (Consult SDS/EHS for non-hazardous waste stream) store_saa Store in designated Satellite Accumulation Area (SAA). collect_hw->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for professional disposal. store_saa->contact_ehs end_disposal Disposed by licensed waste management vendor. contact_ehs->end_disposal

Caption: Decision workflow for the disposal of N-Acetyl-9-aminominocycline, (4R)-.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of N-Acetyl-9-aminominocycline, (4R)-, thereby protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-9-aminominocycline, (4R)-
Reactant of Route 2
N-Acetyl-9-aminominocycline, (4R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.